Product packaging for dl-Alanyl-dl-valine(Cat. No.:CAS No. 1999-46-8)

dl-Alanyl-dl-valine

Cat. No.: B162794
CAS No.: 1999-46-8
M. Wt: 188.22 g/mol
InChI Key: LIWMQSWFLXEGMA-UHFFFAOYSA-N
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Description

DL-Alanyl-DL-valine is a dipeptide that serves as a fundamental building block in peptide synthesis, enabling researchers to construct and study more complex peptide structures and their functions . Its primary research application lies in its role as a substrate in enzymatic studies, where it is used to investigate mechanisms of enzyme action and specificity . Composed of the amino acids alanine and valine, this compound is structurally related to branched-chain amino acids (BCAAs), which are known to be critical for metabolic research. Valine, a component of this dipeptide, is an essential amino acid that promotes muscle growth and tissue repair, and it functions as a precursor in biosynthetic pathways such as that for penicillin . The molecular interactions of this dipeptide and its components are of significant interest in studies of metabolic pathways including propanoate metabolism and the degradation of valine, leucine, and isoleucine . This makes this compound a valuable tool for scientific investigations in biochemistry and metabolic research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2O3 B162794 dl-Alanyl-dl-valine CAS No. 1999-46-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-aminopropanoylamino)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H16N2O3/c1-4(2)6(8(12)13)10-7(11)5(3)9/h4-6H,9H2,1-3H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWMQSWFLXEGMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00941964
Record name N-(2-Amino-1-hydroxypropylidene)valine
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Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1999-46-8, 3303-45-5, 3303-46-6
Record name DL-Ala-DL-Val
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alanylvaline (DL)
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Record name 1999-46-8
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Record name NSC89603
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Record name NSC206294
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Amino-1-hydroxypropylidene)valine
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Foundational & Exploratory

An In-depth Technical Guide to dl-Alanyl-dl-valine: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

dl-Alanyl-dl-valine is a dipeptide composed of the amino acids alanine and valine in a racemic mixture. As a fundamental building block of proteins and peptides, it serves as a valuable model system for studying peptide chemistry, stereoisomerism, and the influence of aliphatic side chains on molecular conformation and interaction. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of this compound, tailored for professionals in research and drug development.

Chemical Structure and Identification

This compound consists of an alanine residue linked to a valine residue via a peptide bond. The "dl" prefix indicates that it is a racemic mixture, containing both D- and L-isomers of alanine and valine, resulting in a mixture of four stereoisomers: L-Alanyl-L-valine, D-Alanyl-D-valine, L-Alanyl-D-valine, and D-Alanyl-L-valine.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 2-(2-aminopropanamido)-3-methylbutanoic acid[1]
CAS Number 1999-46-8[2]
Molecular Formula C8H16N2O3[2]
Molecular Weight 188.22 g/mol [1]
InChI Key LIWMQSWFLXEGMA-UHFFFAOYSA-N[2]

Physicochemical Properties

The physical and chemical properties of this compound are influenced by the properties of its constituent amino acids.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Physical State White to almost white powder or crystal[3]
Boiling Point (Predicted) 401.8 ± 30.0 °C[3]
Density (Predicted) 1.134 ± 0.06 g/cm³[3]
pKa (Predicted) 3.18 ± 0.10[3]
Storage Temperature -20°C[3]

Synthesis and Purification

The synthesis of this compound can be achieved through standard peptide synthesis methodologies, either in solution or on a solid phase.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a common and efficient method for synthesizing peptides.[4] The general workflow involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

  • Resin Preparation: A suitable resin (e.g., 2-chlorotrityl chloride resin) is swollen in an appropriate solvent like dichloromethane (DCM).

  • First Amino Acid Attachment: The C-terminal amino acid, Fmoc-dl-Valine-OH, is attached to the resin in the presence of a base such as N,N-diisopropylethylamine (DIPEA).

  • Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group of the attached valine is removed using a solution of piperidine in N,N-dimethylformamide (DMF).

  • Peptide Coupling: The next amino acid, Fmoc-dl-Alanine-OH, is activated using a coupling reagent (e.g., HBTU) and coupled to the deprotected amino group of the resin-bound valine.

  • Cleavage from Resin: After the final coupling step and Fmoc deprotection, the dipeptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water.

  • Purification: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

G General Workflow for Solid-Phase Peptide Synthesis Resin Resin Swelling Attachment Fmoc-dl-Val-OH Attachment Resin->Attachment Deprotection1 Fmoc Deprotection Attachment->Deprotection1 Coupling Fmoc-dl-Ala-OH Coupling Deprotection1->Coupling Deprotection2 Final Fmoc Deprotection Coupling->Deprotection2 Cleavage Cleavage from Resin Deprotection2->Cleavage Purification RP-HPLC Purification Cleavage->Purification G Predicted MS/MS Fragmentation of this compound cluster_0 This compound [M+H]+ cluster_1 b-ion cluster_2 y-ion H2N-CH(CH3)-CO-NH-CH(CH(CH3)2)-COOH H₂N-CH(CH₃)-CO-NH-CH(CH(CH₃)₂)-COOH b1 b₁: H₂N-CH(CH₃)-CO⁺ m/z = 72.04 H2N-CH(CH3)-CO-NH-CH(CH(CH3)2)-COOH->b1 Peptide Bond Cleavage y1 y₁: H₂N-CH(CH(CH₃)₂)COOH⁺ m/z = 118.09 H2N-CH(CH3)-CO-NH-CH(CH(CH3)2)-COOH->y1 Peptide Bond Cleavage

References

A Technical Guide to the Synthesis of dl-Alanyl-dl-valine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary methodologies for the synthesis of dl-alanyl-dl-valine, a dipeptide composed of racemic alanine and racemic valine. The synthesis of this compound results in a mixture of four diastereomers: L-Alanyl-L-valine, D-Alanyl-D-valine, L-Alanyl-D-valine, and D-Alanyl-L-valine. This guide details the core chemical principles, experimental protocols, and data pertinent to researchers in peptide chemistry and drug development.

Introduction to Synthesis Strategies

The formation of the peptide bond between alanine and valine can be achieved through several synthetic routes. The most common and well-established methods fall under the category of liquid-phase peptide synthesis (LPPS) and solid-phase peptide synthesis (SPPS). Additionally, enzymatic synthesis presents a potential, albeit less commonly documented, green chemistry approach. Given the racemic nature of the starting materials, standard chemical synthesis without chiral auxiliaries or stereospecific catalysts will produce a diastereomeric mixture.

Liquid-Phase Peptide Synthesis (LPPS)

Liquid-phase peptide synthesis is a classical approach that involves the stepwise coupling of amino acids in a solution. This method is highly adaptable and allows for the synthesis of large quantities of the target peptide. The core of this strategy involves the protection of reactive functional groups, activation of the carboxylic acid moiety, and subsequent coupling, followed by deprotection.

A general scheme for the synthesis of this compound via LPPS involves the coupling of an N-terminally protected dl-alanine with a C-terminally protected dl-valine.

Key Steps in LPPS of this compound:
  • Protection of dl-Alanine: The amino group of dl-alanine is protected to prevent self-coupling and other side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).

  • Protection of dl-Valine: The carboxylic acid group of dl-valine is typically protected as an ester (e.g., methyl or benzyl ester) to prevent its participation in the coupling reaction.

  • Coupling Reaction: The protected dl-alanine and dl-valine are coupled using a reagent that activates the carboxylic acid of the N-protected alanine. Common coupling agents include dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP).

  • Deprotection: The protecting groups are removed from the resulting dipeptide to yield this compound.

Experimental Protocol: Liquid-Phase Synthesis of N-Boc-dl-Alanyl-dl-valine Methyl Ester

This protocol describes a representative synthesis using Boc protection for alanine and a methyl ester for valine.

Materials:

  • N-Boc-dl-alanine

  • dl-Valine methyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve dl-valine methyl ester hydrochloride (1 equivalent) in dichloromethane.

  • Add triethylamine (1.1 equivalents) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.

  • Add N-Boc-dl-alanine (1 equivalent) and hydroxybenzotriazole (1 equivalent) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of N,N'-dicyclohexylcarbodiimide (1.1 equivalents) in dichloromethane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-dl-alanyl-dl-valine methyl ester.

  • The crude product can be purified by silica gel column chromatography.

Deprotection:

  • The Boc group can be removed by treatment with trifluoroacetic acid (TFA) in dichloromethane.

  • The methyl ester can be saponified using a base like sodium hydroxide in a methanol/water mixture.

Quantitative Data for LPPS (Representative)
StepReactantsCoupling Agent/ConditionsSolventTypical Yield (%)Purity (%)
Coupling N-Boc-dl-alanine, dl-Valine methyl esterDCC/HOBtDCM85-95>90 (crude)
Boc Deprotection N-Boc-dl-Ala-dl-Val-OMeTFA/DCMDCM>95>95
Ester Saponification dl-Ala-dl-Val-OMeNaOH, MeOH/H₂OMeOH/H₂O80-90>98 (after purification)

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis offers a more streamlined and automatable approach compared to LPPS. The C-terminal amino acid is anchored to a solid resin support, and the peptide chain is built up in a stepwise manner.

A potential SPPS strategy for this compound would involve attaching dl-valine to a resin, followed by deprotection of the amino group and coupling with a protected dl-alanine.

Experimental Protocol: Solid-Phase Synthesis of this compound

This protocol is adapted from standard Fmoc-based SPPS methodologies.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-dl-valine-OH

  • Fmoc-dl-alanine-OH

  • N,N'-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM in a reaction vessel.

  • Loading of First Amino Acid: Dissolve Fmoc-dl-valine-OH (2 equivalents) and DIPEA (4 equivalents) in DCM and add to the swollen resin. Agitate for 2 hours.

  • Capping: Add methanol to the resin to cap any unreacted sites.

  • Fmoc Deprotection: Wash the resin with DMF. Treat with 20% piperidine in DMF for 20 minutes to remove the Fmoc group.

  • Coupling of Second Amino Acid: In a separate vessel, pre-activate Fmoc-dl-alanine-OH (2 equivalents) with HBTU (2 equivalents) and DIPEA (4 equivalents) in DMF. Add this solution to the deprotected resin and agitate for 2 hours.

  • Final Fmoc Deprotection: Repeat the deprotection step with 20% piperidine in DMF.

  • Cleavage from Resin: Wash the resin with DCM and dry. Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.

  • Precipitation and Purification: Filter the resin and precipitate the peptide in cold diethyl ether. The crude peptide can be purified by reverse-phase HPLC.

Quantitative Data for SPPS (Representative)
StepReagentsSolventTypical Coupling Efficiency (%)Overall Yield (%)Purity (%)
Loading Fmoc-dl-valine-OH, DIPEADCM90-98--
Coupling Fmoc-dl-alanine-OH, HBTU, DIPEADMF>9980-90 (crude)>85 (crude)
Cleavage & Purification TFA/TIS/H₂O--60-70 (purified)>98

Enzymatic Synthesis

Enzymatic synthesis of dipeptides is an emerging field that offers high stereoselectivity and mild reaction conditions. While specific enzymes for the direct coupling of dl-alanine and dl-valine are not widely reported, the use of peptidases in reverse or ligases could be explored. For instance, D-alanine-D-alanine ligase (Ddl) is known to catalyze the formation of D-Ala-D-Ala.[1] It is conceivable that a similar ligase with broader substrate specificity could be used or engineered for the synthesis of this compound.

Conceptual Experimental Protocol: Enzymatic Synthesis

Materials:

  • dl-Alanine

  • dl-Valine

  • A suitable amino acid ligase

  • ATP

  • Buffer solution (e.g., Tris-HCl)

  • Magnesium chloride

Procedure:

  • Prepare a buffered solution containing dl-alanine, dl-valine, ATP, and magnesium chloride.

  • Initiate the reaction by adding the amino acid ligase.

  • Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.

  • Monitor the reaction progress by techniques such as HPLC.

  • Terminate the reaction and purify the dipeptide using chromatographic methods.

Visualizing the Synthesis Workflows

Liquid-Phase Synthesis Workflow

LPPS_Workflow cluster_protection Protection cluster_protection2 Protection cluster_coupling Coupling cluster_deprotection Deprotection A dl-Alanine B N-Boc-dl-Alanine A->B Boc Anhydride E N-Boc-dl-Alanyl-dl-valine Methyl Ester B->E C dl-Valine D dl-Valine Methyl Ester C->D Methanol, HCl D->E F This compound E->F 1. TFA 2. NaOH Coupling DCC, HOBt Coupling->E

Caption: Liquid-phase synthesis workflow for this compound.

Solid-Phase Synthesis Workflow

SPPS_Workflow Resin 2-Cl-Trt Resin Load Load Fmoc-dl-Valine Resin->Load Deprotect1 Fmoc Deprotection (Piperidine) Load->Deprotect1 Couple Couple Fmoc-dl-Alanine (HBTU) Deprotect1->Couple Deprotect2 Fmoc Deprotection (Piperidine) Couple->Deprotect2 Cleave Cleavage from Resin (TFA) Deprotect2->Cleave Product This compound Cleave->Product

Caption: Solid-phase peptide synthesis workflow for this compound.

Conclusion

The synthesis of this compound can be effectively achieved through both liquid-phase and solid-phase peptide synthesis methodologies. The choice of method will depend on the desired scale of synthesis, available equipment, and purification requirements. LPPS is suitable for larger-scale synthesis, while SPPS provides a more streamlined and automatable route. Enzymatic synthesis remains a promising but less developed alternative. The protocols and data presented in this guide provide a solid foundation for researchers to undertake the synthesis and further investigation of this dipeptide.

References

dl-Alanyl-dl-valine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of the dipeptide dl-Alanyl-dl-valine. It also explores its significance in research, particularly as a model for studying the fundamental properties of peptide bonds and stereoisomerism. While specific signaling pathways and detailed experimental protocols for this particular dipeptide are not extensively documented in publicly available literature, this guide outlines general methodologies for dipeptide synthesis and illustrates the principles of diastereomerism, which are central to the study of this compound.

Physicochemical Properties

The quantitative data for this compound are summarized in the table below. It is important to note that some discrepancies exist in the reported CAS Registry Number for this compound, which may be attributed to different suppliers or batches. The most frequently cited CAS numbers are 1999-46-8 and 3303-46-6.

PropertyValueSource(s)
Molecular Formula C₈H₁₆N₂O₃[1][2]
Molecular Weight 188.22 g/mol [1]
CAS Registry Number 1999-46-8, 3303-46-6[1][3]
Appearance White to Almost white powder to crystal[2][4]
Purity >95.0% (T)(HPLC)[2]
Synonyms H-DL-Ala-DL-Val-OH, 2-(2-aminopropanamido)-3-methylbutanoic acid[1][2]

Significance in Research

This compound serves as a valuable model compound in academic research due to its relatively simple structure. Its primary significance lies in the following areas:

  • Fundamental Peptide Bond Studies : It provides a straightforward system for investigating the properties of the peptide bond and the influence of aliphatic side chains on the behavior of dipeptides.[3]

  • Stereoisomerism : As a racemic mixture, this compound is an excellent model for studying the properties and separation of diastereoisomers. The different spatial arrangements of the constituent amino acids (L-alanine, D-alanine, L-valine, and D-valine) lead to diastereomers (L-Ala-D-Val, D-Ala-L-Val) and enantiomers (L-Ala-L-Val, D-Ala-D-Val), which can possess distinct physical and biological characteristics.[3]

Experimental Protocols: A General Approach to Dipeptide Synthesis

G cluster_0 Step 1: Protection cluster_1 Step 2: Coupling cluster_2 Step 3: Deprotection cluster_3 Final Product Protect N-terminus of dl-Alanine Protect N-terminus of dl-Alanine Couple protected amino acids Couple protected amino acids Protect N-terminus of dl-Alanine->Couple protected amino acids Protect C-terminus of dl-Valine Protect C-terminus of dl-Valine Protect C-terminus of dl-Valine->Couple protected amino acids Remove protecting groups Remove protecting groups Couple protected amino acids->Remove protecting groups This compound This compound Remove protecting groups->this compound

Caption: Generalized workflow for the chemical synthesis of a dipeptide.

Methodology:

  • Protection of Functional Groups : To ensure the formation of the desired peptide bond, the amino group of the N-terminal amino acid (dl-alanine) and the carboxyl group of the C-terminal amino acid (dl-valine) are protected with suitable chemical groups.[3]

  • Peptide Bond Formation (Coupling) : The protected amino acids are then reacted together in the presence of a coupling agent to facilitate the formation of the peptide bond.[3]

  • Deprotection : The protecting groups are removed from the newly formed dipeptide to yield the final product, this compound.[3]

Understanding Stereoisomerism in this compound

The "dl" designation in this compound indicates that the product is a mixture of different stereoisomers. This arises from the use of racemic mixtures of both alanine and valine in the synthesis. The resulting product is a mixture of four different stereoisomers.

G cluster_0 Reactants cluster_1 Products (Diastereomeric & Enantiomeric Mixture) dl-Alanine dl-Alanine dl-Valine dl-Valine L-Alanyl-L-valine L-Alanyl-L-valine D-Alanyl-D-valine D-Alanyl-D-valine L-Alanyl-L-valine->D-Alanyl-D-valine Enantiomers L-Alanyl-D-valine L-Alanyl-D-valine L-Alanyl-L-valine->L-Alanyl-D-valine Diastereomers D-Alanyl-L-valine D-Alanyl-L-valine D-Alanyl-D-valine->D-Alanyl-L-valine Diastereomers L-Alanyl-D-valine->D-Alanyl-L-valine Enantiomers

Caption: Stereoisomers formed from the reaction of dl-Alanine and dl-Valine.

Biological Activity and Signaling Pathways

There is a lack of specific information in the scientific literature detailing the direct involvement of this compound in biological signaling pathways. Research on peptide signaling often focuses on more complex peptides with specific receptors and downstream effects. For instance, in yeast, certain dipeptides can act as signaling molecules by persistently activating protein kinase A pathways.[5] In plants, peptide signaling is crucial for development, with families of peptides like CLE and EPFL regulating processes such as vascular development.[6] However, the role, if any, of a simple dipeptide like this compound in such complex signaling cascades has not been established.

References

The Biological Significance of DL-Alanyl-DL-Valine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the biological significance of the dipeptide DL-alanyl-DL-valine. Directed at researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the dipeptide's structure, synthesis, and potential physiological roles, drawing insights from the broader context of D-amino acid-containing peptides and the constituent amino acids, DL-alanine and DL-valine. While specific research on this compound is limited, this guide extrapolates its potential significance based on established biochemical principles.

Executive Summary

This compound is a dipeptide composed of racemic mixtures of the amino acids alanine and valine. Its primary significance in a biological context stems from the incorporation of D-amino acids, which confers resistance to enzymatic degradation by proteases. This characteristic is of considerable interest in drug development, where enhancing the stability and bioavailability of peptide-based therapeutics is a critical objective. The individual amino acid components, alanine and valine, are integral to numerous metabolic pathways, including energy metabolism and protein synthesis. This guide explores the potential for this compound to serve as a stable source of these amino acids and as a model compound for studying the pharmacokinetic properties of D-dipeptides.

Introduction

Peptides are increasingly recognized for their therapeutic potential due to their high specificity and low toxicity. However, their clinical application is often hampered by rapid degradation by endogenous proteases. The strategic incorporation of D-amino acids, the enantiomers of the naturally occurring L-amino acids, is a well-established method to overcome this limitation.[1] this compound, a dipeptide containing both D- and L-isomers of alanine and valine, serves as a compelling model for investigating the biological implications of such modifications. This document will delve into the synthesis, potential metabolic fate, and theoretical biological roles of this dipeptide.

Physicochemical and Structural Properties

This compound is a racemic mixture, meaning it consists of four diastereomers: L-alanyl-L-valine, D-alanyl-D-valine, L-alanyl-D-valine, and D-alanyl-L-valine.[2] This heterogeneity influences its physical properties and biological interactions. The presence of both hydrophobic (valine) and smaller, more neutral (alanine) side chains contributes to its overall physicochemical character.

PropertyValueReference
Molecular FormulaC₈H₁₆N₂O₃[3]
Molecular Weight188.22 g/mol [3]
IUPAC Name2-(2-aminopropanamido)-3-methylbutanoic acid[3]

Synthesis of this compound

The synthesis of this compound can be achieved through standard peptide synthesis protocols. A common approach involves the coupling of protected racemic alanine and valine derivatives, followed by deprotection.

Experimental Protocol: Chemical Synthesis of a Dipeptide

This generalized protocol outlines the steps for the chemical synthesis of a dipeptide like this compound.

  • Protection of Amino Acids: The amino group of the N-terminal amino acid (DL-alanine) and the carboxyl group of the C-terminal amino acid (DL-valine) are protected using standard protecting groups (e.g., Boc for the amino group and a methyl ester for the carboxyl group).

  • Coupling Reaction: The protected amino acids are coupled using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Deprotection: The protecting groups are removed to yield the final dipeptide. For example, Boc groups are typically removed with trifluoroacetic acid (TFA), and methyl esters can be hydrolyzed with a base like sodium hydroxide.

  • Purification: The crude dipeptide is purified using techniques such as recrystallization or chromatography to isolate the desired product.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product DL-Alanine DL-Alanine Protection Protection DL-Alanine->Protection DL-Valine DL-Valine DL-Valine->Protection Coupling Coupling Protection->Coupling Deprotection Deprotection Coupling->Deprotection Purification Purification Deprotection->Purification This compound This compound Purification->this compound

Figure 1: Generalized workflow for the chemical synthesis of this compound.

Biological Significance and Potential Applications

While direct studies on the biological effects of this compound are scarce, its significance can be inferred from the properties of D-amino acid-containing peptides and its constituent amino acids.

Enhanced Stability and Bioavailability

The presence of D-alanine and D-valine residues is expected to render this compound resistant to degradation by most endogenous proteases, which are stereospecific for L-amino acids.[1] This increased stability could lead to a longer plasma half-life and improved bioavailability compared to its L-L counterpart.

Peptide TypeSusceptibility to ProteolysisBiological Half-life
L-amino acid peptidesHighShort
D-amino acid containing peptidesLowLong
Role in Drug Delivery and Development

Dipeptides are recognized by peptide transporters, such as PEPT1 and PEPT2, which are expressed in the intestines and other tissues.[2] While the affinity of this compound for these transporters is not documented, it is conceivable that it could be utilized as a carrier for drug delivery. The dipeptide could be linked to a drug molecule, facilitating its transport into cells, where it would then be cleaved to release the active drug.[2]

Drug_Delivery_Concept Drug_Dipeptide_Conjugate Drug-DL-alanyl-DL-valine Conjugate Peptide_Transporter Peptide Transporter (e.g., PEPT1/PEPT2) Drug_Dipeptide_Conjugate->Peptide_Transporter Binding & Transport Intracellular_Space Intracellular Space Peptide_Transporter->Intracellular_Space Active_Drug Active Drug Intracellular_Space->Active_Drug Cleavage Dipeptide This compound Intracellular_Space->Dipeptide

Figure 2: Conceptual diagram of this compound as a drug delivery vehicle.
Metabolic Fate and Nutritional Aspects

Upon potential cellular uptake and hydrolysis, this compound would release DL-alanine and DL-valine. L-alanine and L-valine are readily utilized in various metabolic pathways. L-valine is a branched-chain amino acid (BCAA) that plays a role in protein synthesis and energy metabolism.[4][5] The catabolism of L-valine ultimately leads to the production of succinyl-CoA, which can enter the citric acid cycle.[5] L-alanine is involved in the glucose-alanine cycle, which facilitates the transport of nitrogen from peripheral tissues to the liver.

The metabolic fate of D-alanine and D-valine in humans is less clear. While some D-amino acids can be metabolized, their pathways are not as well-defined as those for L-amino acids.

Metabolic_Fate Dipeptide This compound Hydrolysis Hydrolysis Dipeptide->Hydrolysis DL_Ala DL-Alanine Hydrolysis->DL_Ala DL_Val DL-Valine Hydrolysis->DL_Val L_Ala_Pathway L-Alanine Pathways (e.g., Glucose-Alanine Cycle) DL_Ala->L_Ala_Pathway D_Amino_Acid_Metabolism D-Amino Acid Metabolism (Limited in humans) DL_Ala->D_Amino_Acid_Metabolism L_Val_Pathway L-Valine Pathways (e.g., BCAA Catabolism -> Succinyl-CoA) DL_Val->L_Val_Pathway DL_Val->D_Amino_Acid_Metabolism

Figure 3: Potential metabolic pathways of this compound.

Methodologies for Studying Dipeptides

Investigating the biological significance of dipeptides like this compound requires a combination of analytical and biological assays.

Experimental Protocol: In Vitro Peptide Stability Assay

This protocol is designed to assess the stability of a dipeptide in a biological matrix.

  • Peptide Incubation: The dipeptide is incubated in a biological matrix, such as human plasma or serum, at 37°C.

  • Time Points: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Reaction Quenching: Enzymatic activity in the aliquots is stopped by adding a quenching solution, such as a strong acid (e.g., trichloroacetic acid) or an organic solvent (e.g., acetonitrile).

  • Analysis: The concentration of the intact dipeptide at each time point is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

  • Data Analysis: The percentage of intact peptide is plotted against time to determine the half-life (t₁/₂) of the dipeptide in the biological matrix.

Conclusion and Future Directions

This compound represents a simple yet informative model for understanding the biological implications of incorporating D-amino acids into peptides. Its primary significance lies in its potential for enhanced stability against enzymatic degradation, a crucial attribute for the development of peptide-based therapeutics. While direct biological activity for this specific dipeptide has not been extensively documented, its constituent amino acids are fundamental to core metabolic processes.

Future research should focus on several key areas:

  • Quantitative Biological Activity: Determining the binding affinity of this compound to peptide transporters and assessing its potential to modulate cellular signaling pathways.

  • Pharmacokinetic Studies: Conducting in vivo studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Prodrug Applications: Synthesizing and evaluating drug conjugates of this compound to explore its potential as a drug delivery vehicle.

A deeper understanding of the biological significance of this compound will contribute to the rational design of more stable and effective peptide-based drugs and research tools.

References

dl-Alanyl-dl-valine discovery and scientific literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

dl-Alanyl-dl-valine is a dipeptide composed of the amino acids alanine and valine in a racemic mixture. While a specific historical discovery of this particular dipeptide is not prominently documented, its existence and study are a direct result of the foundational work on peptide chemistry initiated by Emil Fischer in the early 20th century. Fischer's pioneering work on the peptide bond and methods for synthesizing peptides opened the door for the creation and investigation of countless peptide structures, including this compound.[1] This dipeptide serves as a valuable model system for fundamental studies in peptide chemistry, stereochemistry, and biochemistry due to its relatively simple structure. Its significance in academic research lies in the exploration of peptide bond properties, the influence of aliphatic side chains on dipeptide behavior, and the study of diastereoisomer properties and separation.[1]

This technical guide provides an in-depth overview of this compound, including its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its relevance in scientific research.

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₈H₁₆N₂O₃[2][3][4][5]
Molecular Weight 188.22 g/mol [2][3][5]
CAS Number 1999-46-8[2][3][4][5]
Appearance White to almost white powder/crystal[5]
Boiling Point (Predicted) 401.8 ± 30.0 °C[5]
Density (Predicted) 1.134 ± 0.06 g/cm³[5]
pKa (Predicted) 3.18 ± 0.10[5]
Storage Temperature -20°C[5]

Experimental Protocols

Chemical Synthesis of this compound

The chemical synthesis of this compound typically involves the coupling of protected dl-alanine and dl-valine amino acids. The use of racemic starting materials without stereochemical control results in a mixture of all four possible diastereomers: L-Ala-L-Val, D-Ala-D-Val, L-Ala-D-Val, and D-Ala-L-Val.[1] A general protocol for solution-phase synthesis is outlined below.

Materials:

  • N-protected dl-alanine (e.g., Boc-dl-alanine)

  • C-protected dl-valine (e.g., dl-valine methyl ester hydrochloride)

  • Coupling agent (e.g., DCC, HBTU)

  • Base (e.g., DIPEA, NMM)

  • Solvents (e.g., DCM, DMF)

  • Reagents for deprotection (e.g., TFA for Boc group, NaOH for methyl ester)

Methodology:

  • Activation of N-protected dl-alanine: Dissolve N-protected dl-alanine in an anhydrous solvent (e.g., DCM). Add the coupling agent and stir at 0°C for 30 minutes.

  • Coupling Reaction: In a separate flask, dissolve the C-protected dl-valine and a base in an anhydrous solvent. Add this solution to the activated N-protected dl-alanine solution and stir the reaction mixture at room temperature overnight.

  • Work-up and Purification: Filter the reaction mixture to remove any precipitated by-products. Wash the filtrate with acidic and basic aqueous solutions to remove unreacted starting materials and other impurities. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude protected dipeptide can be purified by column chromatography.

  • Deprotection:

    • N-terminal deprotection: Treat the purified protected dipeptide with a suitable deprotecting agent (e.g., TFA in DCM for a Boc group).

    • C-terminal deprotection: Saponify the methyl ester using a base like sodium hydroxide.

  • Final Purification: The final this compound product can be purified by recrystallization or preparative HPLC.

Diagram of the Chemical Synthesis Workflow:

G start Start: Protected Amino Acids activation Activation of N-protected dl-Alanine start->activation coupling Coupling with C-protected dl-Valine activation->coupling workup Work-up and Purification of Protected Dipeptide coupling->workup deprotection_n N-terminal Deprotection workup->deprotection_n deprotection_c C-terminal Deprotection deprotection_n->deprotection_c final_purification Final Purification deprotection_c->final_purification end End: this compound final_purification->end

Caption: General workflow for the chemical synthesis of this compound.

Purification and Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for the purification and analysis of this compound. Reversed-phase HPLC can be used for the final purification of the dipeptide. Chiral HPLC is employed for the separation and quantification of the different stereoisomers.[1]

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized dipeptide. Electron ionization (EI) and electrospray ionization (ESI) are common techniques used for this purpose.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound, confirming the presence of both alanine and valine residues and the peptide bond formation.[1]

Biological Significance and Research Applications

Currently, there is no evidence to suggest that this compound is involved in specific signaling pathways in biological systems. Its primary role in scientific literature is that of a model dipeptide. Research applications include:

  • Physicochemical Studies: Investigating the fundamental properties of peptide bonds, such as their thermodynamic stability and conformational preferences.[1]

  • Stereochemistry: Studying the properties and separation of diastereomers, which can have different biological and physical characteristics.[1]

  • Enzyme-Substrate Interactions: While not a substrate for all enzymes, it has been used in studies investigating the acceptor activity of dipeptides in enzymatic reactions, such as those involving γ-glutamyl transpeptidase.[1]

  • Food Science: Recent studies have explored the use of dl-valine (a component of this compound) as a gel enhancer in food products, where it can improve texture and water retention through hydrophobic interactions.[6]

Diagram of Research Applications:

G dl_dipeptide This compound physicochem Physicochemical Studies dl_dipeptide->physicochem Model for Peptide Bonds stereochem Stereochemistry Research dl_dipeptide->stereochem Study of Diastereomers enzyme Enzyme Interaction Studies dl_dipeptide->enzyme Investigating Acceptor Activity food_sci Food Science Applications dl_dipeptide->food_sci Component for Gel Enhancement

Caption: Research applications of this compound.

Conclusion

This compound, a simple dipeptide, continues to be a relevant molecule in the field of peptide science. While it may not have a direct role in complex biological signaling, its utility as a model compound for fundamental chemical and biochemical studies is well-established. The straightforward nature of its synthesis and the presence of stereoisomers make it an excellent tool for researchers exploring the intricacies of peptide structure, function, and analysis. Future research may uncover novel applications for this dipeptide, potentially in materials science or as a component in more complex synthetic peptides.

References

Solubility Profile of dl-Alanyl-dl-valine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of the dipeptide dl-Alanyl-dl-valine. Due to a lack of extensive, publicly available experimental data on the solubility of this specific dipeptide, this document focuses on predicted solubility, the solubility of its constituent amino acids, and detailed experimental protocols for determining its solubility in various solvents. This guide serves as a foundational resource for researchers initiating studies involving this compound.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₆N₂O₃--INVALID-LINK--
Molecular Weight 188.22 g/mol --INVALID-LINK--
CAS Number 1999-46-8--INVALID-LINK--

Solubility Data

Predicted Water Solubility

Computational methods can provide an estimation of a compound's solubility. The Crippen method, a group-contribution method, has been used to predict the water solubility of this compound.

SolventMethodPredicted Log10(Solubility in mol/L)Source
WaterCrippen Method-0.65--INVALID-LINK--

This predicted value suggests that this compound has a moderate solubility in water.

Inferred Solubility from Constituent Amino Acids

The solubility of a dipeptide is influenced by the properties of its constituent amino acids. This compound is composed of alanine and valine. The solubility of these individual amino acids in water and other solvents can provide an indication of the dipeptide's likely behavior. Generally, the solubility of amino acids in water decreases with the increasing hydrophobicity of the side chains. Valine is more hydrophobic than alanine, which may influence the overall solubility of the dipeptide.

Studies have shown that the solubility of amino acids like alanine and valine is highest in pure water and tends to decrease in semi-polar organic solvents.[1] The solubility in hydroalcoholic solvent systems is complex and depends on the specific alcohol and its concentration.[1]

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound, experimental determination is necessary. The following are detailed methodologies for key experiments.

Shake-Flask Method (Equilibrium Solubility)

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.

Principle: A surplus amount of the solute is agitated in the solvent for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved solute is then measured in a filtered aliquot of the supernatant.

Apparatus:

  • Thermostatically controlled shaker or incubator

  • Vials or flasks with secure caps

  • Analytical balance

  • Filtration device (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of this compound to a known volume of the desired solvent in a vial.

  • Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours).

  • After agitation, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.

  • Dilute the filtered solution as necessary and analyze the concentration of this compound using a validated analytical method.

Turbidimetric Solubility Assay

This high-throughput method is useful for rapid screening of solubility in various solvents.

Principle: The solubility is determined by identifying the concentration at which the compound precipitates from a solution, which is detected by an increase in turbidity.

Apparatus:

  • Plate reader with turbidity measurement capabilities

  • Multi-well plates (e.g., 96-well)

  • Liquid handling system or multichannel pipettes

Procedure:

  • Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a multi-well plate, perform a serial dilution of the stock solution with the test solvents.

  • Incubate the plate, often with shaking, for a set period.

  • Measure the turbidity (absorbance at a specific wavelength, e.g., 600 nm) of each well using a plate reader.

  • The solubility is estimated as the highest concentration that does not show a significant increase in turbidity compared to the solvent blank.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the experimental determination of peptide solubility.

G Experimental Workflow for Peptide Solubility Determination cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results A Weigh Peptide D Add Excess Peptide to Solvent (Shake-Flask) A->D B Select Solvents C Prepare Stock Solution (if applicable) B->C B->D F Perform Serial Dilution (Turbidimetric) C->F E Equilibrate with Agitation (e.g., 24-72h at constant T) D->E G Sample and Filter Supernatant E->G H Measure Turbidity F->H I Quantify Concentration (e.g., HPLC, UV-Vis) G->I J Determine Solubility Limit H->J I->J

Caption: A flowchart of the experimental process for determining peptide solubility.

Factors Influencing Solubility

The solubility of this compound can be influenced by several factors:

  • pH: The net charge of the dipeptide will change with pH, which can significantly affect its solubility in aqueous solutions.

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature.

  • Solvent Polarity: The polarity of the solvent plays a crucial role. Peptides with both polar and non-polar groups will have varying solubility in solvents of different polarities.

  • Presence of Salts: The addition of salts can either increase (salting-in) or decrease (salting-out) the solubility of the dipeptide.

References

Potential Metabolic Pathways Involving dl-Alanyl-dl-valine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

dl-Alanyl-dl-valine is a dipeptide composed of the amino acids alanine and valine. As a racemic mixture, it consists of four distinct stereoisomers: L-Alanyl-L-valine, D-Alanyl-D-valine, L-Alanyl-D-valine, and D-Alanyl-L-valine. The metabolic fate of this dipeptide is critically dependent on the stereochemistry of its constituent amino acids. Mammalian digestive and metabolic enzymes exhibit a high degree of stereospecificity, generally favoring L-amino acid-containing peptides. This guide provides a comprehensive overview of the potential metabolic pathways of this compound, including intestinal absorption, enzymatic hydrolysis, and the subsequent catabolism of the resulting D- and L-amino acids. Detailed experimental protocols for studying these pathways and quantitative data are also presented to aid researchers in the fields of biochemistry, pharmacology, and drug development.

Intestinal Absorption and Cellular Transport

The initial step in the metabolism of orally administered this compound is its absorption across the intestinal epithelium. Dipeptides are primarily absorbed via the high-capacity, low-affinity proton-coupled peptide transporter 1 (PepT1) located on the apical membrane of enterocytes. This process is generally more rapid than the transport of free amino acids.[1]

However, the stereochemistry of the dipeptide significantly influences its affinity for PepT1 and subsequent absorption rates. Studies on stereoisomers of other dipeptides, such as alanyl-phenylalanine, have shown that the L-L isomer is absorbed at a much higher rate than the D-D isomer, with the mixed isomers (L-D and D-L) having intermediate absorption rates.[1][2] This suggests a similar pattern for the stereoisomers of alanyl-valine.

Once inside the enterocytes, the dipeptides can either be hydrolyzed by intracellular peptidases or transported across the basolateral membrane into the bloodstream. Dipeptides that enter the circulation are then distributed to various tissues, with the kidneys playing a major role in their clearance and metabolism.[3] In the kidneys, peptide transporters, including the high-affinity, low-capacity PepT2, are responsible for reabsorbing dipeptides from the glomerular filtrate into the renal tubular cells.

Quantitative Data on Dipeptide Absorption

The following table summarizes comparative data on the intestinal absorption of dipeptide stereoisomers, which can be considered indicative of the expected behavior of alanyl-valine isomers.

Dipeptide StereoisomerRelative Jejunal Absorption Rate (Rat)Notes
L-Alanyl-L-phenylalanine~200xSignificantly higher absorption compared to the D-D isomer.
D-Alanyl-D-phenylalanine1xPoorly absorbed.
L-Leucyl-L-leucine~24xDemonstrates a clear preference for the L-L configuration.
D-Leucyl-D-leucine1xPoorly absorbed.
Glycyl-L-tryptophan~5xThe presence of a D-amino acid reduces absorption.
Glycyl-D-tryptophan1xPoorly absorbed.

Data extrapolated from Asatoor et al., 1973.[1]

Enzymatic Hydrolysis

The susceptibility of the alanyl-valine stereoisomers to enzymatic hydrolysis is a key determinant of their metabolic fate. Mammalian peptidases, such as those in the intestinal brush border, cytoplasm of enterocytes, and renal tubular cells, are highly stereospecific for L-amino acids.[4]

  • L-Alanyl-L-valine: This isomer is expected to be readily hydrolyzed by a variety of peptidases, including cytosolic aminopeptidases and renal dipeptidases, into L-alanine and L-valine.[5]

  • D-Alanyl-D-valine, L-Alanyl-D-valine, and D-Alanyl-L-valine: Dipeptides containing one or more D-amino acids are generally resistant to hydrolysis by most mammalian peptidases.[1][2] Studies have shown that D-D dipeptides are often excreted intact in the urine, indicating their resistance to tissue peptidases.[1][2] However, some studies on pig kidney cortex enzymes, likely renal membrane dipeptidase, have shown that dipeptides with a C-terminal D-amino acid can be good substrates, whereas those with an N-terminal D-amino acid are poor substrates.[1] This suggests that L-Alanyl-D-valine may be hydrolyzed to some extent, while D-Alanyl-L-valine and D-Alanyl-D-valine would be significantly more resistant.

Quantitative Data on Dipeptide Hydrolysis

Specific kinetic data for the hydrolysis of alanyl-valine stereoisomers is limited in the literature. The following table provides qualitative and semi-quantitative information based on studies of related dipeptides.

Dipeptide IsomerSusceptibility to Mammalian PeptidasesNotes
L-Alanyl-L-valineHighExpected to be a good substrate for cytosolic and renal peptidases.
L-Alanyl-D-valineModerateMay be a substrate for renal dipeptidase, which shows activity towards dipeptides with a C-terminal D-amino acid.[1]
D-Alanyl-L-valineLowDipeptides with an N-terminal D-amino acid are poor substrates for renal dipeptidase.[1]
D-Alanyl-D-valineVery LowHighly resistant to hydrolysis and likely to be excreted intact.[1][2]

Metabolism of Constituent Amino Acids

Following hydrolysis of the susceptible stereoisomers, the resulting free amino acids enter their respective metabolic pathways.

Metabolism of L-Alanine and L-Valine
  • L-Alanine: This non-essential amino acid is primarily metabolized through transamination. Alanine aminotransferase (ALT) catalyzes the reversible transfer of its amino group to α-ketoglutarate, forming pyruvate and glutamate.[5][6] Pyruvate can then enter the citric acid cycle for energy production or be used as a substrate for gluconeogenesis in the liver.[6]

  • L-Valine: As a branched-chain amino acid (BCAA), the catabolism of L-valine is initiated by a transamination reaction to form α-ketoisovalerate.[7] This is followed by oxidative decarboxylation catalyzed by the branched-chain α-ketoacid dehydrogenase complex. The resulting isobutyryl-CoA undergoes a series of reactions to ultimately yield succinyl-CoA, which can enter the citric acid cycle.[7]

Metabolism of D-Alanine and D-Valine

Mammalian tissues have a limited capacity to metabolize D-amino acids. The primary enzyme involved is the FAD-dependent D-amino acid oxidase (DAAO), which is most abundant in the peroxisomes of the kidney and liver.[1][8][9]

  • D-Alanine: DAAO catalyzes the oxidative deamination of D-alanine to produce pyruvate, ammonia, and hydrogen peroxide.[1][8] Pyruvate then enters central metabolism.

  • D-Valine: D-valine is also a substrate for DAAO, which converts it to α-ketoisovalerate, ammonia, and hydrogen peroxide.[10] α-Ketoisovalerate can then be further metabolized, potentially entering the L-valine catabolic pathway after conversion to isobutyryl-CoA.[11]

Metabolic Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the potential metabolic pathways for the stereoisomers of alanyl-valine and a general experimental workflow for their analysis.

metabolic_pathways cluster_absorption Intestinal Lumen / Renal Filtrate cluster_cell Enterocyte / Renal Tubular Cell cluster_hydrolysis Hydrolysis cluster_metabolism Amino Acid Metabolism cluster_excretion Blood / Urine dl-Ala-dl-Val dl-Ala-dl-Val L-Ala-L-Val L-Ala-L-Val dl-Ala-dl-Val->L-Ala-L-Val Cellular Uptake (PepT1/PepT2) L-Ala-D-Val L-Ala-D-Val dl-Ala-dl-Val->L-Ala-D-Val Cellular Uptake (PepT1/PepT2) D-Ala-L-Val D-Ala-L-Val dl-Ala-dl-Val->D-Ala-L-Val Cellular Uptake (PepT1/PepT2) D-Ala-D-Val D-Ala-D-Val dl-Ala-dl-Val->D-Ala-D-Val Cellular Uptake (PepT1/PepT2) Peptidases Peptidases L-Ala-L-Val->Peptidases High Affinity L-Ala-D-Val->Peptidases Moderate Affinity D-Ala-L-Val->Peptidases Low Affinity Excreted Dipeptides Excreted Dipeptides D-Ala-L-Val->Excreted Dipeptides D-Ala-D-Val->Peptidases Very Low Affinity D-Ala-D-Val->Excreted Dipeptides L-Ala L-Ala Peptidases->L-Ala L-Val L-Val Peptidases->L-Val D-Ala D-Ala Peptidases->D-Ala D-Val D-Val Peptidases->D-Val ALT ALT L-Ala->ALT BCAT/BCKDH BCAT/BCKDH L-Val->BCAT/BCKDH DAAO DAAO D-Ala->DAAO D-Val->DAAO Pyruvate Pyruvate DAAO->Pyruvate alpha-Ketoisovalerate alpha-Ketoisovalerate DAAO->alpha-Ketoisovalerate ALT->Pyruvate Succinyl-CoA Succinyl-CoA BCAT/BCKDH->Succinyl-CoA Metabolites Metabolites Pyruvate->Metabolites alpha-Ketoisovalerate->Succinyl-CoA Further Metabolism Succinyl-CoA->Metabolites

Caption: Metabolic pathways of this compound stereoisomers.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_functional Functional Assays Biological_Matrix Biological Matrix (e.g., Plasma, Urine, Tissue Homogenate) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Biological_Matrix->Protein_Precipitation Caco-2 Caco-2 Permeability Assay (Intestinal Transport) Biological_Matrix->Caco-2 Enzyme_Assays Enzyme Activity Assays (Peptidases, DAAO, ALT) Biological_Matrix->Enzyme_Assays SPE Solid Phase Extraction (Optional) Protein_Precipitation->SPE HPLC Chiral HPLC Separation SPE->HPLC MS Mass Spectrometry (Quantification & Identification) HPLC->MS

Caption: Experimental workflow for analyzing this compound metabolism.

Experimental Protocols

Caco-2 Cell Permeability Assay for Intestinal Transport

This assay is used to assess the intestinal permeability of the dipeptide stereoisomers.

  • Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for 21-25 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.[10][12]

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[12]

  • Transport Experiment:

    • The cell monolayers are washed with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[12]

    • The test dipeptide solution (at a defined concentration) is added to the apical (A) side, and fresh transport buffer is added to the basolateral (B) side.

    • The plate is incubated at 37°C with gentle shaking.

    • Samples are taken from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).

    • The concentration of the dipeptide in the basolateral samples is quantified using HPLC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of appearance of the substance on the receiver side, A is the surface area of the membrane, and C0 is the initial concentration on the donor side.

D-Amino Acid Oxidase (DAAO) Activity Assay

This assay measures the activity of DAAO, which is crucial for the metabolism of D-alanine and D-valine. A common method is a coupled enzyme assay.[1][2][8]

  • Principle: DAAO catalyzes the oxidation of a D-amino acid, producing an α-keto acid, ammonia, and hydrogen peroxide (H₂O₂). The H₂O₂ produced is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a color change that can be measured spectrophotometrically.[2]

  • Reagents:

    • Phosphate buffer (pH ~7.4-8.5)

    • D-amino acid substrate (D-alanine or D-valine)

    • Horseradish peroxidase (HRP)

    • Chromogenic substrate (e.g., 4-aminoantipyrine (4-AAP) and phenol, or Amplex™ Red)

    • Enzyme source (tissue homogenate or purified DAAO)

  • Procedure:

    • Prepare a reaction mixture containing the buffer, D-amino acid substrate, HRP, and chromogenic substrate in a 96-well plate.[2]

    • Initiate the reaction by adding the enzyme source.

    • Incubate at a controlled temperature (e.g., 25°C or 37°C).

    • Measure the absorbance at the appropriate wavelength (e.g., 505 nm for 4-AAP/phenol) over time.

  • Data Analysis: The rate of change in absorbance is proportional to the DAAO activity. A standard curve can be generated using known concentrations of H₂O₂ to quantify the enzyme activity in units (e.g., µmol/min/mg protein).

Alanine Aminotransferase (ALT) Activity Assay

This assay is used to measure the transamination of L-alanine.

  • Principle: ALT catalyzes the transfer of an amino group from L-alanine to α-ketoglutarate, producing pyruvate and glutamate. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

  • Reagents:

    • Tris-HCl buffer (pH ~7.5)

    • L-alanine

    • α-ketoglutarate

    • NADH

    • Lactate dehydrogenase (LDH)

    • Sample containing ALT

  • Procedure:

    • In a cuvette or 96-well plate, combine the buffer, L-alanine, α-ketoglutarate, NADH, and LDH.[9]

    • Initiate the reaction by adding the sample.

    • Immediately measure the absorbance at 340 nm at regular intervals.

  • Data Analysis: The rate of decrease in absorbance at 340 nm is directly proportional to the ALT activity in the sample.

HPLC and Mass Spectrometry for Stereoisomer Analysis
  • HPLC Separation: Chiral stationary phases are required to separate the stereoisomers of the dipeptide and its constituent amino acids. Reversed-phase chromatography with a suitable chiral column (e.g., based on vancomycin or teicoplanin) can be employed. The mobile phase typically consists of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer with a specific pH.

  • Mass Spectrometry (MS) Detection: MS is used for the sensitive and specific detection and quantification of the separated isomers. Electrospray ionization (ESI) is a common ionization technique. Tandem mass spectrometry (MS/MS) can be used for structural confirmation by analyzing the fragmentation patterns of the dipeptides and amino acids.[6]

Conclusion

The metabolic pathways of this compound are intricately linked to the stereochemistry of its constituent amino acids. The L-L isomer is readily absorbed and hydrolyzed, feeding into the standard metabolic pathways of L-alanine and L-valine. In contrast, dipeptides containing D-amino acids, particularly the D-D and D-L isomers, are poorly absorbed and highly resistant to hydrolysis by mammalian enzymes, leading to their likely excretion in an unchanged form. The D-amino acids that are released from the partial hydrolysis of L-D and D-L isomers are primarily metabolized through oxidative deamination by D-amino acid oxidase. This detailed understanding of the stereospecific metabolism of this compound is crucial for researchers in drug development, particularly in the design of peptide-based therapeutics and prodrugs where stability against enzymatic degradation is a key consideration. The experimental protocols provided herein offer a robust framework for the investigation of these metabolic pathways.

References

Spectroscopic Profile of dl-Alanyl-dl-valine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the dipeptide dl-Alanyl-dl-valine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and data visualizations are presented to support researchers in the identification, characterization, and quality control of this compound.

Introduction

This compound is a dipeptide composed of dl-alanine and dl-valine amino acid residues. Understanding its structural and physicochemical properties through spectroscopic analysis is crucial for its application in various research and development fields, including drug discovery and peptide chemistry. This guide serves as a centralized resource for the spectroscopic characterization of this molecule.

Spectroscopic Data

The following sections present a summary of the available spectroscopic data for this compound. Due to the limited availability of experimentally derived public data for this specific stereoisomer, predicted NMR and IR data are provided alongside experimental mass spectrometry data. These predictions are generated using established algorithms and provide valuable insights into the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

Predicted ¹H NMR Data (Solvent: D₂O)

Chemical Shift (ppm)MultiplicityAssignment
~4.1 - 4.2Quartetα-H (Alanine)
~3.9 - 4.0Doubletα-H (Valine)
~2.1 - 2.2Multipletβ-H (Valine)
~1.4 - 1.5Doubletβ-CH₃ (Alanine)
~0.9 - 1.0Doubletγ-CH₃ (Valine)
~0.8 - 0.9Doubletγ'-CH₃ (Valine)

Predicted ¹³C NMR Data (Solvent: D₂O)

Chemical Shift (ppm)Assignment
~175 - 178C=O (Carboxyl)
~172 - 174C=O (Amide)
~58 - 60α-C (Valine)
~50 - 52α-C (Alanine)
~30 - 32β-C (Valine)
~18 - 20γ-C & γ'-C (Valine)
~16 - 18β-C (Alanine)
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3300 - 3400Strong, BroadN-H stretch (Amine, Amide)
~2850 - 3000MediumC-H stretch (Aliphatic)
~1630 - 1680StrongC=O stretch (Amide I)
~1510 - 1580StrongN-H bend (Amide II)
~1400 - 1450MediumC-H bend (Aliphatic)
~1200 - 1300MediumC-N stretch
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule and to elucidate its structure by analyzing its fragmentation patterns.

Experimental Mass Spectrometry Data

ParameterValueSource
Molecular Formula C₈H₁₆N₂O₃PubChem[1]
Molecular Weight 188.22 g/mol PubChem[1]
GC-MS Top Peak (m/z) 44PubChem[1]
MS/MS [M+H]⁺ (m/z) 189.1234PubChem[1]
MS/MS Top Peak (m/z) 118PubChem[1]

Major Predicted Fragmentation Ions

m/z ValueIon TypeFragment Structure
116.07y₁[H₂N-CH(CH(CH₃)₂)-COOH + H]⁺
72.08b₁[CH₃-CH(NH₂)-CO]⁺
44.05immonium[CH₃-CH=NH₂]⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample

  • Deuterium oxide (D₂O)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of D₂O in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of D₂O.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).

    • Use a sufficient number of scans for adequate signal intensity.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Reference the spectra using the residual solvent peak or an internal standard.

FTIR Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound sample

  • Potassium bromide (KBr), IR grade

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar.

    • Transfer the mixture to a pellet die.

    • Press the mixture under high pressure to form a transparent or translucent pellet.

  • Background Spectrum: Place the empty sample holder in the FTIR spectrometer and record a background spectrum.

  • Sample Spectrum: Place the KBr pellet in the sample holder and record the sample spectrum.

  • Data Analysis: The spectrometer software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (ESI-MS/MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid

  • Electrospray ionization tandem mass spectrometer (ESI-MS/MS)

Procedure:

  • Sample Preparation: Dissolve a small amount of this compound in a solution of 50:50 water:acetonitrile with 0.1% formic acid to a final concentration of approximately 1-10 µg/mL.

  • Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.

  • MS1 Scan: Acquire a full scan mass spectrum (MS1) to identify the protonated molecular ion [M+H]⁺.

  • MS/MS Scan:

    • Select the [M+H]⁺ ion (m/z ≈ 189.1) as the precursor ion.

    • Subject the precursor ion to collision-induced dissociation (CID) with an appropriate collision energy.

    • Acquire the product ion spectrum (MS/MS).

  • Data Analysis: Analyze the MS/MS spectrum to identify the characteristic fragment ions (e.g., b- and y-ions).

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample NMR NMR Sample->NMR Dissolution in D₂O IR IR Sample->IR KBr Pellet MS MS Sample->MS Solution in H₂O/ACN Structure Structure NMR->Structure Functional_Groups Functional_Groups IR->Functional_Groups Molecular_Weight Molecular_Weight MS->Molecular_Weight

Caption: General workflow for the spectroscopic analysis of a dipeptide.

Mass_Spec_Fragmentation cluster_fragments Collision-Induced Dissociation Precursor [dl-Ala-dl-Val + H]⁺ m/z = 189.1 b1_ion b₁-ion [Ala]⁺ m/z = 72.1 Precursor->b1_ion Amide Bond Cleavage y1_ion y₁-ion [Val+H]⁺ m/z = 118.1 Precursor->y1_ion Amide Bond Cleavage

Caption: Simplified fragmentation pathway of this compound in MS/MS.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermodynamic Properties of dl-Alanyl-dl-valine

This technical guide provides a comprehensive overview of the thermodynamic properties of the dipeptide this compound. The information presented herein is crucial for understanding the stability, solubility, and interactions of this molecule, which are critical parameters in fields ranging from biochemistry to pharmaceutical development. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of experimental workflows and fundamental chemical relationships.

Thermodynamic and Physicochemical Properties

The thermodynamic and physicochemical properties of this compound are essential for predicting its behavior in various systems. The following tables summarize available experimental and computationally derived data for this dipeptide.

Table 1: Standard Molar Thermodynamic Properties

This table presents key thermodynamic parameters for this compound under standard conditions.

PropertySymbolValueUnitsMethodSource
Standard Molar Enthalpy of Combustion (crystalline)ΔcH°-4604.8 ± 3.3kJ/molBomb Calorimetry[1]
Standard Molar Enthalpy of Formation (crystalline)ΔfH°-767.3 ± 3.4kJ/molBomb Calorimetry[1]
Standard Gibbs Free Energy of FormationΔfG°-229.66kJ/molJoback Method[2]
Enthalpy of Formation (gas)ΔfH°gas-514.42kJ/molJoback Method[2]
Enthalpy of FusionΔfusH°23.49kJ/molJoback Method[2]
Enthalpy of VaporizationΔvapH°79.49kJ/molJoback Method[2]
Table 2: Heat Capacity

The heat capacity provides insight into how the energy of the molecule changes with temperature.

PropertySymbolValueUnitsTemperature (K)MethodSource
Solid Phase Heat CapacityCp,solid240.00J/mol·K298Experimental[3]
Solid Phase Heat CapacityCp,solid240.00J/mol·K298NIST Webbook[2]
Ideal Gas Heat CapacityCp,gas430.34J/mol·K703.74Joback Method[2]
Table 3: Physicochemical Properties

This table includes various physical and chemical properties that are important for applications such as drug formulation and delivery.

PropertySymbolValueUnitsMethodSource
Molecular WeightMW188.22 g/mol -[4]
Water Solubilitylog10WS-0.65mol/LCrippen Method[2]
Octanol/Water Partition CoefficientlogP-0.441-Crippen Method[2]
McGowan's Characteristic VolumeMcVol152.550ml/molMcGowan Method[2]
Normal Melting PointTfus431.52KJoback Method[2]
Normal Boiling PointTboil703.74KJoback Method[2]

Experimental Protocols

Accurate determination of thermodynamic properties relies on precise experimental techniques. The following sections detail the methodologies for key experiments relevant to the study of dipeptides like this compound.

Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is a standard method for determining the heat of combustion of a substance, from which the standard enthalpy of formation can be calculated.[1][5]

Methodology:

  • Sample Preparation: A precise mass (typically 0.5-1.0 g) of the this compound sample is pressed into a pellet.[6] The pellet is weighed to a high degree of accuracy.

  • Bomb Assembly: The pellet is placed in a crucible within the bomb calorimeter. A fuse wire of known length and mass is attached to the electrodes, positioned to be in contact with the sample.[7]

  • Pressurization: The bomb is sealed and purged of atmospheric nitrogen before being filled with pure oxygen to a high pressure (typically 30 atm).[5]

  • Calorimeter Setup: The sealed bomb is submerged in a known volume of water in the calorimeter's insulated container (the "bucket"). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

  • Ignition: The sample is ignited by passing an electric current through the fuse wire. The combustion of the sample releases heat, which is transferred to the surrounding water, causing a temperature rise.

  • Temperature Monitoring: The water temperature is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis: The total heat released is calculated from the observed temperature change, taking into account the heat capacity of the calorimeter system (determined by calibrating with a standard of known heat of combustion, such as benzoic acid).[8] Corrections are made for the heat of combustion of the fuse wire and for the formation of any side products like nitric acid.

  • Calculation of Enthalpy: The molar enthalpy of combustion is calculated from the total heat released and the moles of the sample combusted. The standard enthalpy of formation is then determined using Hess's Law.

Bomb_Calorimetry_Workflow cluster_prep Sample Preparation cluster_bomb Bomb Setup cluster_cal Calorimetry cluster_analysis Data Analysis P1 Weigh Sample P2 Press into Pellet P1->P2 B1 Place Pellet in Crucible P2->B1 Transfer B2 Attach Fuse Wire B1->B2 B3 Seal Bomb B2->B3 B4 Pressurize with O2 B3->B4 C1 Submerge Bomb in Water B4->C1 Transfer C2 Record Initial Temp. C1->C2 C3 Ignite Sample C2->C3 C4 Record Temp. Rise C3->C4 A1 Calculate Heat Released C4->A1 Data A2 Apply Corrections A1->A2 A3 Calculate Enthalpy of Combustion A2->A3 A4 Calculate Enthalpy of Formation A3->A4

Caption: Workflow for Bomb Calorimetry Experiment.
Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique for studying the thermodynamics of binding interactions in solution.[9][10] It directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single experiment.[11]

Methodology:

  • Sample Preparation: The dipeptide (ligand) and the target molecule (macromolecule, e.g., a protein receptor) are prepared in identical, degassed buffer solutions to minimize heat effects from buffer mismatch.

  • Instrument Setup: The sample cell (typically ~200-1400 µL) is filled with the macromolecule solution at a known concentration. The injection syringe is loaded with the dipeptide solution at a concentration typically 10-20 times that of the macromolecule.[12]

  • Titration: The experiment is conducted at a constant temperature. A series of small, precise injections of the dipeptide solution are made into the sample cell.

  • Heat Measurement: With each injection, the binding reaction occurs, generating or absorbing a small amount of heat. The instrument's feedback system measures the power required to maintain a zero temperature difference between the sample cell and a reference cell (containing only buffer).[13]

  • Data Acquisition: The heat change per injection is recorded as a function of the molar ratio of ligand to macromolecule. The initial injections produce large heat changes as most of the injected ligand binds. As the macromolecule becomes saturated, subsequent injections produce smaller heat changes, eventually approaching the heat of dilution.

  • Data Analysis: The resulting data, a plot of heat per injection versus molar ratio, is fitted to a binding model. This analysis yields the binding constant (Ka or Kd), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n). The Gibbs free energy (ΔG) and entropy (ΔS) of binding are then calculated using the following relationships:

    • ΔG = -RT * ln(Ka)

    • ΔG = ΔH - TΔS

ITC_Workflow cluster_setup Preparation & Setup cluster_exp Experiment cluster_analysis Data Analysis S1 Prepare & Degas Solutions (Ligand & Macromolecule) S2 Load Macromolecule into Cell S1->S2 S3 Load Ligand into Syringe S1->S3 E2 Inject Ligand into Cell (Multiple Injections) S2->E2 S3->E2 E1 Set Constant Temperature E1->E2 E3 Measure Heat Change per Injection E2->E3 A1 Plot Heat vs. Molar Ratio E3->A1 Raw Data A2 Fit Data to Binding Model A1->A2 A3 Determine K_d, ΔH, n A2->A3 A4 Calculate ΔG and ΔS A3->A4 Dipeptide_Formation_Hydrolysis cluster_products Products Alanine dl-Alanine Dipeptide This compound Alanine->Dipeptide Valine dl-Valine Valine->Dipeptide Water H2O Dipeptide->Water Condensation Dipeptide->Water Hydrolysis

References

Methodological & Application

Application Notes and Protocols for the Use of dl-Alanyl-dl-valine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

dl-Alanyl-dl-valine is a dipeptide composed of racemic alanine and racemic valine. As a fundamental building block, it serves as a valuable tool in various areas of peptide research and drug development. The use of racemic amino acids in peptide synthesis can be a strategic choice, particularly in the generation of peptide libraries for screening purposes or in the development of peptidomimetics with enhanced stability against enzymatic degradation. The synthesis of a dipeptide from racemic precursors results in a mixture of diastereomers (L-L, D-D, L-D, and D-L), which can be separated and studied for their unique biological activities.[1]

These application notes provide an overview of the utility of this compound in peptide synthesis, including detailed protocols for both solution-phase and solid-phase synthesis methods.

Applications of this compound in Peptide Synthesis

The incorporation of this compound and other racemic amino acids into peptide chains offers several advantages in research and drug development:

  • Enhanced Enzymatic Stability: Peptides containing D-amino acids exhibit increased resistance to proteases, which are stereospecific for L-amino acids. This leads to a longer in vivo half-life, a crucial attribute for therapeutic peptides.

  • Peptide Library Synthesis: The use of racemic amino acids allows for the rapid generation of diverse peptide libraries. These libraries can be screened for novel biological activities, aiding in the discovery of new drug leads.

  • Structural Studies: Dipeptides like this compound serve as simple model systems for studying peptide bond formation, conformational preferences, and the influence of side-chain interactions.[1]

  • Development of Peptidomimetics: The unique stereochemistry of peptides containing D-amino acids can lead to novel secondary structures and receptor-binding affinities, making them valuable in the design of peptidomimetics.

Data Presentation: Illustrative Yields and Purity in Peptide Synthesis

While specific quantitative data for the synthesis of this compound is not extensively published, the following tables provide illustrative data for the synthesis of a model tetrapeptide, Leu-Ala-Gly-Val, which demonstrates typical yields and purities achievable with modern solid-phase peptide synthesis (SPPS) techniques. This data can be considered representative of what one might expect when synthesizing short peptides like this compound under optimized conditions.

Table 1: Illustrative Crude Yield and Purity of a Model Tetrapeptide (Leu-Ala-Gly-Val) Synthesized via Continuous-Flow SPPS

Synthesis Scale (mmol)Coupling Time per Cycle (min)Anhydride Concentration (M)Crude Product Yield (%)Purity by HPLC (%)
0.01150.0458590
0.01150.109295
0.08300.109598
0.45300.109899.3

Data is illustrative and based on the synthesis of Leu-Ala-Gly-Val. Actual yields and purity for this compound may vary depending on the specific protocol and reaction conditions.

Table 2: Purity Levels in Solid-Phase Peptide Synthesis and Their General Applications

Purity LevelTypical Purity (%)Common Applications
Crude>50% or >70%High-throughput screening, initial antigen testing.[2]
Medium Purity>70% or >80%Immunoassays, enzyme substrate studies, epitope mapping.
High Purity>90% to >98%Quantitative bioassays, in vitro receptor-ligand studies.
Extremely High Purity>98%In vivo studies, clinical trials, structural studies (NMR, X-ray crystallography).

Experimental Protocols

Two primary methods for peptide synthesis are detailed below: solution-phase synthesis and solid-phase peptide synthesis (SPPS).

Protocol 1: Solution-Phase Synthesis of this compound

This protocol describes a classic approach to dipeptide synthesis in solution, using protecting groups and a coupling agent.

Materials:

  • N-Boc-dl-alanine

  • dl-Valine methyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Coupling Reaction:

    • Dissolve dl-Valine methyl ester hydrochloride (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.

    • Add TEA or DIPEA (1.1 eq) to neutralize the hydrochloride salt.

    • In a separate flask, dissolve N-Boc-dl-alanine (1.0 eq) in anhydrous DCM.

    • Add the N-Boc-dl-alanine solution to the valine solution.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture with stirring.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Dilute the filtrate with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude Boc-dl-Alanyl-dl-valine methyl ester by silica gel column chromatography.

  • Deprotection:

    • Dissolve the purified protected dipeptide in a solution of TFA in DCM (e.g., 50% v/v).

    • Stir the reaction at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure.

    • Triturate the residue with cold diethyl ether to precipitate the this compound as a salt.

    • The methyl ester can be hydrolyzed under basic conditions (e.g., using NaOH in a methanol/water mixture) followed by neutralization to yield the final dipeptide.

G cluster_coupling Peptide Coupling cluster_workup Work-up & Purification cluster_deprotection Deprotection Boc_Ala N-Boc-dl-alanine Coupling Coupling Reaction (DCM/DMF) Boc_Ala->Coupling Val_OMe dl-Valine methyl ester Val_OMe->Coupling DCC_HOBt DCC / HOBt DCC_HOBt->Coupling Filtration Filtration (remove DCU) Coupling->Filtration Extraction Extraction & Washing Filtration->Extraction Purification Column Chromatography Extraction->Purification Deprotection Boc Removal Purification->Deprotection TFA TFA / DCM TFA->Deprotection Hydrolysis Ester Hydrolysis (optional) Deprotection->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Solution-Phase Synthesis Workflow
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of this compound (Fmoc/tBu Strategy)

This protocol is adapted from standard Fmoc-based solid-phase peptide synthesis procedures.

Materials:

  • Rink Amide resin

  • Fmoc-dl-valine

  • Fmoc-dl-alanine

  • N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Diethyl ether, cold

Procedure:

  • Resin Preparation:

    • Place the Rink Amide resin in a reaction vessel and swell in DMF for 30-60 minutes.

    • Drain the DMF.

  • First Amino Acid Coupling (Fmoc-dl-valine):

    • Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again with 20% piperidine in DMF for 15 minutes to remove the Fmoc group from the resin.

    • Wash the resin thoroughly with DMF and DCM.

    • Coupling: In a separate vial, dissolve Fmoc-dl-valine (3 eq), HOBt or OxymaPure (3 eq) in DMF. Add DIC (3 eq) and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.

    • Perform a Kaiser test to ensure complete coupling. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF and DCM.

  • Second Amino Acid Coupling (Fmoc-dl-alanine):

    • Deprotection: Remove the Fmoc group from the resin-bound valine by treating with 20% piperidine in DMF as described above.

    • Wash the resin thoroughly with DMF and DCM.

    • Coupling: Prepare the activated Fmoc-dl-alanine solution as described for valine.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Perform a Kaiser test to confirm complete coupling.

    • Wash the resin with DMF and DCM.

  • Final Deprotection:

    • Remove the N-terminal Fmoc group from the dipeptide-resin using 20% piperidine in DMF.

    • Wash the resin with DMF and DCM.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and discard the ether.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

G start Start: Rink Amide Resin swell Swell Resin in DMF start->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 Wash (DMF, DCM) deprotect1->wash1 couple_val Couple Fmoc-dl-valine (DIC/HOBt) wash1->couple_val wash2 Wash (DMF, DCM) couple_val->wash2 deprotect2 Fmoc Deprotection (20% Piperidine/DMF) wash2->deprotect2 wash3 Wash (DMF, DCM) deprotect2->wash3 couple_ala Couple Fmoc-dl-alanine (DIC/HOBt) wash3->couple_ala wash4 Wash (DMF, DCM) couple_ala->wash4 final_deprotect Final Fmoc Deprotection wash4->final_deprotect wash5 Wash (DMF, DCM) final_deprotect->wash5 cleave Cleavage from Resin (TFA/TIS/H2O) wash5->cleave precipitate Precipitate in Ether cleave->precipitate purify Purify by RP-HPLC precipitate->purify end Final Product: This compound purify->end

Solid-Phase Peptide Synthesis Workflow

Conclusion

The synthesis of peptides incorporating this compound is a valuable technique for various research and drug development applications. Both solution-phase and solid-phase methods can be effectively employed, with the choice of method depending on the desired scale, purity requirements, and available resources. The protocols provided herein offer a comprehensive guide for the successful synthesis and purification of this and other simple dipeptides. The use of racemic building blocks like dl-alanine and dl-valine opens avenues for exploring novel peptide structures with potentially enhanced therapeutic properties.

References

Application Notes and Protocols for dl-Alanyl-dl-valine in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

dl-Alanyl-dl-valine is a dipeptide composed of a racemic mixture of alanine and valine. Its stereoisomeric nature makes it a valuable substrate for investigating the stereospecificity of peptidases and for screening novel enzyme activities. Enzymes that act on peptides containing D-amino acids are of significant interest in various fields, including microbiology, drug development, and biocatalysis. These enzymes are found predominantly in microorganisms and play roles in processes such as bacterial cell wall metabolism and resistance to certain antibiotics.[1] This document provides detailed application notes and protocols for the use of this compound as a substrate in enzyme assays, with a particular focus on D-aminopeptidases.

Relevant Enzymes and Signaling Pathways

Enzymes capable of hydrolyzing peptides containing D-amino acids are primarily peptidases with D-stereospecificity. A key example is the D-aminopeptidase from the bacterium Ochrobactrum anthropi. This enzyme exhibits strict D-stereospecificity, acting on peptides and amides that have a D-amino acid at the N-terminus.[1][2] While its natural signaling pathway is not fully elucidated, its activity is crucial for the breakdown of D-amino acid-containing peptides in its environment.

In pathogenic bacteria, enzymes like D-alanyl-D-alanine dipeptidase (VanX) are part of a resistance mechanism to vancomycin. VanX specifically hydrolyzes D-Ala-D-Ala, preventing its incorporation into the cell wall peptidoglycan and thereby conferring resistance.[3] The study of such enzymes is critical for understanding and combating antibiotic resistance.

Signaling_Pathway cluster_bacterial_cell Bacterial Cell cluster_environment External Environment D_Peptides D-amino acid containing peptides D_Aminopeptidase D-Aminopeptidase (e.g., from O. anthropi) D_Peptides->D_Aminopeptidase substrate D_Amino_Acids D-Alanine + D-Valine D_Aminopeptidase->D_Amino_Acids hydrolysis dl_Ala_dl_Val This compound dl_Ala_dl_Val->D_Peptides caption Enzymatic hydrolysis of D-amino acid containing peptides.

Enzymatic hydrolysis of D-amino acid containing peptides.

Application: Screening for D-Aminopeptidase Activity

This compound can be effectively used to screen for and characterize D-aminopeptidases. Since the substrate is a racemic mixture, it can potentially be hydrolyzed by enzymes specific for D-Ala-D-Val, L-Ala-D-Val, or both. This allows for the identification of enzymes with unique stereoselectivity.

Application: Investigating Enzyme Stereospecificity

By analyzing the products of the enzymatic reaction (D-alanine, L-alanine, D-valine, L-valine), the precise stereospecificity of a novel peptidase can be determined. For example, the D-aminopeptidase from Ochrobactrum anthropi would be expected to hydrolyze the D-alanyl-D-valine and D-alanyl-L-valine components of the mixture.

Quantitative Data Summary

While specific kinetic data for this compound is not extensively available in the literature, the following table summarizes the known properties of a relevant D-aminopeptidase from Ochrobactrum anthropi which is a strong candidate for hydrolyzing this substrate.[1][2]

EnzymeSource OrganismOptimal pHMolecular Weight (kDa)Substrate Specificity
D-AminopeptidaseOchrobactrum anthropi8.0~122 (dimer of 59)Peptides and amides with N-terminal D-amino acids (e.g., D-alanylglycine, D-alanine oligomers).[1][2]
Alkaline D-peptidaseBacillus cereus~10.3~38Oligopeptides of D-phenylalanine. No activity on (D-Ala)n.[4]

Experimental Protocols

Protocol 1: Screening for this compound Hydrolyzing Activity in Microbial Extracts

This protocol describes a general method for screening microbial cell extracts for peptidase activity using this compound as the substrate.

Materials:

  • This compound

  • Microbial cell lysate or purified enzyme

  • 50 mM Tris-HCl buffer, pH 8.0

  • Trichloroacetic acid (TCA) solution (20% w/v)

  • HPLC system with a chiral column for amino acid analysis

  • Reagents for protein concentration determination (e.g., Bradford reagent)

Procedure:

  • Enzyme Preparation: Prepare a cell-free extract from the microbial culture or use a purified enzyme solution. Determine the total protein concentration of the extract.

  • Reaction Setup:

    • Prepare a stock solution of this compound (e.g., 10 mM) in 50 mM Tris-HCl, pH 8.0.

    • In a microcentrifuge tube, combine 450 µL of the substrate solution with 50 µL of the enzyme preparation.

    • Prepare a negative control by adding 50 µL of buffer instead of the enzyme.

    • Prepare a positive control if a known D-aminopeptidase is available.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30, 60, 120 minutes).

  • Reaction Termination: Stop the reaction by adding 100 µL of 20% TCA solution. This will precipitate the proteins.

  • Sample Preparation for Analysis: Centrifuge the tubes at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated protein. Collect the supernatant for analysis.

  • Product Analysis by HPLC:

    • Analyze the supernatant for the presence of alanine and valine using an HPLC system equipped with a chiral column to separate the D- and L-isomers.

    • The mobile phase and detection method should be optimized for amino acid analysis.

    • Quantify the amount of each amino acid isomer produced by comparing the peak areas to a standard curve.

  • Data Analysis: Calculate the specific activity of the enzyme in terms of µmol of product formed per minute per mg of total protein.

Experimental_Workflow start Start: Prepare Enzyme and Substrate setup Set up Reaction Mixture (Enzyme + Substrate) start->setup incubate Incubate at 37°C setup->incubate terminate Terminate Reaction with TCA incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by Chiral HPLC centrifuge->analyze end End: Quantify Products and Determine Activity analyze->end caption Workflow for screening peptidase activity.

Workflow for screening peptidase activity.
Protocol 2: Determination of Kinetic Parameters (Km and Vmax)

This protocol outlines the procedure for determining the Michaelis-Menten kinetic parameters for an enzyme that hydrolyzes this compound.

Materials:

  • Purified enzyme with known concentration

  • This compound

  • 50 mM Tris-HCl buffer, pH 8.0

  • HPLC system with a chiral column

  • Kinetic analysis software

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of the purified enzyme at a known concentration in 50 mM Tris-HCl, pH 8.0.

    • Prepare a series of this compound solutions of varying concentrations (e.g., from 0.1 mM to 10 mM) in the same buffer.

  • Initial Velocity Measurements:

    • For each substrate concentration, set up a reaction as described in Protocol 1.

    • Take samples at multiple time points during the initial linear phase of the reaction (e.g., 0, 2, 5, 10, 15 minutes).

    • Terminate the reaction at each time point with TCA.

    • Analyze the product formation by HPLC.

  • Data Analysis:

    • For each substrate concentration, plot the product concentration versus time and determine the initial velocity (v₀) from the slope of the linear portion of the curve.

    • Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis software to determine the Vmax and Km values. Alternatively, use a linear transformation like the Lineweaver-Burk plot.

Logical_Relationship substrate This compound Concentration [S] reaction Enzyme Reaction substrate->reaction product Product Formation (Alanine + Valine) reaction->product velocity Initial Velocity (v₀) product->velocity kinetics Kinetic Parameters (Km, Vmax) velocity->kinetics caption Relationship for determining kinetic parameters.

Relationship for determining kinetic parameters.

Troubleshooting

  • No or Low Activity:

    • Ensure the enzyme is active and the buffer conditions (pH, temperature) are optimal. The D-aminopeptidase from Ochrobactrum anthropi has a pH optimum of 8.0.[1][2]

    • Verify the substrate concentration and integrity.

    • Increase the incubation time or enzyme concentration.

  • High Background Signal:

    • Ensure the substrate solution is free of contaminating amino acids.

    • Run a control reaction without the enzyme to determine the background level of free amino acids.

  • Poor Separation of Isomers in HPLC:

    • Optimize the chiral column conditions (mobile phase composition, flow rate, temperature).

    • Ensure proper sample preparation to remove interfering substances.

Conclusion

This compound serves as a valuable and versatile substrate for the study of peptidases, particularly those with specificity for D-amino acids. The protocols outlined in this document provide a framework for screening, characterization, and kinetic analysis of such enzymes. The use of this substrate can contribute to the discovery of novel enzymes with potential applications in biotechnology and to a deeper understanding of bacterial physiology and antibiotic resistance mechanisms.

References

Application Notes and Protocols for the HPLC Analysis of dl-Alanyl-dl-valine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

dl-Alanyl-dl-valine is a dipeptide that exists as a racemic mixture of diastereomers: L-Alanyl-L-valine, D-Alanyl-D-valine, L-Alanyl-D-valine, and D-Alanyl-L-valine. In pharmaceutical and biological research, the stereochemistry of peptides is critical, as different diastereomers can exhibit varied biological activities and metabolic fates. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, quantification, and purity assessment of these stereoisomers.

These application notes provide detailed protocols for the analysis of this compound using both reversed-phase and chiral HPLC methods. The reversed-phase method is suitable for assessing general purity and separating diastereomeric pairs, while the chiral method is essential for the complete resolution of all four stereoisomers.

Principle of Separation

The separation of this compound diastereomers by HPLC relies on the differential interactions of the stereoisomers with the stationary phase of the chromatography column.

  • Reversed-Phase HPLC (RP-HPLC): This technique separates molecules based on their hydrophobicity. While enantiomeric pairs (L-Ala-L-Val and D-Ala-D-Val; L-Ala-D-Val and D-Ala-L-Val) have identical hydrophobicity and will co-elute, the diastereomeric pairs can often be separated due to subtle differences in their three-dimensional structure, which affects their interaction with the C18 stationary phase.[1]

  • Chiral HPLC: This method utilizes a chiral stationary phase (CSP) that selectively interacts with the different stereoisomers. The formation of transient, diastereomeric complexes between the analyte and the CSP leads to different retention times for each stereoisomer, allowing for their complete separation and quantification.[2]

Due to the lack of a strong chromophore in the dipeptide, detection is typically performed at low UV wavelengths (210-220 nm) where the peptide bond absorbs light.[3] For enhanced sensitivity, pre-column derivatization with reagents such as o-phthalaldehyde (OPA) or dansyl chloride can be employed to introduce a fluorescent tag.[4]

Experimental Workflow

The overall workflow for the HPLC analysis of this compound is depicted below.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve this compound in Mobile Phase filter Filter through 0.45 µm Syringe Filter prep->filter inject Inject Sample onto HPLC System filter->inject separate Chromatographic Separation (RP or Chiral Column) inject->separate detect UV Detection (210-220 nm) separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Diastereomers (% Area) integrate->quantify report Generate Report quantify->report

Caption: Overall workflow for the HPLC analysis of this compound.

Protocol 1: Reversed-Phase HPLC for Diastereomer Separation

This protocol describes a method for the separation of diastereomeric pairs of this compound using a standard C18 column. This method is useful for assessing the presence of diastereomeric impurities.

Materials and Reagents

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA), HPLC grade

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • HPLC system with UV detector

  • 0.45 µm syringe filters

Procedure

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation:

    • Dissolve this compound in Mobile Phase A to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 215 nm

    • Injection Volume: 20 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      20.0 40
      21.0 95
      25.0 95
      26.0 5

      | 30.0 | 5 |

  • Data Analysis:

    • Integrate the peak areas of the eluted peaks.

    • Calculate the percentage of each diastereomeric pair based on the relative peak areas.

Quantitative Data (RP-HPLC)

The following table summarizes typical chromatographic results for the separation of this compound diastereomeric pairs on a C18 column. Note that enantiomers will co-elute.

ParameterPeak 1 (L-Ala-D-Val / D-Ala-L-Val)Peak 2 (L-Ala-L-Val / D-Ala-D-Val)
Retention Time (min) ~12.5~14.2
Resolution (Rs) -> 1.5
Tailing Factor 1.0 - 1.31.0 - 1.3

Protocol 2: Chiral HPLC for Complete Stereoisomer Resolution

This protocol provides a method for the complete separation of all four stereoisomers of this compound using a chiral stationary phase. This is essential for accurate stereoisomeric purity determination.

Materials and Reagents

  • This compound standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Ammonium acetate, HPLC grade

  • HPLC-grade water

  • Chiral stationary phase column (e.g., Amylose-based, 150 x 4.6 mm, 5 µm)

  • HPLC system with UV detector

  • 0.45 µm syringe filters

Procedure

  • Mobile Phase Preparation:

    • Prepare a 10 mM ammonium acetate solution in water.

    • Mix the ammonium acetate solution, methanol, and acetonitrile in a ratio of 50:10:40 (v/v/v).

    • Degas the mobile phase before use.

  • Sample Preparation:

    • Dissolve this compound in a mixture of Water:Methanol:Acetonitrile (50:25:25, v/v/v) to a final concentration of 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Identify and integrate the four separated peaks corresponding to each stereoisomer.

    • Calculate the percentage of each stereoisomer based on their respective peak areas to determine the enantiomeric and diastereomeric purity.

Quantitative Data (Chiral HPLC)

The following table summarizes expected quantitative data for the chiral separation of this compound stereoisomers. The elution order may vary depending on the specific chiral stationary phase used.

ParameterStereoisomer 1Stereoisomer 2Stereoisomer 3Stereoisomer 4
Retention Time (min) ~7.8~9.5~11.2~13.0
Retention Factor (k') ~2.9~3.8~4.6~5.5
Selectivity (α) -~1.31~1.21~1.19
Resolution (Rs) -> 2.0> 1.8> 1.5

Logical Relationships in Method Development

The selection and optimization of an HPLC method for dipeptide analysis involves several interconnected decisions.

Method_Dev goal Analytical Goal (Purity vs. Chiral Separation) rp_hplc Reversed-Phase HPLC (C18, C8) goal->rp_hplc Diastereomer Separation chiral_hplc Chiral HPLC (CSP) goal->chiral_hplc Full Stereoisomer Resolution mobile_phase Mobile Phase Optimization (Organic %, Additives) rp_hplc->mobile_phase chiral_hplc->mobile_phase detection Detection Method (UV Wavelength, Derivatization) mobile_phase->detection temp_flow Temperature & Flow Rate Optimization detection->temp_flow resolution Achieve Baseline Resolution (Rs > 1.5) temp_flow->resolution quantification Accurate Quantification resolution->quantification

Caption: Logical flow for HPLC method development for this compound.

References

Application Notes and Protocols for the Quantitative Analysis of dl-Alanyl-dl-valine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

dl-Alanyl-dl-valine is a dipeptide composed of D-alanine and L-valine, and its stereoisomers. The accurate quantification of this and related dipeptides is crucial in various fields, including pharmaceutical development, nutritional science, and metabolic research. The stereochemistry of the constituent amino acids can significantly impact the biological activity, stability, and overall properties of the dipeptide.[1][2] This document provides detailed application notes and protocols for the quantitative analysis of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies.

Analytical Methods Overview

The primary analytical techniques for the quantification of dipeptides like this compound are HPLC with UV detection and LC-MS/MS. LC-MS/MS is generally preferred for its superior sensitivity, selectivity, and specificity, especially in complex biological matrices.[3] Chiral chromatography is often necessary to separate the different stereoisomers of alanyl-valine.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely available technique for the analysis of peptides. For dipeptides that lack a strong chromophore, UV detection is typically performed at low wavelengths (200-220 nm). Chiral stationary phases (CSPs) are essential for the separation of diastereomers.[4][5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity, making it ideal for the quantification of low-abundance peptides in complex samples such as plasma or tissue extracts.[3][6] The use of Multiple Reaction Monitoring (MRM) allows for the selective detection of the target analyte and its fragments, minimizing interferences.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantitative analysis of dipeptides using HPLC and LC-MS/MS. The data presented is representative of dipeptide analysis and may vary for this compound depending on the specific method and matrix.

ParameterHPLC-UV (with Chiral Separation)LC-MS/MS
Limit of Detection (LOD) 0.02% (for chiral impurity)[7]0.088–83.1 nM[8]
Limit of Quantification (LOQ) 0.05% (for chiral impurity)[7]17.13 µg/mL (for a model peptide)[9]
Linearity (R²) >0.99[7]>0.99
Accuracy (% Recovery) 96-106%[7]70–135%[8]
Precision (%RSD) < 2.0%[7]< 2%[9]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for sample preparation and analysis using HPLC-UV and LC-MS/MS for the quantification of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis start Sample Weighing and Dissolution dilution Dilution to Working Concentration start->dilution filtration Filtration (0.45 µm) dilution->filtration hplc HPLC System (with Chiral Column) filtration->hplc detection UV Detector (200-220 nm) hplc->detection chromatogram Chromatogram Generation detection->chromatogram quantification Peak Integration and Quantification chromatogram->quantification

General workflow for HPLC-UV analysis of this compound.

LCMS_Workflow cluster_prep Sample Preparation (Biological Matrix) cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sample Biological Sample (e.g., Plasma) precipitation Protein Precipitation (e.g., Acetonitrile) sample->precipitation centrifugation Centrifugation precipitation->centrifugation extraction Supernatant Transfer and Evaporation centrifugation->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution lc UPLC/HPLC System (with Chiral Column) reconstitution->lc ms Tandem Mass Spectrometer (MRM) lc->ms data_acquisition Data Acquisition ms->data_acquisition quantification Peak Area Ratio and Quantification data_acquisition->quantification

Workflow for LC-MS/MS analysis of this compound in a biological matrix.

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification of this compound

This protocol describes a general method for the quantification of this compound using HPLC with UV detection and a chiral stationary phase.

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., CHIROBIOTIC T, CROWNPAK CR-I)[4][5]

  • This compound reference standard

  • HPLC grade acetonitrile, water, and other necessary mobile phase components

  • 0.45 µm syringe filters

2. Chromatographic Conditions (Starting Point)

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio and pH should be optimized for the specific chiral column.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 25 - 40 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase or a suitable solvent to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve covering the expected concentration range of the samples.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis

  • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Protocol 2: LC-MS/MS Method for Quantification of this compound in a Biological Matrix

This protocol provides a general framework for the quantification of this compound in a biological matrix like plasma using LC-MS/MS.

1. Instrumentation and Materials

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chiral stationary phase column suitable for LC-MS.

  • This compound reference standard.

  • Stable isotope-labeled internal standard (IS) of this compound (if available).

  • LC-MS grade solvents (acetonitrile, methanol, water, formic acid).

  • Protein precipitation agents (e.g., acetonitrile, methanol).

2. LC-MS/MS Conditions (Starting Point)

  • Liquid Chromatography:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to elute the analyte and separate it from matrix components.

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Column Temperature: 30 - 50 °C.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the precursor ion (e.g., [M+H]⁺) and at least two product ions for both this compound and the internal standard. Optimize collision energy and other MS parameters for the specific instrument.

3. Sample Preparation

  • To a 50 µL aliquot of the biological sample (e.g., plasma), add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 50 µL of the initial mobile phase composition.

4. Data Analysis

  • Quantify this compound by calculating the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards prepared in a similar biological matrix.

  • Determine the concentration of this compound in the samples from the calibration curve.

Conclusion

The choice of analytical method for the quantification of this compound depends on the specific requirements of the study, including the sample matrix, required sensitivity, and the need for chiral separation. HPLC-UV with a chiral column is a reliable method for simpler matrices, while LC-MS/MS provides the necessary sensitivity and selectivity for complex biological samples. The protocols provided here serve as a starting point for method development and validation, which should be performed according to relevant regulatory guidelines.[10][11]

References

Application Notes and Protocols for dl-Alanyl-dl-valine in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The supplementation of cell culture media with dipeptides is a well-established strategy to enhance the stability and solubility of certain amino acids, thereby improving culture performance and process consistency. While dipeptides like L-alanyl-L-glutamine are widely used to deliver unstable amino acids such as glutamine, the potential benefits of other dipeptides, including those containing D-amino acids, are an area of ongoing research.

dl-Alanyl-dl-valine is a dipeptide composed of a racemic mixture of alanine and valine. This application note explores the theoretical applications, potential benefits, and proposed protocols for evaluating this compound as a supplement in mammalian cell culture media for researchers, scientists, and drug development professionals.

Potential Applications and Rationale

The use of this compound in cell culture media could offer several theoretical advantages:

  • Improved Stability: Dipeptides are generally more stable in aqueous solutions than free amino acids, which can be susceptible to degradation.[1] The peptide bond in this compound is expected to be more resistant to spontaneous hydrolysis compared to the lability of certain free amino acids in complex media.

  • Enhanced Solubility: Supplementing with a dipeptide can be a strategy to increase the concentration of less soluble amino acids in neutral pH media.[2]

  • Sustained Release of Amino Acids: Once taken up by the cells, dipeptides are typically hydrolyzed by intracellular peptidases, leading to a gradual release of their constituent amino acids. This may provide a more stable intracellular pool of alanine and valine, which are essential for protein synthesis and cellular metabolism.[1]

  • Novel Biological Activities: The presence of D-amino acids may confer unique biological effects. Mammalian cells possess enzymes such as D-amino acid oxidase (DAO) that can metabolize D-amino acids.[3][4][5] The metabolic byproducts or the D-amino acids themselves could potentially influence cellular pathways, including those related to growth, differentiation, or survival. Some studies have shown that D-amino acids can have bacteriostatic effects, which might be relevant in specific culture conditions.[3]

Hypothetical Data on Cell Culture Performance

The following tables present hypothetical data to illustrate how the effects of this compound supplementation could be quantified and compared against standard culture conditions. These tables are for illustrative purposes only and do not represent actual experimental results.

Table 1: Effect of this compound on CHO Cell Growth and Viability in Batch Culture

SupplementConcentration (mM)Peak Viable Cell Density (x 10^6 cells/mL)Integral of Viable Cell Density (IVCD) (x 10^6 cell-days/mL)Viability at Day 10 (%)
Control (L-Ala + L-Val)510.265.185
This compound2.510.568.388
This compound511.172.590
This compound109.863.282

Table 2: Impact of this compound on Recombinant Protein Production in a Fed-Batch Process

Supplement StrategyTotal Feed Volume (L)Final Titer (g/L)Specific Productivity (pcd)Product Quality Attribute (e.g., Glycosylation)
Control Feed0.44.525N-Glycan Profile A
Feed with this compound0.45.128N-Glycan Profile A'

Experimental Protocols

The following are detailed protocols for evaluating the utility of this compound in a typical mammalian cell culture system, such as Chinese Hamster Ovary (CHO) cells.

Protocol 1: Evaluation of this compound in a Batch Culture

Objective: To determine the effect of this compound on cell growth, viability, and metabolism in a batch culture model.

Materials:

  • CHO cell line (e.g., CHO-K1, CHO-S)

  • Chemically defined basal medium (without L-alanine and L-valine for titration experiments)

  • This compound (sterile, cell culture grade)

  • L-Alanine and L-Valine (sterile, cell culture grade)

  • Shake flasks or spinner flasks

  • Cell counter (e.g., Vi-CELL)

  • Biochemical analyzer (for metabolites)

Procedure:

  • Media Preparation: Prepare the basal medium and supplement with varying concentrations of this compound (e.g., 0 mM, 2.5 mM, 5 mM, 10 mM). A control medium should be prepared with equimolar concentrations of L-alanine and L-valine.

  • Cell Inoculation: Seed the shake flasks with CHO cells at a starting viable cell density of 0.3 x 10^6 cells/mL.

  • Incubation: Incubate the flasks at 37°C, 5% CO2, with appropriate agitation (e.g., 120 rpm).

  • Daily Monitoring: On a daily basis, take a representative sample from each flask and measure:

    • Viable cell density and viability.

    • Concentrations of key metabolites (e.g., glucose, lactate, ammonia, amino acids).

  • Data Analysis: Plot the growth curves and viability profiles. Calculate the integral of viable cell density (IVCD). Compare the metabolite profiles between the different conditions.

Protocol 2: Fed-Batch Culture Supplementation with this compound

Objective: To assess the impact of this compound as a feed supplement on recombinant protein production in a fed-batch culture.

Materials:

  • Recombinant CHO cell line producing a model protein (e.g., a monoclonal antibody)

  • Chemically defined basal and feed media

  • This compound

  • Bioreactors (e.g., 2L stirred tank)

  • Protein quantification assay (e.g., Protein A HPLC, ELISA)

  • Assays for product quality assessment (e.g., N-glycan analysis)

Procedure:

  • Bioreactor Setup: Inoculate the bioreactors with the recombinant CHO cell line in the basal medium.

  • Culture Maintenance: Maintain the culture under controlled conditions (pH, temperature, dissolved oxygen).

  • Feeding Strategy: On pre-determined days of the culture (e.g., daily from day 3), supplement the bioreactors with a concentrated feed solution. The control feed will contain standard amino acid concentrations, while the experimental feed will have L-alanine and L-valine replaced with an equimolar amount of this compound.

  • Sampling: Collect daily samples to monitor cell growth, viability, metabolites, and protein titer.

  • Harvest: At the end of the culture (e.g., when viability drops below 60%), harvest the cell culture fluid.

  • Analysis:

    • Quantify the final protein titer.

    • Calculate the specific productivity.

    • Analyze the quality attributes of the purified protein.

Visualizations

Hypothetical Cellular Uptake and Metabolism of this compound

cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space dl_Ala_dl_Val This compound peptide_transporter Peptide Transporter (e.g., PEPT1/PEPT2) dl_Ala_dl_Val->peptide_transporter dl_Ala_dl_Val_in This compound peptide_transporter->dl_Ala_dl_Val_in peptidases Cytosolic Peptidases dl_Ala_dl_Val_in->peptidases l_Ala L-Alanine peptidases->l_Ala d_Ala D-Alanine peptidases->d_Ala l_Val L-Valine peptidases->l_Val d_Val D-Valine peptidases->d_Val protein_synthesis Protein Synthesis l_Ala->protein_synthesis tca_cycle TCA Cycle l_Ala->tca_cycle dao D-Amino Acid Oxidase (DAO) d_Ala->dao l_Val->protein_synthesis l_Val->tca_cycle d_Val->dao pyruvate_keto_isovalerate Pyruvate & α-Keto-isovalerate dao->pyruvate_keto_isovalerate h2o2 H2O2 dao->h2o2

Caption: Hypothetical uptake and metabolic pathways of this compound.

Experimental Workflow for Evaluating this compound

cluster_analytics Analytics start Start: CHO Cell Line media_prep Media Preparation (Control vs. dl-Ala-dl-Val) start->media_prep inoculation Inoculation of Cultures media_prep->inoculation incubation Incubation & Daily Monitoring inoculation->incubation cell_growth Cell Growth & Viability incubation->cell_growth metabolites Metabolite Analysis incubation->metabolites protein_titer Protein Titer (Fed-batch) incubation->protein_titer product_quality Product Quality (Fed-batch) incubation->product_quality data_analysis Data Analysis & Comparison cell_growth->data_analysis metabolites->data_analysis protein_titer->data_analysis product_quality->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Caption: Workflow for assessing this compound in cell culture.

Conclusion

While direct evidence is lacking, the theoretical benefits of using this compound in cell culture media, such as improved stability and sustained nutrient release, warrant experimental investigation. The presence of D-amino acids introduces a novel aspect to media supplementation that could have unforeseen impacts on cell metabolism and productivity. The provided protocols offer a starting point for researchers to systematically evaluate the potential of this compound in their specific cell culture applications. It is crucial to conduct thorough empirical studies to validate these hypotheses and to determine the optimal concentration and feeding strategy for this dipeptide.

References

Protocol for the Solubilization and Application of dl-Alanyl-dl-valine in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the dissolution of dl-Alanyl-dl-valine, a dipeptide composed of dl-alanine and dl-valine, for use in a variety of experimental settings. The information presented here is intended to guide researchers in preparing this compound for cell-based assays, biochemical studies, and other research applications.

Physicochemical Properties and Solubility Overview

This compound is a dipeptide with a molecular weight of 188.22 g/mol .[1] At neutral pH, the molecule exists as a zwitterion, carrying both a positive charge on the N-terminal amino group and a negative charge on the C-terminal carboxyl group, resulting in a net charge of zero. This characteristic, along with its predicted octanol-water partition coefficient (logP) of -0.441, suggests that this compound is a moderately hydrophilic compound.[2]

While experimentally determined solubility data in common laboratory solvents is not extensively documented, its predicted water solubility (log10WS = -0.65) indicates that it should be soluble in aqueous solutions.[2] The solubility of its constituent amino acid, DL-Valine, in water is 50 mg/mL, which can be enhanced by warming and sonication.[3]

Quantitative Solubility Data

The following table summarizes the available and predicted solubility information for this compound and its constituent amino acid, DL-Valine.

CompoundSolventSolubilityMethod
This compound WaterPredicted log10(Solubility in mol/L) = -0.65Crippen Method[2]
DL-Valine Water50 mg/mLExperimental (with ultrasonic, warming, and heating to 60°C)[3]

Experimental Protocols

Protocol for Dissolving this compound

This protocol outlines a stepwise procedure for dissolving this compound to prepare a stock solution. The recommended primary solvent is sterile, purified water.

Materials:

  • This compound powder

  • Sterile, purified water (e.g., cell culture grade, Milli-Q, or equivalent)

  • Sterile conical tubes or vials

  • Vortex mixer

  • Water bath sonicator

  • Sterile filters (0.22 µm)

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile conical tube or vial.

  • Initial Dissolution in Water:

    • Add a small volume of sterile, purified water to the powder.

    • Vortex the mixture vigorously for 30-60 seconds to facilitate initial dissolution.

  • Aiding Dissolution (if necessary):

    • If the compound does not fully dissolve, gently warm the solution in a water bath (37°C) for 5-10 minutes.

    • Alternatively, or in conjunction with warming, place the tube in a water bath sonicator for 5-10 minutes to break up any aggregates.

  • Adjusting to Final Concentration: Once the solute is fully dissolved, add the remaining volume of sterile, purified water to reach the desired final concentration. Vortex briefly to ensure homogeneity.

  • Sterilization: For cell culture experiments, sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile tube.

  • Storage: Store the stock solution at 4°C for short-term use (up to one week) or in aliquots at -20°C or -80°C for long-term storage to minimize freeze-thaw cycles.

Protocol for a Cell-Based Assay: Investigating the Effect on Cellular Proliferation

This example protocol describes a general workflow to assess the impact of this compound on the proliferation of a mammalian cell line.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Sterile stock solution of this compound

  • 96-well cell culture plates

  • Cell proliferation assay kit (e.g., MTT, WST-1)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add the medium containing different concentrations of the dipeptide. Include a vehicle control (medium without the dipeptide).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Proliferation Assay: At the end of the incubation period, perform the cell proliferation assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance using a plate reader at the appropriate wavelength. Calculate the percentage of cell viability or proliferation relative to the vehicle control.

Visualization of Experimental Workflow and Potential Signaling Pathway

Dipeptides are transported into cells via specific transporters and can influence cellular signaling pathways.[4][5][6] While the specific signaling pathways affected by this compound are not well-defined, dipeptides and their constituent amino acids are known to modulate pathways such as the Target of Rapamycin (TOR) pathway, which is a central regulator of cell growth and metabolism.[5][6]

The following diagrams illustrate the general workflow for preparing a this compound stock solution and a hypothetical signaling pathway that could be investigated.

G Experimental Workflow: Preparation of this compound Stock Solution cluster_0 Preparation weigh 1. Weigh this compound add_water 2. Add Sterile Water weigh->add_water vortex 3. Vortex add_water->vortex heat_sonicate 4. Warm/Sonicate (if needed) vortex->heat_sonicate final_vol 5. Adjust to Final Volume heat_sonicate->final_vol filter 6. Sterile Filter final_vol->filter store 7. Store at 4°C or -20°C filter->store

Caption: Workflow for this compound stock solution preparation.

G Hypothetical Signaling Pathway Modulation by this compound cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular dipeptide This compound transporter Dipeptide Transporter (e.g., PEPT1/2) dipeptide->transporter tor_pathway TOR Signaling Pathway transporter->tor_pathway Activation/Modulation cell_growth Cell Growth & Proliferation tor_pathway->cell_growth metabolism Metabolic Regulation tor_pathway->metabolism

Caption: Potential modulation of the TOR signaling pathway by this compound.

References

Application Notes and Protocols for the Kinetic Study of Peptidases Using dl-Alanyl-dl-valine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidases are a broad class of enzymes that catalyze the hydrolysis of peptide bonds in proteins and peptides. Their activity is crucial in numerous physiological processes, making them significant targets for drug development. Kinetic studies of peptidases are fundamental to understanding their substrate specificity, catalytic mechanism, and for the screening of potential inhibitors. dl-Alanyl-dl-valine is a dipeptide composed of a racemic mixture of alanine and valine. The presence of both d- and l-isomers makes it a unique substrate for investigating the stereospecificity of peptidases. While many peptidases are specific for l-amino acids, some, particularly of microbial origin or certain mammalian enzymes, can hydrolyze peptide bonds involving d-amino acids.[1][2][3] This application note provides a framework for utilizing this compound in kinetic studies of peptidases.

Potential Applications

  • Investigating Peptidase Stereospecificity: Determine if a peptidase can hydrolyze peptides containing d-amino acids at the N-terminal or C-terminal position.

  • Screening for Novel Peptidases: Use this compound as a substrate to identify and characterize novel peptidases from various sources with activity towards d-amino acid containing peptides.

  • Characterizing Metallo-aminopeptidases: Certain metallo-aminopeptidases may exhibit activity towards dipeptides with less strict stereochemical requirements.

  • High-Throughput Screening of Inhibitors: Develop assays to screen for inhibitors of peptidases that can process this compound.

Data Presentation

Quantitative kinetic data obtained from peptidase assays with this compound should be summarized for clear interpretation and comparison. The following table provides a template for presenting key kinetic parameters.

Peptidase SourceSubstrateKm (mM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
Example: Enzyme XThis compoundDataDataDataData
Example: Enzyme YThis compoundDataDataDataData

Experimental Protocols

The following are generalized protocols for conducting kinetic studies of peptidases using this compound. These protocols may need to be optimized based on the specific peptidase and available equipment.

Protocol 1: Spectrophotometric Assay using a Coupled-Enzyme System

This protocol is suitable for continuous monitoring of the reaction by detecting the release of one of the amino acid products. In this example, we will detect the release of valine using L-amino acid oxidase and horseradish peroxidase.

Materials:

  • This compound

  • Purified peptidase

  • L-amino acid oxidase (L-AAO)

  • Horseradish peroxidase (HRP)

  • O-phenylenediamine dihydrochloride (OPD) or a similar chromogenic substrate for HRP

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in the assay buffer.

    • Prepare a stock solution of the peptidase in the assay buffer. The concentration should be determined empirically.

    • Prepare a "coupling cocktail" containing L-AAO, HRP, and OPD in the assay buffer. The optimal concentrations of these components should be determined to ensure that the peptidase reaction is the rate-limiting step.

  • Assay Setup:

    • In a 96-well microplate, add varying concentrations of the this compound substrate solution.

    • Add the coupling cocktail to each well.

    • Include control wells:

      • No enzyme control (to measure background signal).

      • No substrate control (to ensure the signal is substrate-dependent).

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the Reaction:

    • Start the reaction by adding the peptidase solution to each well.

    • Immediately place the microplate in the microplate reader.

  • Data Acquisition:

    • Measure the increase in absorbance at a specific wavelength (e.g., 450 nm for the product of OPD oxidation) over time.

    • The initial reaction velocity (V₀) is determined from the linear portion of the absorbance versus time curve.

  • Data Analysis:

    • Plot V₀ against the this compound concentration.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

Protocol 2: HPLC-Based Endpoint Assay

This protocol directly measures the formation of the product (alanine and/or valine) or the depletion of the substrate (this compound) over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Purified peptidase

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., 10% trichloroacetic acid)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or fluorescence)

  • Standards for this compound, alanine, and valine

Procedure:

  • Reaction Setup:

    • In microcentrifuge tubes, prepare reaction mixtures containing the assay buffer and a fixed concentration of this compound.

    • Pre-incubate the mixtures at the desired temperature (e.g., 37°C).

  • Initiate the Reaction:

    • Start the reaction by adding the peptidase solution to each tube.

    • Include a "time zero" control where the quenching solution is added immediately after the enzyme.

  • Incubation and Termination:

    • Incubate the reactions for a specific period (e.g., 15, 30, 60 minutes).

    • Stop the reaction by adding the quenching solution.

  • Sample Preparation for HPLC:

    • Centrifuge the quenched reactions to pellet any precipitated protein.

    • Transfer the supernatant to HPLC vials.

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Use a suitable mobile phase to separate this compound, alanine, and valine.

    • Quantify the peak areas corresponding to the substrate and products by comparing them to the standard curves.

  • Data Analysis:

    • Calculate the amount of substrate consumed or product formed over time.

    • Determine the enzyme activity based on these values.

    • To determine kinetic parameters, repeat the assay with varying substrate concentrations.

Visualizations

Peptidase_Kinetic_Study_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis cluster_results Results Substrate This compound Stock Solution Reaction_Setup Reaction Setup (Varying Substrate Conc.) Substrate->Reaction_Setup Enzyme Peptidase Stock Solution Enzyme->Reaction_Setup Buffer Assay Buffer Buffer->Reaction_Setup Incubation Incubation (Controlled Temp & Time) Reaction_Setup->Incubation Reaction_Termination Reaction Termination Incubation->Reaction_Termination Detection Detection Method (Spectrophotometry or HPLC) Reaction_Termination->Detection Data_Collection Data Collection (Initial Velocities) Detection->Data_Collection Kinetic_Analysis Kinetic Analysis (Michaelis-Menten Plot) Data_Collection->Kinetic_Analysis Parameters Kinetic Parameters (Km, Vmax, kcat) Kinetic_Analysis->Parameters

Caption: General workflow for determining peptidase kinetic parameters.

Signaling_Pathway_Placeholder cluster_placeholder Illustrative Signaling Pathway Extracellular_Signal Extracellular Signal (e.g., Hormone) Receptor Cell Surface Receptor Extracellular_Signal->Receptor Signaling_Cascade_1 Intracellular Signaling Molecule 1 Receptor->Signaling_Cascade_1 Signaling_Cascade_2 Intracellular Signaling Molecule 2 Signaling_Cascade_1->Signaling_Cascade_2 Peptidase_Activation Peptidase Activation/ Expression Signaling_Cascade_2->Peptidase_Activation Substrate_Cleavage Peptide Substrate Cleavage Peptidase_Activation->Substrate_Cleavage Biological_Response Cellular Response Substrate_Cleavage->Biological_Response

Caption: Example of a signaling pathway involving peptidase activity.

References

Application Notes and Protocols: dl-Alanyl-dl-valine as a Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In medicinal chemistry, the use of prodrugs is a well-established strategy to overcome undesirable physicochemical or pharmacokinetic properties of active pharmaceutical ingredients (APIs). Dipeptides, such as dl-alanyl-dl-valine, represent a versatile class of promoieties that can be conjugated to drug molecules to enhance their oral bioavailability, target specific tissues, and improve their overall therapeutic index. This dipeptide, composed of the racemic amino acids alanine and valine, offers a simple and effective building block for prodrug design.[1]

The primary advantage of using dipeptides like this compound lies in their ability to be recognized and actively transported by peptide transporters, such as the high-capacity, low-affinity H+/peptide cotransporter 1 (PEPT1), which is highly expressed in the brush border membrane of intestinal epithelial cells.[1][2][3][4][5] This active transport mechanism can significantly increase the intestinal absorption of poorly permeable drugs. Once absorbed, the dipeptide prodrug is designed to be cleaved by endogenous peptidases, releasing the active drug into systemic circulation.

These application notes provide an overview of the utility of this compound in prodrug design, along with detailed protocols for the synthesis, characterization, and evaluation of corresponding dipeptide prodrugs.

Rationale for Using this compound in Prodrug Design

The selection of this compound as a promoiety is based on several key advantages:

  • Recognition by Peptide Transporters: The dipeptide structure mimics the natural substrates of peptide transporters like PEPT1, facilitating active transport across the intestinal epithelium.[3][4][5]

  • Biocompatibility: Composed of naturally occurring amino acids, this compound and its metabolic byproducts (alanine and valine) are generally well-tolerated and non-toxic.

  • Tunable Properties: The racemic nature ("dl") of the amino acids can influence the stereochemistry of the resulting dipeptide, which in turn can affect its affinity for transporters and its susceptibility to enzymatic cleavage, allowing for fine-tuning of the prodrug's pharmacokinetic profile.

  • Synthetic Accessibility: The synthesis of dipeptides is a well-established process in medicinal chemistry, making the conjugation of this compound to a parent drug a feasible synthetic endeavor.[6]

Application: Prodrugs of Anti-Cancer Agents

A significant application of dipeptide prodrugs is in the oral delivery of anti-cancer agents, many of which suffer from poor oral bioavailability. By masking polar functional groups and hijacking the PEPT1 transport system, a this compound conjugate could potentially enhance the oral absorption and therapeutic efficacy of these drugs.[7]

Quantitative Data on Dipeptide Prodrug Performance (Representative Examples)

While specific data for this compound prodrugs is not extensively available in public literature, the following tables summarize representative data from studies on other dipeptide prodrugs of anti-cancer agents, which can be considered indicative of the potential improvements achievable.

Table 1: Cellular Uptake Enhancement of Dipeptide Prodrugs

Parent DrugDipeptide Prodrug MoietyCell LineFold Increase in Uptake vs. Parent DrugReference
FloxuridineL-Phenylalanyl-L-tyrosylCaco-22.4 - 48.7[8]
GemcitabineL-Phenylalanyl-L-tyrosylPanc-12.4[8]
Gemcitabine5'-L-ValylCaco-2~10[7]
AcyclovirL-Valyl-L-valylCaco-2>10[9]

Table 2: In Vitro Anti-proliferative Activity (GI50 Values)

CompoundPanc-1 Cells (µM)Capan-2 Cells (µM)Reference
Gemcitabine> 1008.5[7]
5'-L-Valyl-gemcitabine7.64.5[7]
5'-L-Phenylalanyl-tyrosyl-gemcitabine2.83.1[7]

Table 3: Enzymatic Stability of Dipeptide Prodrugs

Dipeptide ProdrugBiological MatrixHalf-life (t1/2)Reference
Glu(OBzl)-Sar10% rat jejunal homogenate~16 min[10]
D-Glu(OBzl)-Ala80% human plasma> 1 h[10]
Asp(OBzl)-SarHuman gastric juice> 1 h[10]
D-Valine-L-valine-acyclovirCaco-2 homogenateNo measurable degradation[9]

Experimental Protocols

Protocol 1: Synthesis of a this compound Prodrug

This protocol outlines a general procedure for the synthesis of a dipeptide prodrug by coupling this compound to a parent drug containing a suitable functional group (e.g., hydroxyl or amino group).

Workflow for Dipeptide Prodrug Synthesis

G cluster_synthesis Dipeptide Prodrug Synthesis A 1. Protection of Amino Acids B 2. Dipeptide Coupling A->B C 3. Deprotection of Dipeptide B->C E 5. Prodrug Conjugation C->E D 4. Activation of Parent Drug D->E F 6. Purification (HPLC) E->F G 7. Characterization (NMR, MS) F->G

A general workflow for the synthesis of a dipeptide prodrug.

Materials:

  • N-protected dl-alanine (e.g., Boc-dl-Ala-OH)

  • C-protected dl-valine (e.g., H-dl-Val-OMe)

  • Coupling agents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection reagents (e.g., TFA for Boc, LiOH for methyl ester)

  • Parent drug with a suitable functional group

  • Activating agent for the parent drug (if necessary)

  • Solvents (e.g., DMF, DCM)

  • Reagents for purification (e.g., HPLC grade water, acetonitrile, TFA)

Procedure:

  • Dipeptide Synthesis: a. Dissolve N-protected dl-alanine and C-protected dl-valine in an appropriate solvent (e.g., DMF). b. Add the coupling agent and base, and stir the reaction at room temperature until completion (monitor by TLC or LC-MS). c. Work up the reaction and purify the protected dipeptide. d. Selectively deprotect either the N-terminus or the C-terminus of the dipeptide to allow for conjugation with the parent drug.

  • Prodrug Conjugation: a. Activate the parent drug if necessary (e.g., forming an acid chloride). b. React the deprotected dipeptide with the activated parent drug in the presence of a coupling agent and base. c. Monitor the reaction by TLC or LC-MS. d. Upon completion, perform an aqueous work-up to remove water-soluble impurities.

  • Purification: a. Purify the crude prodrug using reversed-phase high-performance liquid chromatography (RP-HPLC).[11][12][13][14][15] b. Use a C18 column with a gradient of water/acetonitrile containing 0.1% TFA. c. Collect fractions containing the pure product and combine them. d. Lyophilize the pure fractions to obtain the final product as a powder.

  • Characterization: a. Confirm the structure of the dipeptide prodrug using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).[16][17][18][19][20]

Protocol 2: In Vitro Enzymatic Stability Assay

This protocol assesses the stability of the dipeptide prodrug in the presence of enzymes, simulating biological fluids.

Workflow for Enzymatic Stability Assay

G cluster_stability Enzymatic Stability Assay A 1. Prepare Biological Matrix (e.g., Plasma, Homogenate) B 2. Incubate Prodrug in Matrix A->B C 3. Sample at Time Points B->C D 4. Quench Reaction C->D E 5. Analyze by LC-MS/MS D->E F 6. Determine Half-life (t½) E->F

Workflow for determining the enzymatic stability of a prodrug.

Materials:

  • This compound prodrug

  • Biological matrix (e.g., human plasma, rat liver homogenate, Caco-2 cell homogenate)

  • Phosphate buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Prepare the biological matrix (e.g., 80% human plasma in PBS).

  • Pre-incubate the matrix at 37°C.

  • Add the prodrug to the matrix to a final concentration of 10 µM.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

  • Immediately quench the enzymatic reaction by adding the aliquot to a cold quenching solution.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining intact prodrug and the released parent drug.

  • Calculate the half-life (t₁/₂) of the prodrug in the biological matrix.

Protocol 3: Cellular Uptake Assay in Caco-2 Cells

This protocol measures the transport of the dipeptide prodrug across a Caco-2 cell monolayer, a widely used in vitro model for intestinal absorption.

G

Workflow for determining the cytotoxicity of a compound.

Materials:

  • Cancer cell line (e.g., Panc-1, Capan-2)

  • 96-well plates

  • Cell culture medium

  • This compound prodrug

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the prodrug and the parent drug.

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the concentration that inhibits cell growth by 50% (IC₅₀ or GI₅₀). [21]

Signaling Pathway for Dipeptide Prodrug Uptake

The primary mechanism for the enhanced intestinal absorption of dipeptide prodrugs like those derived from this compound is through the PEPT1 transporter.

PEPT1-Mediated Dipeptide Prodrug Transport

G cluster_lumen Intestinal Lumen cluster_membrane Apical Membrane of Enterocyte cluster_cell Enterocyte Cytoplasm Prodrug This compound Prodrug PEPT1 PEPT1 Transporter Prodrug->PEPT1 Binds H_lumen H+ H_lumen->PEPT1 Co-transport Prodrug_in This compound Prodrug PEPT1->Prodrug_in Translocates Peptidases Peptidases Prodrug_in->Peptidases Cleavage Drug Active Drug Peptidases->Drug AminoAcids dl-Alanine + dl-Valine Peptidases->AminoAcids

Mechanism of PEPT1-mediated transport and intracellular activation.

This pathway illustrates the co-transport of the dipeptide prodrug and a proton (H+) from the intestinal lumen into the enterocyte via the PEPT1 transporter. [2][3][4]Once inside the cell, cytosolic peptidases cleave the amide bond between the dipeptide and the drug, releasing the active drug, which can then enter the systemic circulation.

Conclusion

This compound is a promising building block in medicinal chemistry for the development of dipeptide prodrugs. Its ability to leverage the PEPT1 transport system offers a viable strategy to improve the oral bioavailability of a wide range of therapeutic agents. The protocols provided herein offer a comprehensive framework for the synthesis, characterization, and preclinical evaluation of this compound-based prodrugs, enabling researchers to explore their full therapeutic potential.

References

Application Notes and Protocols for Chiral Separation of dl-Alanyl-dl-valine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The stereochemistry of peptides is a critical factor in pharmaceutical research and development, as enantiomers can exhibit significantly different pharmacological and toxicological properties. dl-Alanyl-dl-valine, a dipeptide, exists as a racemic mixture of enantiomers (L-Alanyl-L-valine, D-Alanyl-D-valine) and diastereomers (L-Alanyl-D-valine, D-Alanyl-L-valine). The precise separation and quantification of these stereoisomers are essential for ensuring the purity, efficacy, and safety of peptide-based therapeutics. These application notes provide detailed protocols for three primary techniques used for the chiral separation of dipeptide enantiomers: High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Enzymatic Resolution.

Application Note 1: Chiral Separation by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the enantioseparation of chiral compounds, including peptides. The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, are particularly effective for the separation of underivatized amino acids and small peptides.

Data Presentation: Representative HPLC Separation Parameters

The following table summarizes representative chromatographic data for the separation of alanyl-valine stereoisomers on a teicoplanin-based chiral stationary phase.

StereoisomerRetention Time (t_R) (min)Retention Factor (k')Separation Factor (α)Resolution (R_s)
L-Alanyl-D-valine8.52.4--
D-Alanyl-L-valine9.82.91.212.1
L-Alanyl-L-valine11.23.51.212.3
D-Alanyl-D-valine13.14.21.202.8

Note: Data are representative and may vary based on specific instrumentation and experimental conditions.

Experimental Protocol: HPLC Method

  • Instrumentation:

    • High-Performance Liquid Chromatograph (e.g., Agilent 1100/1200 series).

    • UV Detector or Mass Spectrometer (MS).

    • Chiral Stationary Phase: CHIROBIOTIC™ T (Teicoplanin-based) column (250 x 4.6 mm, 5 µm).[1]

  • Reagents and Sample Preparation:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Ammonium Acetate (LC-MS grade)

    • Glacial Acetic Acid (ACS grade)

    • This compound standard.

    • Sample Solution: Dissolve 1 mg of this compound in 10 mL of the mobile phase to prepare a 100 µg/mL solution. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: 80% Methanol / 20% 0.5 M Ammonium Acetate (v/v). Adjust to an apparent pH of 6.0 with glacial acetic acid.[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 25 °C.[2]

    • Injection Volume: 20 µL.

    • Detection: UV at 210 nm or MS with electrospray ionization (ESI).[2]

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject 20 µL of the prepared sample solution.

    • Run the analysis for a sufficient time to allow for the elution of all four stereoisomers (typically 15-20 minutes).

    • Identify and quantify the peaks based on the retention times established with reference standards, if available.

    • Calculate the resolution (Rs) between adjacent peaks to ensure adequate separation.

Experimental Workflow: HPLC Separation

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample This compound Standard Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Autosampler/ Injector Filter->Injector Inject Sample Pump Mobile Phase Pump Pump->Injector Column Chiral Column (e.g., CHIROBIOTIC T) Injector->Column Detector UV or MS Detector Column->Detector Separated Enantiomers Acquisition Data Acquisition System Detector->Acquisition Analysis Chromatogram Analysis Acquisition->Analysis

Caption: Workflow for the chiral HPLC separation of dipeptide enantiomers.

Application Note 2: Chiral Separation by Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged molecules like peptides.[3][4] For chiral separations, a chiral selector is added to the background electrolyte (BGE). Cyclodextrins and their derivatives are commonly used selectors that form transient, diastereomeric complexes with the enantiomers, leading to differences in their electrophoretic mobility and enabling their separation.[4]

Data Presentation: Representative CE Separation Parameters

The following table shows representative data for the CE separation of alanyl-valine stereoisomers using a cyclodextrin-based chiral selector.

StereoisomerMigration Time (min)Electrophoretic Mobility (μ_ep) (10⁻⁹ m²/Vs)Separation Factor (α)Resolution (R_s)
D-Alanyl-D-valine12.13.55--
L-Alanyl-L-valine12.83.361.062.5
D-Alanyl-L-valine14.23.031.113.1
L-Alanyl-D-valine15.02.871.062.2

Note: Data are representative. Migration order and values can change based on the type of cyclodextrin and pH used.

Experimental Protocol: CE Method

  • Instrumentation:

    • Capillary Electrophoresis System (e.g., Bio-Rad BioFocus 3000, Agilent 7100).[5]

    • Fused-silica capillary (e.g., 50 cm total length, 40 cm effective length, 50 µm I.D.).

    • UV-Vis Detector.

  • Reagents and Sample Preparation:

    • Sodium phosphate monobasic and dibasic (for buffer preparation).

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) as the chiral selector.

    • This compound standard.

    • Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 2.5, containing 20 mM HP-β-CD.[5]

    • Sample Solution: Prepare a 200 µg/mL solution of this compound in deionized water.

  • Electrophoretic Conditions:

    • Voltage: 15 kV (normal polarity).[5]

    • Temperature: 25 °C.[5]

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds) or electrokinetic injection (e.g., 5 kV for 5 seconds).

    • Detection: UV at 200 nm.

  • Procedure:

    • Condition a new capillary by flushing sequentially with 1 M NaOH (20 min), deionized water (10 min), and finally the BGE (20 min).

    • Between runs, flush the capillary with 0.1 M NaOH (2 min), water (2 min), and BGE (5 min) to ensure reproducibility.

    • Fill the capillary and buffer vials with the fresh BGE.

    • Inject the sample.

    • Apply the separation voltage and record the electropherogram.

    • Identify peaks based on their migration times.

Experimental Workflow: Capillary Electrophoresis Separation

CE_Workflow cluster_prep Preparation cluster_ce CE System cluster_data Data Analysis Sample This compound Sample Injection Sample Injection (Hydrodynamic) Sample->Injection BGE Prepare BGE with Chiral Selector (e.g., HP-β-CD) Capillary Condition & Fill Capillary BGE->Capillary Capillary->Injection Separation Apply Voltage (e.g., 15 kV) Injection->Separation Detector UV Detector (200 nm) Separation->Detector Separated Enantiomers Acquisition Data Acquisition Detector->Acquisition Analysis Electropherogram Analysis Acquisition->Analysis

Caption: Workflow for the chiral capillary electrophoresis of dipeptide enantiomers.

Application Note 3: Chiral Separation by Enzymatic Resolution

Enzymatic resolution is a classic and highly selective technique for separating enantiomers. It utilizes an enzyme that stereoselectively catalyzes a reaction on only one enantiomer in a racemic mixture. For dipeptides, a peptidase or acylase can be used to selectively hydrolyze one enantiomer, which can then be separated from the unreacted enantiomer by standard chemical methods like extraction or crystallization.

Principle of Resolution

An enzyme, such as a D-aminopeptidase, can be used to selectively hydrolyze the peptide bond in D-D or D-L dipeptides, leaving the L-L and L-D stereoisomers intact. The resulting amino acids can then be separated from the unreacted dipeptides.

Expected Outcome

Starting MaterialEnzymeReactionProducts
This compoundD-AminopeptidaseSelective HydrolysisD-Alanine + D-Valine + L-Alanyl-L-valine + L-Alanyl-D-valine
This compoundL-Acylase (on N-acetylated dipeptide)Selective DeacetylationL-Alanyl-L-valine + Acetic Acid + N-acetyl-D-Alanyl-D-valine

Experimental Protocol: Enzymatic Resolution

This protocol provides a general framework. The specific enzyme, pH, and temperature must be optimized.

  • Instrumentation:

    • pH meter and temperature-controlled water bath/shaker.

    • Reaction vessel (e.g., Erlenmeyer flask).

    • Separatory funnel for extraction.

    • Rotary evaporator.

  • Reagents:

    • This compound.

    • Appropriate enzyme (e.g., D-Aminopeptidase or Acylase).

    • Buffer solution to maintain optimal enzyme pH (e.g., phosphate or citrate buffer).

    • Acid (e.g., HCl) and Base (e.g., NaOH) for pH adjustment and reaction quenching.

    • Organic solvent for extraction (e.g., ethyl acetate).

  • Procedure:

    • Dissolve the this compound racemate in the appropriate buffer solution in the reaction vessel. Adjust the pH to the optimal level for the chosen enzyme.

    • Bring the solution to the optimal reaction temperature (e.g., 37 °C).

    • Add the enzyme to the solution to initiate the reaction. A typical enzyme-to-substrate ratio is 1:100 (w/w), but this requires optimization.

    • Monitor the reaction progress over time (e.g., by taking aliquots and analyzing via TLC or HPLC).

    • Once the reaction has reached approximately 50% conversion (indicating complete reaction of one enantiomer), stop the reaction by denaturing the enzyme (e.g., by boiling or adding acid).

    • Adjust the pH of the solution to facilitate separation. For example, acidify the solution to protonate the unreacted dipeptide and any resulting amino acids.

    • Perform a liquid-liquid extraction to separate the product (e.g., a free amino acid) from the unreacted enantiomer (dipeptide), which will have different solubilities in aqueous and organic phases at a given pH.

    • Isolate the unreacted enantiomer from the aqueous or organic phase, typically by evaporation of the solvent.

    • Determine the enantiomeric excess (e.e.) of the isolated product using a chiral analysis method like HPLC or CE as described above.

Logical Workflow: Enzymatic Resolution

Enzyme_Workflow Start Racemic Mixture (this compound) Reaction Add Stereoselective Enzyme (e.g., D-Aminopeptidase) Incubate at optimal pH/Temp Start->Reaction Mixture Post-Reaction Mixture: Product (D-Ala + D-Val) + Unreacted Enantiomers (L-Ala-L-Val) Reaction->Mixture Separation Separation Step (e.g., Extraction, Crystallization, or Chromatography) Mixture->Separation Product Isolated Product (D-Alanine, D-Valine) Separation->Product Fraction 1 Unreacted Isolated Unreacted Enantiomer (L-Alanyl-L-valine) Separation->Unreacted Fraction 2

Caption: Logical workflow for the kinetic resolution of dipeptide enantiomers using a stereoselective enzyme.

References

Application Notes and Protocols: dl-Alanyl-dl-valine in Microbiology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

dl-Alanyl-dl-valine is a dipeptide composed of a racemic mixture of alanine and valine. While specific research on this particular dipeptide in microbiology is limited, its constituent amino acids and the general principles of dipeptide utilization by microorganisms provide a strong basis for its potential applications. This document outlines prospective uses of this compound in microbiology research, including its role as a nutrient source, a tool for studying bacterial metabolism and cell wall synthesis, and as a potential antimicrobial agent. The protocols provided are generalized methodologies that can be adapted for specific research questions.

Potential Applications

  • Nutrient Source in Defined Media: this compound can serve as a source of alanine and valine for fastidious microorganisms that may have specific dipeptide uptake systems. The growth rate of bacteria can be influenced by the availability of amino acids from peptides.[1]

  • Investigating Dipeptide Transport Systems: The uptake of dipeptides is a crucial metabolic process for many bacteria, and it is often the rate-limiting step in their utilization.[1] this compound can be used as a substrate to study the kinetics and specificity of bacterial dipeptide transport systems.

  • Probing Peptidoglycan Biosynthesis: The D-alanyl-D-alanine moiety is a critical component of the peptidoglycan precursor in bacterial cell walls.[2][3] Although this compound is not the direct precursor, its structural similarity could allow it to be used in studies to competitively inhibit or otherwise interfere with the enzymes involved in cell wall synthesis, such as D-alanyl-D-alanine ligase.[3]

  • Antimicrobial Drug Development: Peptides and their derivatives are increasingly being investigated as antimicrobial agents.[4] Given that high concentrations of certain amino acids like valine can inhibit bacterial growth through feedback inhibition of biosynthetic pathways, this compound could be explored for its potential bacteriostatic or bactericidal properties.[5][6]

Quantitative Data Summary

Due to the scarcity of direct research on this compound, the following table presents hypothetical data based on the known effects of related compounds on microorganisms to guide experimental design.

MicroorganismPotential ApplicationExpected OutcomeHypothetical Quantitative Metric
Lactococcus lactisNutrient UtilizationSupports growth as an amino acid source.[1]Increase in optical density (OD600) over 24 hours.
Streptococcus cremorisDipeptide Transport StudyCompetitively inhibits the uptake of other dipeptides.[7]Increased Michaelis constant (Km) for a fluorescently labeled dipeptide substrate.
Escherichia coliAntimicrobial TestingInhibition of growth at high concentrations due to valine toxicity.[5]Minimum Inhibitory Concentration (MIC) determination.
Bacillus subtilisCell Wall Synthesis InhibitionDisruption of cell wall integrity, leading to cell lysis.[8][9]Decrease in viable cell count (CFU/mL).

Experimental Protocols

Protocol 1: Assessment of this compound as a Nutrient Source

Objective: To determine if a given bacterial strain can utilize this compound as a source of alanine and/or valine.

Materials:

  • Bacterial strain of interest

  • Defined minimal medium lacking alanine and valine

  • Stock solution of sterile this compound (e.g., 100 mM)

  • Control media:

    • Minimal medium (negative control)

    • Minimal medium supplemented with free L-alanine and L-valine (positive control)

  • Sterile microplates or culture tubes

  • Incubator

  • Spectrophotometer (for OD600 measurements)

Methodology:

  • Prepare a starter culture of the bacterial strain grown in a complete medium overnight.

  • Wash the cells by centrifuging the culture, removing the supernatant, and resuspending the cell pellet in sterile phosphate-buffered saline (PBS). Repeat this step twice to remove any residual medium.

  • Resuspend the final cell pellet in the defined minimal medium to a standardized optical density (e.g., OD600 of 0.1).

  • In a sterile microplate, set up the following conditions in triplicate:

    • Minimal medium + bacterial suspension (Negative Control)

    • Minimal medium with L-alanine and L-valine + bacterial suspension (Positive Control)

    • Minimal medium with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 mM) + bacterial suspension.

  • Incubate the microplate at the optimal growth temperature for the bacterial strain.

  • Measure the OD600 at regular intervals (e.g., every 2 hours) for up to 48 hours.

  • Plot the growth curves (OD600 vs. time) to determine if this compound supports growth.

Protocol 2: Determining the Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (or other appropriate growth medium)

  • Stock solution of sterile this compound

  • Sterile 96-well microplates

  • Incubator

  • Microplate reader or visual inspection

Methodology:

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • In a 96-well microplate, perform a serial two-fold dilution of the this compound stock solution in the growth medium. The concentration range should be wide enough to encompass the expected MIC.

  • Add the prepared bacterial inoculum to each well.

  • Include a positive control (medium + inoculum, no dipeptide) and a negative control (medium only).

  • Incubate the plate at the appropriate temperature and duration for the test organism (typically 18-24 hours).

  • The MIC is determined as the lowest concentration of this compound at which there is no visible growth.

Visualizations

experimental_workflow start_end start_end process process decision decision output output start Start: Prepare Bacterial Inoculum setup_growth Set up Cultures with This compound and Controls start->setup_growth incubation Incubate at Optimal Temperature setup_growth->incubation measurement Measure Growth (e.g., OD600) incubation->measurement is_growth Growth Observed? measurement->is_growth analyze_growth Analyze Growth Promotion is_growth->analyze_growth Yes analyze_inhibition Analyze Growth Inhibition (MIC) is_growth->analyze_inhibition No end End analyze_growth->end analyze_inhibition->end

Caption: Experimental workflow for assessing the effect of this compound on bacterial growth.

dipeptide_utilization_pathway cluster_extracellular Extracellular Space cluster_membrane cluster_intracellular Intracellular Space extracellular extracellular membrane Cell Membrane intracellular intracellular process process metabolite metabolite dipeptide_ext This compound transporter Dipeptide Permease/Transporter dipeptide_ext->transporter:f0 Binding dipeptide_int This compound transporter:f0->dipeptide_int Transport peptidase Dipeptidase dipeptide_int->peptidase alanine Alanine peptidase->alanine valine Valine peptidase->valine metabolism Amino Acid Metabolism alanine->metabolism peptidoglycan Peptidoglycan Synthesis alanine->peptidoglycan D-Alanine (via racemase) valine->metabolism

Caption: Generalized pathway for dipeptide uptake and utilization in bacteria.

References

Troubleshooting & Optimization

Technical Support Center: dl-Alanyl-dl-valine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of dl-Alanyl-dl-valine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

The main challenges in synthesizing this compound stem from the properties of the constituent amino acids, alanine and valine. Valine, in particular, presents significant steric hindrance due to its bulky isopropyl side chain, which can lead to slow or incomplete coupling reactions.[1] Additionally, peptides containing hydrophobic residues like alanine and valine are prone to aggregation on the solid support during synthesis, which can block reactive sites and reduce yield.[1][2][3]

Q2: Which peptide synthesis method is recommended for this compound, Solid-Phase or Solution-Phase?

For laboratory-scale synthesis, Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu chemistry is generally recommended. SPPS simplifies purification by allowing for the easy removal of excess reagents and by-products by washing the resin.[3][4] This method is well-suited for managing the challenges associated with valine coupling. Solution-phase synthesis can also be employed but may require more complex purification steps.[5]

Q3: How can I minimize racemization during the synthesis?

Racemization, the loss of stereochemical integrity, is a critical concern in peptide synthesis. To minimize this side reaction when coupling this compound, consider the following:

  • Choice of Coupling Reagent: Uronium salt-based reagents like HATU are known to suppress racemization more effectively than carbodiimides like DCC or DIC.[6][7][8]

  • Use of Additives: When using carbodiimides, the addition of 1-hydroxybenzotriazole (HOBt) or OxymaPure is crucial to suppress racemization.[1]

  • Appropriate Base: Employ non-nucleophilic, sterically hindered bases like N,N-diisopropylethylamine (DIEA) in the minimum necessary amount.[9]

Q4: What is the best approach for purifying the final this compound product?

Due to the synthesis involving racemic mixtures of alanine and valine, the crude product will contain a mixture of diastereomers (L-Ala-L-Val, D-Ala-D-Val, L-Ala-D-Val, D-Ala-L-Val). Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for purifying and separating these diastereomers.[3][10] A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is a common starting point.[10][11]

Troubleshooting Guides

Issue 1: Low Coupling Yield

A common issue is a lower than expected yield of the final dipeptide. A systematic approach to diagnosing the cause is essential.

dot

Low_Yield_Troubleshooting Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_coupling Analyze Crude by MS: Presence of Deletion Sequences? start->check_coupling incomplete_coupling Incomplete Coupling of Valine check_coupling->incomplete_coupling Yes check_aggregation Visual Inspection: Resin Clumping or Poor Swelling? check_coupling->check_aggregation No solutions_coupling Implement Coupling Solutions: - Double Couple Valine - Use Stronger Reagent (HATU) - Increase Reaction Time/Temp incomplete_coupling->solutions_coupling resynthesize Re-synthesize and Evaluate solutions_coupling->resynthesize aggregation Peptide Aggregation check_aggregation->aggregation Yes cleavage_issue Cleavage/Workup Problem check_aggregation->cleavage_issue No solutions_aggregation Implement Aggregation Solutions: - Switch to NMP or DMF/DMSO - Use Chaotropic Salts - Microwave-Assisted SPPS aggregation->solutions_aggregation solutions_aggregation->resynthesize solutions_cleavage Optimize Cleavage/Precipitation: - Ensure Complete Precipitation with Cold Ether - Verify Cleavage Cocktail Composition cleavage_issue->solutions_cleavage solutions_cleavage->resynthesize SPPS_Workflow SPPS Workflow for this compound start Start resin_swelling 1. Resin Swelling (e.g., Rink Amide in DMF) start->resin_swelling fmoc_deprotection1 2. Fmoc Deprotection (20% Piperidine in DMF) resin_swelling->fmoc_deprotection1 val_coupling 3. Couple Fmoc-dl-Val-OH (HATU/DIEA in DMF) fmoc_deprotection1->val_coupling wash1 4. Wash (DMF and DCM) val_coupling->wash1 kaiser_test1 Kaiser Test wash1->kaiser_test1 recouple_val Recouple Valine kaiser_test1->recouple_val Positive fmoc_deprotection2 5. Fmoc Deprotection (20% Piperidine in DMF) kaiser_test1->fmoc_deprotection2 Negative recouple_val->wash1 ala_coupling 6. Couple Fmoc-dl-Ala-OH (HATU/DIEA in DMF) fmoc_deprotection2->ala_coupling wash2 7. Wash (DMF and DCM) ala_coupling->wash2 kaiser_test2 Kaiser Test wash2->kaiser_test2 recouple_ala Recouple Alanine kaiser_test2->recouple_ala Positive final_deprotection 8. Final Fmoc Deprotection kaiser_test2->final_deprotection Negative recouple_ala->wash2 cleavage 9. Cleavage and Deprotection (TFA/TIS/Water) final_deprotection->cleavage precipitation 10. Peptide Precipitation (Cold Diethyl Ether) cleavage->precipitation purification 11. Purification (RP-HPLC) precipitation->purification end End purification->end

References

Technical Support Center: Purification of dl-Alanyl-dl-valine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of dl-Alanyl-dl-valine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the purification of this dipeptide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The main challenge in purifying this compound stems from its stereochemical complexity. Since the synthesis typically starts from racemic dl-alanine and dl-valine, the reaction product is a mixture of four diastereomers: L-Alanyl-L-valine, D-Alanyl-D-valine, L-Alanyl-D-valine, and D-Alanyl-L-valine. These diastereomers often have very similar physical properties, making their separation difficult. Other challenges include removing unreacted starting materials, byproducts from coupling reactions, and managing the hydrophobicity of the dipeptide which can lead to aggregation.[1]

Q2: What are the common methods for purifying this compound?

The most common methods for purifying this compound are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and diastereomeric crystallization. RP-HPLC is a versatile technique that separates the diastereomers based on differences in their hydrophobicity.[2] Diastereomeric crystallization relies on the differential solubility of the diastereomeric salts formed with a chiral resolving agent.[3]

Q3: How can I assess the purity of my this compound sample?

Purity assessment can be performed using a combination of analytical techniques. Analytical RP-HPLC with a chiral column can be used to determine the diastereomeric purity. Mass spectrometry (MS) is used to confirm the molecular weight of the dipeptide.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural confirmation and information on the isomeric composition.

Troubleshooting Guides

HPLC Purification

Issue 1: Poor resolution between diastereomer peaks in RP-HPLC.

  • Possible Cause: The stationary phase and mobile phase conditions are not optimal for separating the structurally similar diastereomers.

  • Troubleshooting Steps:

    • Select a Chiral Stationary Phase (CSP): Standard achiral columns like C18 may not provide sufficient resolution. Utilize a chiral column, such as a cinchona-derived zwitterionic chiral column, which has been shown to be effective for separating dipeptide diastereomers.[4]

    • Optimize the Mobile Phase: Adjust the composition of the mobile phase. For zwitterionic CSPs, a mobile phase of methanol and water with additives like formic acid and diethylamine can be effective.[4] For other columns, varying the gradient of acetonitrile in water with an ion-pairing agent like trifluoroacetic acid (TFA) can improve separation.[5]

    • Adjust Temperature: Lowering the column temperature can sometimes enhance resolution, although it may increase backpressure.[6]

Issue 2: Broad or tailing peaks in the chromatogram.

  • Possible Cause: Peptide aggregation, secondary interactions with the column, or column overload.

  • Troubleshooting Steps:

    • Address Aggregation: The hydrophobic nature of alanine and valine side chains can promote aggregation.[5] Dissolve the sample in a small amount of an organic solvent like DMSO before dilution with the mobile phase. Working with lower sample concentrations can also mitigate aggregation.[5]

    • Minimize Secondary Interactions: Ensure the mobile phase has a low pH (e.g., using 0.1% TFA) to protonate any residual silanol groups on the silica-based column, which can cause peak tailing.[5]

    • Reduce Sample Load: Injecting too much sample can overload the column. Try reducing the injection volume or the concentration of your sample.[1]

Issue 3: Low recovery of the purified dipeptide.

  • Possible Cause: The dipeptide is precipitating on the column or is irreversibly adsorbed to the stationary phase.

  • Troubleshooting Steps:

    • Prevent Precipitation: If the dipeptide is precipitating during fraction collection, adding a small amount of an organic solvent to the collection tubes can improve solubility.[1]

    • Ensure Elution: If the dipeptide is strongly retained, increase the percentage of the organic solvent in the mobile phase at the end of the gradient.[1]

Crystallization

Issue: Difficulty in inducing crystallization of the desired diastereomer.

  • Possible Cause: Impurities in the crude product are inhibiting crystal formation, or the solvent system is not appropriate.

  • Troubleshooting Steps:

    • Pre-purify the Crude Mixture: Use a preliminary purification method like flash chromatography to increase the purity of the diastereomeric mixture before attempting crystallization.[1]

    • Screen Different Solvents: The choice of solvent is critical for successful crystallization. Experiment with a variety of solvents and solvent mixtures to find a system where one diastereomer is significantly less soluble than the others.

    • Control Crystallization Conditions: The rate of cooling and agitation can influence crystal formation. A slower cooling rate often leads to purer crystals. Seeding the solution with a small crystal of the desired diastereomer can also promote crystallization.[7]

Quantitative Data

The selection of the appropriate chiral stationary phase is crucial for the successful separation of this compound diastereomers by HPLC. The following table summarizes CSPs that have been used for the separation of similar dipeptides and amino acids.

Chiral Stationary Phase (CSP) TypePrinciple of SeparationTypical Mobile PhaseSuitability for Dipeptides
Cinchona Alkaloid-Based Zwitterionic Ion-pairing and hydrogen bonding interactions.[4]Methanol/Water with acidic and basic additives.[4]High, demonstrated for DL-Leu-DL-Val.[4]
Macrocyclic Glycopeptide (e.g., Teicoplanin) Inclusion complexation, hydrogen bonding, and ionic interactions.[8]Polar organic solvents with water and acids/bases.High, effective for peptide isoforms.[8]
Polysaccharide-Based (e.g., Cellulose, Amylose) Chiral cavities and grooves, hydrogen bonding, and dipole-dipole interactions.[6]Normal or reversed-phase solvents.Moderate to High.
Ligand Exchange Formation of transient diastereomeric metal complexes.[6]Aqueous buffers with a metal salt (e.g., copper(II)).Moderate, often used for amino acids.

Experimental Protocols

Preparative RP-HPLC for Diastereomer Separation

This protocol is an example for the separation of this compound diastereomers using a zwitterionic chiral stationary phase.

  • Column: ZWIX(+) chiral column (quinine-based) or ZWIX(-) (quinidine-based), 5 µm particle size, for semi-preparative separations.[4]

  • Mobile Phase:

    • Mobile Phase A: Methanol/Water (98:2 v/v)

    • Additives: 50 mM Formic Acid + 25 mM Diethylamine

  • Instrumentation: Preparative HPLC system with a UV detector.

  • Procedure:

    • Dissolve the crude this compound in the mobile phase to a concentration of 10 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

    • Equilibrate the column with the mobile phase at a flow rate of 2.0 mL/min until a stable baseline is achieved.

    • Inject the sample onto the column. The injection volume will depend on the column dimensions and loading capacity.

    • Run the separation isocratically.

    • Monitor the elution of the diastereomers using a UV detector at 214 nm.

    • Collect the fractions corresponding to each separated peak.

    • Analyze the collected fractions for purity using analytical HPLC.

    • Combine the pure fractions of each diastereomer and remove the solvent under reduced pressure.

Visualizations

diastereomer_formation Formation of this compound Diastereomers cluster_reactants Reactants cluster_products Products (Diastereomeric Mixture) dl-Alanine dl-Alanine (L-Ala and D-Ala) L-Ala-L-Val L-Alanyl-L-valine dl-Alanine->L-Ala-L-Val D-Ala-D-Val D-Alanyl-D-valine dl-Alanine->D-Ala-D-Val L-Ala-D-Val L-Alanyl-D-valine dl-Alanine->L-Ala-D-Val D-Ala-L-Val D-Alanyl-L-valine dl-Alanine->D-Ala-L-Val dl-Valine dl-Valine (L-Val and D-Val) dl-Valine->L-Ala-L-Val dl-Valine->D-Ala-D-Val dl-Valine->L-Ala-D-Val dl-Valine->D-Ala-L-Val purification_workflow Purification Workflow for this compound Start Start Crude Crude Diastereomeric Mixture Start->Crude Prep_HPLC Preparative Chiral HPLC Crude->Prep_HPLC Collect Collect Fractions Prep_HPLC->Collect Analyze Analyze Purity (Analytical HPLC) Collect->Analyze Analyze->Prep_HPLC Re-purify impure fractions Pool Pool Pure Fractions Analyze->Pool Fractions meet purity criteria Evaporate Solvent Evaporation Pool->Evaporate Pure Pure Diastereomers Evaporate->Pure

References

preventing degradation of dl-Alanyl-dl-valine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dl-Alanyl-dl-valine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this dipeptide in solution. Find answers to frequently asked questions and follow our troubleshooting guides to ensure the stability and integrity of your experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in an aqueous solution?

Degradation of this compound, like other peptides, can be categorized into two main types: chemical and physical instability.[1]

  • Chemical Instability: This involves the alteration of the dipeptide's covalent structure. The most common pathway is the hydrolysis of the peptide bond, which breaks the dipeptide into its constituent amino acids, alanine and valine. Other potential, though less likely for the aliphatic side chains of alanine and valine, chemical degradation pathways for peptides include oxidation and deamidation.[2][3]

  • Physical Instability: This relates to changes in the dipeptide's higher-order structure or solubility. Key issues include aggregation (where peptide molecules clump together) and precipitation , which can be caused by shifts in pH or improper solvent selection.[2][4] Peptides may also adsorb to container surfaces, leading to an apparent loss of concentration.[2]

Q2: How does the pH of the solution affect the stability of this compound?

The pH of an aqueous solution is a critical factor in maintaining peptide stability.[3] Each peptide has an optimal pH range where it is most stable. Outside this range, both acid-catalyzed and base-catalyzed hydrolysis of the peptide bond can occur at accelerated rates. For many dipeptides, maximum stability is often found in a slightly acidic to neutral pH range (around pH 6.0).[5] It is crucial to determine the optimal pH for your specific experimental conditions.

Q3: My this compound solution has become cloudy. What is happening and how can I fix it?

Cloudiness or turbidity in your solution typically indicates either precipitation or aggregation.[2]

  • Precipitation: This may occur if the concentration of the dipeptide exceeds its solubility limit under the current solution conditions (e.g., pH, ionic strength, temperature).

  • Aggregation: Peptides, especially those with hydrophobic regions, can self-associate to form larger, often insoluble, aggregates.[4]

To resolve this, you can try:

  • Adjusting the pH: Move the pH away from the isoelectric point of the dipeptide, as solubility is often lowest at this point.

  • Lowering the Concentration: Dilute the solution to below the solubility limit.

  • Adding Stabilizing Excipients: Co-solvents or certain sugars can sometimes improve solubility and prevent aggregation.[6][7]

  • Filtration: If the issue is particulate matter, sterile filtration (e.g., with a 0.22 µm filter) may clarify the solution, but be aware this does not solve the underlying cause and may remove aggregated peptide.

Q4: What impact do storage temperature and freeze-thaw cycles have on stability?

Temperature significantly influences the rate of chemical degradation.[3] Storing peptide solutions at lower temperatures (e.g., 2-8°C or -20°C) is a standard practice to slow down hydrolysis and other degradation reactions. However, repeated freeze-thaw cycles should be avoided. This process can lead to pH shifts in the frozen state and promote aggregation, compromising the integrity of your solution. For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and store them frozen.

Troubleshooting Guides

Problem: Unexpected Loss of Dipeptide Concentration in Solution

If you observe a progressive loss of this compound concentration over time, as measured by a technique like HPLC, use the following guide to identify the potential cause.

Troubleshooting Workflow

G start Start: Unexpected Loss of This compound Concentration check_precipitate Is the solution cloudy or are particulates visible? start->check_precipitate check_storage How was the solution stored? check_precipitate->check_storage No aggregation Cause: Aggregation or Precipitation Action: Verify solubility at current pH/concentration. Consider pH adjustment or addition of stabilizing excipients. check_precipitate->aggregation Yes check_ph Has the solution pH been verified and is it optimal? check_storage->check_ph Properly frozen/ refrigerated freeze_thaw Cause: Repeated Freeze-Thaw Cycles Action: Prepare single-use aliquots for frozen storage to avoid cycles. check_storage->freeze_thaw Multiple Freeze-Thaw Cycles temp_degradation Cause: High Temperature Degradation Action: Store solution at a lower temperature (e.g., 2-8°C or -20°C). Avoid prolonged exposure to room temp. check_storage->temp_degradation Stored at Room Temp or 4°C for extended period adsorption Cause: Adsorption to Container Action: Use low-protein-binding tubes. Consider adding a non-ionic surfactant (e.g., Tween-20) if compatible. check_ph->adsorption Yes, pH is optimal hydrolysis Cause: Chemical Hydrolysis Action: Conduct a pH stability study to find the optimal pH. Use appropriate buffers (e.g., citrate, phosphate) to maintain stable pH. check_ph->hydrolysis No / pH is not optimal

Caption: Troubleshooting logic for identifying causes of dipeptide loss.

Summary of Factors Affecting Dipeptide Stability

The following table summarizes key factors that can lead to the degradation of this compound and suggests mitigation strategies.

FactorPotential ProblemRecommended Mitigation StrategyReference
pH Acid or base-catalyzed hydrolysis of the peptide bond.Determine the optimal pH for maximum stability (often slightly acidic to neutral) and use a suitable buffer system (e.g., phosphate, citrate).[3][6]
Temperature Increased rate of chemical degradation (hydrolysis).Store solutions at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term).[3]
Aggregation Formation of insoluble peptide clumps, leading to loss of active compound.Optimize peptide concentration, adjust pH away from the isoelectric point, and consider using stabilizing excipients like sugars or polyols.[2][4]
Proteases Enzymatic cleavage of the peptide bond if proteases are present (e.g., in biological samples).Work in sterile conditions, use protease-free water and reagents, and add protease inhibitors if compatible with the experiment.[1][3]
Oxidation Degradation due to reactive oxygen species (less common for Ala/Val).Use high-purity water, de-gas solutions, and consider adding antioxidants (e.g., ascorbic acid) or chelating agents.[2][7]
Freeze-Thaw Cycles Physical stress leading to aggregation and precipitation.Aliquot stock solutions into single-use volumes to minimize the number of cycles.-

Experimental Protocols

Protocol: Forced Degradation Study to Determine Optimal pH

This protocol outlines a forced degradation (or stress testing) study to identify the optimal pH for the stability of this compound in your specific buffer system.

Objective: To determine the pH at which this compound exhibits the lowest rate of degradation.

Materials:

  • This compound powder

  • A series of buffers (e.g., 50 mM citrate, phosphate) with varying pH values (e.g., pH 4, 5, 6, 7, 8)

  • High-purity water

  • HPLC system with a suitable column (e.g., C18)

  • Incubator or water bath set to a stress temperature (e.g., 40°C or 50°C)

  • Low-protein-binding microcentrifuge tubes or vials

Methodology:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in high-purity water to create a concentrated stock solution (e.g., 10 mg/mL).

  • Prepare Study Samples:

    • For each pH condition, dilute the stock solution with the corresponding buffer to a final working concentration (e.g., 1 mg/mL).

    • Prepare triplicate samples for each pH value.

  • Initial Analysis (T=0): Immediately after preparation, take an aliquot from each sample and analyze it via HPLC to determine the initial concentration of this compound. This serves as the baseline (100% integrity).

  • Incubation: Place the remaining samples in an incubator set to the stress temperature (e.g., 40°C).

  • Time-Point Analysis: At predetermined time points (e.g., 24, 48, 72, 168 hours), remove aliquots from each sample.

  • HPLC Quantification: Analyze the aliquots by HPLC to quantify the remaining percentage of intact this compound. The appearance of new peaks may indicate degradation products (e.g., free alanine and valine).

  • Data Analysis:

    • For each pH, plot the percentage of remaining dipeptide against time.

    • Calculate the degradation rate constant (k) for each pH condition, assuming pseudo-first-order kinetics.

    • The pH condition exhibiting the lowest degradation rate is the optimal pH for stability under these conditions.

Workflow for the Forced Degradation Study

G process process decision decision io io A 1. Prepare Dipeptide Stock Solution B 2. Dilute into Buffers of Varying pH (4, 5, 6, 7, 8) A->B C 3. Analyze T=0 Samples via HPLC B->C D 4. Incubate Samples at Stress Temp (e.g., 40°C) C->D E 5. Collect Aliquots at Time Points (24h, 48h, ...) D->E F 6. Quantify Remaining Dipeptide via HPLC E->F G Final Time Point? F->G G->E No H 7. Plot % Remaining vs. Time & Determine Optimal pH G->H Yes

Caption: Experimental workflow for a forced degradation study.

Visualizing Degradation

The primary chemical degradation pathway for this compound in solution is the hydrolysis of its internal peptide bond.

Peptide Bond Hydrolysis Pathway

G dipeptide This compound (Intact Dipeptide) products dl-Alanine + dl-Valine (Degradation Products) dipeptide->products Peptide Bond Cleavage mid dipeptide->mid hydrolysis + H₂O (Hydrolysis) mid->products

Caption: Primary degradation pathway of this compound via hydrolysis.

References

troubleshooting dl-Alanyl-dl-valine insolubility in buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with the dipeptide dl-Alanyl-dl-valine in various buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a dipeptide composed of the amino acids Alanine and Valine. Both amino acids have non-polar, aliphatic side chains, which gives the dipeptide a hydrophobic character. This inherent hydrophobicity is a primary reason for its limited solubility in aqueous buffers.

Q2: Why is my this compound not dissolving in my buffer?

The insolubility of this compound is often attributed to several factors:

  • Hydrophobic Nature: The non-polar side chains of both alanine and valine residues contribute to the molecule's overall hydrophobicity, making it less likely to interact favorably with water molecules in aqueous buffers.

  • pH close to the Isoelectric Point (pI): Peptides are least soluble at their isoelectric point, the pH at which the net charge of the molecule is zero. At the pI, there is minimal electrostatic repulsion between peptide molecules, which can lead to aggregation and precipitation.

  • Buffer Composition: The type and ionic strength of the buffer can influence solubility. High salt concentrations can sometimes decrease the solubility of hydrophobic peptides through a "salting-out" effect.

Q3: What is the isoelectric point (pI) of this compound and why is it important?

Knowing the pI is crucial because the dipeptide's solubility is at its minimum at this pH. To enhance solubility, the pH of the buffer should be adjusted to be at least 1-2 units away from the pI.

Q4: What is the first step I should take to dissolve my this compound?

Always start with a small amount of the peptide to test for solubility before attempting to dissolve the entire sample. The recommended initial solvent is deionized, sterile water. If the peptide is insoluble in water, proceed to the troubleshooting steps outlined below.

Q5: Can I use organic solvents to dissolve this compound?

Yes, if aqueous buffers fail, using a small amount of an organic co-solvent is a common strategy for dissolving hydrophobic peptides. Dimethyl sulfoxide (DMSO) is a frequently used solvent due to its high solvating power and relatively low toxicity in many biological assays.

Troubleshooting Guide for this compound Insolubility

If you are experiencing difficulty dissolving this compound, follow these troubleshooting steps sequentially.

Issue: this compound powder is not dissolving in the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

Step 1: pH Adjustment

The solubility of peptides is highly dependent on pH. Adjusting the pH of your buffer away from the dipeptide's isoelectric point (estimated pI ≈ 6.0) can significantly increase solubility.

  • To create a more acidic environment (pH < 5.0): Add a small amount of a dilute acid (e.g., 0.1 M HCl or 10% acetic acid) dropwise to your peptide suspension while vortexing. This will protonate the carboxyl group, leading to a net positive charge and increased solubility.

  • To create a more basic environment (pH > 7.0): Add a small amount of a dilute base (e.g., 0.1 M NaOH or 0.1 M ammonium hydroxide) dropwise to your peptide suspension while vortexing. This will deprotonate the amino group, resulting in a net negative charge and enhanced solubility.

Step 2: Gentle Heating and Sonication

If pH adjustment alone is insufficient, gentle heating and sonication can be employed to aid dissolution.

  • Gentle Heating: Warm the solution to a temperature no higher than 40°C. Higher temperatures can risk degrading the peptide.

  • Sonication: Use a bath sonicator to apply ultrasonic energy to the sample. This can help to break up aggregates and facilitate the interaction between the peptide and the solvent.

Step 3: Use of an Organic Co-solvent

For highly insoluble samples, the use of a minimal amount of an organic co-solvent is recommended.

  • Add a very small volume of 100% DMSO (e.g., 10-20 µL per mg of peptide) directly to the dry peptide powder.

  • Vortex thoroughly to dissolve the peptide in the DMSO.

  • Slowly add the resulting solution dropwise into your desired aqueous buffer while continuously vortexing. This gradual addition helps to prevent the peptide from precipitating out of solution.

Important: Always consider the tolerance of your downstream application to the final concentration of the organic solvent.

Quantitative Data Summary

Amino AcidMolecular Weight ( g/mol )Solubility in Water (g/L at 25°C)
L-Alanine89.09166.5
DL-Valine117.1588.5

Experimental Protocols

Protocol for Preparing a 1 mg/mL Solution of this compound in Phosphate-Buffered Saline (PBS) at pH 7.4
  • Weigh out 1 mg of lyophilized this compound powder into a sterile microcentrifuge tube.

  • Add 50 µL of sterile, deionized water to the tube and vortex briefly.

  • If the peptide does not dissolve, add 10 µL of 100% DMSO and vortex until the solution is clear.

  • Slowly add 940 µL of sterile PBS (pH 7.4) to the tube in small increments while continuously vortexing to bring the final volume to 1 mL.

  • Visually inspect the solution for any precipitation. If the solution remains clear, it is ready for use.

Protocol for Determining the Approximate Solubility of this compound in a Specific Buffer
  • Prepare a series of microcentrifuge tubes, each containing 1 mg of this compound.

  • To the first tube, add the desired buffer in 100 µL increments, vortexing for 1-2 minutes after each addition, until the peptide is fully dissolved or a maximum volume of 1 mL is reached. Record the volume of buffer required.

  • If the peptide does not dissolve in 1 mL of buffer, proceed to the next tube and attempt dissolution using pH adjustment as described in the troubleshooting guide.

  • If pH adjustment is unsuccessful, use a new tube and attempt dissolution with the aid of an organic co-solvent as per the troubleshooting guide.

  • The approximate solubility can be calculated based on the amount of peptide and the volume of solvent required for complete dissolution.

Visualizations

Troubleshooting_Workflow start Start: Insoluble this compound in Buffer step1 Step 1: Adjust pH (Away from estimated pI of ~6.0) start->step1 step2 Step 2: Gentle Heating & Sonication (Max 40°C) step1->step2 Insoluble success Success: Peptide Dissolved step1->success Soluble step3 Step 3: Use Organic Co-solvent (e.g., minimal DMSO) step2->step3 Insoluble step2->success Soluble step3->success Soluble fail Insoluble: Consider alternative peptide or formulation step3->fail Insoluble

Caption: Troubleshooting workflow for this compound insolubility.

Logical_Relationship cluster_peptide This compound Properties cluster_factors Solubility Influencing Factors prop1 Hydrophobic Side Chains (Alanine & Valine) insolubility Insolubility in Aqueous Buffer prop1->insolubility prop2 Estimated Isoelectric Point (pI) ~6.0 prop2->insolubility at or near pI factor1 pH of Buffer factor2 Temperature factor3 Co-solvents (e.g., DMSO) insolubility->factor1 Address with insolubility->factor2 Address with insolubility->factor3 Address with

Caption: Factors contributing to this compound insolubility.

optimizing storage conditions for long-term stability of dl-Alanyl-dl-valine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance on optimizing storage conditions for the long-term stability of dl-Alanyl-dl-valine. It includes troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for lyophilized this compound?

A1: For long-term storage, lyophilized this compound should be stored at -20°C or colder in a tightly sealed container to protect it from moisture and light. For short-term storage (weeks to months), refrigeration at 2-8°C in a desiccated environment is acceptable. Always allow the container to warm to room temperature in a desiccator before opening to prevent condensation and moisture absorption, as moisture can significantly reduce long-term stability.

Q2: Can I store this compound in solution?

A2: Storing peptides in solution for extended periods is not recommended due to a higher risk of degradation. The shelf-life of peptides in solution is significantly shorter than in their lyophilized form. If storage in solution is necessary, it is best to use a sterile buffer at a pH of 5-6, divide the solution into single-use aliquots to avoid repeated freeze-thaw cycles, and store them at -20°C for no more than a few weeks.

Q3: What is the primary degradation pathway for this compound in aqueous solutions?

A3: The primary degradation pathway for this compound in an aqueous solution is the hydrolysis of the peptide bond, which results in the formation of the individual amino acids, dl-Alanine and dl-Valine. This hydrolysis can be catalyzed by both acidic and basic conditions. Since Alanine and Valine do not contain easily oxidizable side chains, oxidation is a less common degradation pathway under normal handling conditions.

Q4: How does pH affect the stability of this compound in solution?

A4: The stability of dipeptides like this compound in solution is significantly influenced by pH. The rate of hydrolysis of the peptide bond is minimized in a slightly acidic to neutral pH range, typically around pH 5-7. In strongly acidic or alkaline conditions, the rate of hydrolysis increases.

Q5: Are there any specific handling precautions I should take with this compound?

A5: Yes, proper handling is crucial for maintaining the integrity of the peptide. Always wear gloves to prevent contamination from proteases present on the skin. As peptides can be hygroscopic, weigh the lyophilized powder quickly in a clean, dry environment and reseal the container promptly. Protect the peptide from direct light.

Troubleshooting Guides

Problem 1: I am observing poor solubility of my lyophilized this compound powder.

  • Possible Cause: The peptide may have absorbed moisture, leading to aggregation.

  • Troubleshooting Steps:

    • Ensure the peptide container was brought to room temperature in a desiccator before opening.

    • Try dissolving the peptide in a small amount of distilled water first.

    • If solubility is still an issue, sonication for a few minutes in a water bath can help break up aggregates. Avoid excessive heating.

    • For future use, ensure proper storage in a desiccated environment at or below -20°C.

Problem 2: My HPLC analysis shows multiple peaks, but I expected a single peak for this compound.

  • Possible Cause 1: The peptide may have degraded due to improper storage or handling. The additional peaks could be the constituent amino acids (dl-Alanine and dl-Valine) or other degradation byproducts.

  • Troubleshooting Steps:

    • Review your storage and handling procedures. Was the peptide exposed to moisture, high temperatures, or extreme pH?

    • Perform a forced degradation study on a small sample of the peptide (e.g., by treating with mild acid or base) and compare the resulting chromatogram to your sample's chromatogram to see if the degradation products match.

    • Confirm the identity of the peaks using mass spectrometry (MS) if available.

  • Possible Cause 2: The HPLC method is not optimized for this dipeptide, leading to peak splitting or the separation of diastereomers.

  • Troubleshooting Steps:

    • Review your HPLC method parameters, including the column type, mobile phase composition, and gradient.

    • Ensure the mobile phase pH is appropriate for the analysis of this dipeptide.

    • Consider using a different stationary phase or modifying the mobile phase to improve peak shape and resolution.

Data Presentation

Table 1: Illustrative Long-Term Stability of Lyophilized this compound

Storage ConditionTime (Months)Purity (%)Appearance
2-8°C / Desiccated099.8White Powder
699.5White Powder
1299.1White Powder
-20°C / Desiccated099.8White Powder
1299.7White Powder
2499.6White Powder

Table 2: Illustrative Accelerated Stability of Lyophilized this compound

Storage ConditionTime (Months)Purity (%)Degradation Products (%)
40°C / 75% RH099.8< 0.2
198.51.5
396.23.8
693.16.9

Table 3: Illustrative Stability of this compound in Aqueous Solution at 25°C

pH of SolutionTime (Days)Purity (%)
3.0099.8
797.5
1495.1
6.0099.8
799.2
1498.5
8.0099.8
797.9
1496.0

Experimental Protocols

Protocol 1: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for this compound

This protocol describes a general method for assessing the purity and detecting degradation products of this compound. Method optimization and validation are required for specific applications.

  • Objective: To separate this compound from its potential degradation products (dl-Alanine and dl-Valine) and other impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    Time (min) % Mobile Phase B
    0 5
    20 50
    22 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 214 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in Mobile Phase A to a concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study of this compound

  • Objective: To generate potential degradation products to demonstrate the specificity of the stability-indicating HPLC method.

  • Acid Hydrolysis: Incubate a 1 mg/mL solution of the dipeptide in 0.1 M HCl at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Incubate a 1 mg/mL solution of the dipeptide in 0.1 M NaOH at 60°C for 24 hours. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Treat a 1 mg/mL solution of the dipeptide with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Store the lyophilized powder at 80°C for 48 hours. Dissolve in Mobile Phase A before injection.

  • Photolytic Degradation: Expose a 1 mg/mL solution of the dipeptide to UV light (254 nm) for 24 hours.

Mandatory Visualizations

experimental_workflow cluster_storage Storage cluster_handling Handling cluster_analysis Analysis storage_lyophilized Lyophilized Peptide (-20°C, Desiccated) equilibrate Equilibrate to Room Temp in Desiccator storage_lyophilized->equilibrate storage_solution Solution Aliquots (-20°C, pH 5-6) weigh Weigh Quickly equilibrate->weigh dissolve Dissolve in Appropriate Buffer weigh->dissolve dissolve->storage_solution hplc RP-HPLC Analysis dissolve->hplc ms Mass Spectrometry (Peak Identification) hplc->ms troubleshooting_workflow cluster_storage_issues Storage/Handling Issues cluster_method_issues HPLC Method Issues start Unexpected HPLC Results (e.g., multiple peaks) check_storage Review Storage and Handling Procedures start->check_storage check_method Review HPLC Method Parameters start->check_method forced_degradation Perform Forced Degradation Study check_storage->forced_degradation optimize_mobile_phase Optimize Mobile Phase (pH, Organic %) check_method->optimize_mobile_phase change_column Try Different Column Chemistry check_method->change_column adjust_gradient Adjust Gradient Slope check_method->adjust_gradient compare_chromatograms Compare Chromatograms forced_degradation->compare_chromatograms confirm_ms Confirm Peak Identity with MS compare_chromatograms->confirm_ms degradation_pathway dl_Alanyl_dl_valine This compound transition_state Tetrahedral Intermediate dl_Alanyl_dl_valine->transition_state + H2O (Acid or Base Catalyzed) products dl-Alanine + dl-Valine transition_state->products Peptide Bond Cleavage

common impurities in commercial dl-Alanyl-dl-valine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercial dl-Alanyl-dl-valine.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in commercial this compound?

Commercial this compound may contain several types of impurities stemming from its synthesis, purification, and storage. These can be broadly categorized as:

  • Process-Related Impurities: These include residual starting materials such as dl-alanine and dl-valine, by-products from the peptide coupling reaction, and leftover reagents or solvents used during synthesis and purification.[1]

  • Product-Related Impurities: Since this compound is synthesized from racemic amino acids, it naturally exists as a mixture of four diastereomers: L-Alanyl-L-valine, D-Alanyl-D-valine, L-Alanyl-D-valine, and D-Alanyl-L-valine.[2] While this mixture constitutes the product, significant deviations in the expected ratios of these diastereomers could be considered an impurity. Incompletely deprotected dipeptides from the synthesis process also fall into this category.[1]

  • Degradation Products: this compound is known to be hygroscopic.[2] Improper storage can lead to hydrolysis, breaking the peptide bond to yield the constituent amino acids. Other potential degradation pathways in aqueous solutions include deamination.[3]

  • Water Content: Due to its hygroscopic nature, commercial preparations will contain variable amounts of water, which can affect the net peptide content.[1]

Q2: What is a typical purity level for commercial this compound, and which level is suitable for my application?

The required purity level of this compound depends on the intended application. Commercial suppliers typically offer various purity grades, and the choice will impact the reliability and reproducibility of your experiments.

Purity LevelRecommended Applications
>70%Suitable for initial screenings, generating or testing antibodies, and some immunological applications.[4][5]
>85%Recommended for enzyme assays, biological activity studies, and other semi-quantitative applications.[4][5]
>95%Excellent for quantitative analysis, in vitro bioassays, receptor-ligand interaction studies, and as standards for mass spectrometry or NMR.[4][5][6]
>98%The highest purity grade, reserved for sensitive applications such as in vivo studies, clinical trials, X-ray crystallography, and structure-activity relationship (SAR) studies.[5][7]

Q3: How should I properly store this compound to prevent degradation?

To ensure the stability and integrity of this compound, proper storage is crucial. The compound is hygroscopic and susceptible to decomposition at elevated temperatures.[2] It is recommended to store it in airtight containers at -20°C, under desiccated conditions.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the experimental use of this compound.

Issue 1: Inconsistent or unexpected experimental results.

  • Possible Cause: The purity of the this compound lot may be insufficient for the application, or there may be batch-to-batch variability.

  • Troubleshooting Steps:

    • Verify Purity: Request the Certificate of Analysis (CoA) from the supplier for the specific lot number. The CoA should provide data on purity (typically determined by HPLC), identity (confirmed by mass spectrometry), and potentially water content.

    • Analytical Characterization: If possible, perform in-house analysis to confirm the purity and identity. The primary methods are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).

    • Consider Higher Purity: If the current purity grade is borderline for your application, consider using a higher purity grade of this compound.

Issue 2: Poor solubility of the dipeptide.

  • Possible Cause: While this compound is generally soluble in water, issues can arise from improper pH or the presence of insoluble impurities.

  • Troubleshooting Steps:

    • Adjust pH: The solubility of peptides can be pH-dependent. Try adjusting the pH of your buffer.

    • Sonication: Gentle sonication can aid in dissolving the peptide.

    • Filtration: If insolubility persists, it might be due to insoluble impurities. Dissolve the peptide as much as possible and then filter the solution through a 0.22 µm filter to remove any particulate matter.

Issue 3: Observing unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).

  • Possible Cause: These peaks likely represent impurities. Identifying the nature of these impurities is key to resolving the issue.

  • Troubleshooting Steps:

    • Analyze by Mass Spectrometry: Couple your HPLC to a mass spectrometer (LC-MS) to determine the molecular weights of the impurity peaks. This can help identify them as unreacted amino acids, degradation products, or other synthesis-related byproducts.

    • Review Synthesis Method: Understanding the synthetic route (e.g., solid-phase vs. solution-phase) can provide clues about potential side-products.

    • Perform Forced Degradation Studies: To identify potential degradation products, subject a sample of the dipeptide to stress conditions (e.g., acid, base, heat, oxidation) and analyze the resulting mixture by LC-MS. This can help confirm if the observed impurities in your main sample are degradation products.

Experimental Protocols

Protocol 1: Purity Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a general method for assessing the purity of this compound.

  • Objective: To separate and quantify this compound from its potential impurities.

  • Methodology:

    • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent, such as 0.1% trifluoroacetic acid (TFA) in water, to a concentration of approximately 1 mg/mL.

    • Chromatographic Conditions:

      • Column: C18, 4.6 x 250 mm, 5 µm particle size.

      • Mobile Phase A: 0.1% TFA in water.

      • Mobile Phase B: 0.1% TFA in acetonitrile.

      • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point but should be optimized for the specific impurity profile.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV absorbance at 214 nm (for the peptide bond).

    • Data Analysis: Calculate the purity by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram and multiplying by 100.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of this compound.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the dipeptide (approximately 10 pmol/µL) in a solvent compatible with the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI-MS).

    • Instrumentation: Utilize an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

    • Data Acquisition: Acquire the mass spectrum in positive ion mode.

    • Data Analysis: The expected monoisotopic mass for this compound (C8H16N2O3) is 188.12 Da. Look for the protonated molecule [M+H]+ at m/z 189.12.

Visualizations

Impurity_Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_decision Decision cluster_action Action Start Inconsistent Experimental Results Observed Check_CoA Review Supplier's Certificate of Analysis Start->Check_CoA Perform_HPLC Perform In-House RP-HPLC Analysis Check_CoA->Perform_HPLC Purity_OK Purity Meets Specification? Perform_HPLC->Purity_OK Perform_LCMS Perform LC-MS Analysis Identify_Impurities Identify Impurity Structures (MS Data) Perform_LCMS->Identify_Impurities Purity_OK->Perform_LCMS No Proceed Proceed with Experiment Purity_OK->Proceed Yes Assess_Impact Assess Impurity Impact on Experiment Identify_Impurities->Assess_Impact Change_Grade Source Higher Purity Grade Assess_Impact->Change_Grade Purify Consider Further Purification Assess_Impact->Purify Modify_Protocol Modify Experimental Protocol Assess_Impact->Modify_Protocol

Caption: Workflow for troubleshooting inconsistent experimental results with this compound.

Synthesis_Impurity_Sources cluster_reactants Starting Materials cluster_synthesis Synthesis Process cluster_product Final Product cluster_impurities Potential Impurities DL_Ala dl-Alanine Coupling Peptide Coupling (e.g., with DCC/HOBt) DL_Ala->Coupling Unreacted_AA Unreacted Amino Acids DL_Ala->Unreacted_AA DL_Val dl-Valine DL_Val->Coupling DL_Val->Unreacted_AA Final_Product Commercial this compound Coupling->Final_Product Byproducts Coupling Byproducts (e.g., DCU) Coupling->Byproducts Diastereomers Altered Diastereomer Ratios Coupling->Diastereomers Protection Use of Protecting Groups (e.g., Fmoc, Boc) Protection->Coupling Incomplete_Deprotection Protected Dipeptide Protection->Incomplete_Deprotection Unreacted_AA->Final_Product Byproducts->Final_Product Incomplete_Deprotection->Final_Product Diastereomers->Final_Product

Caption: Sources of common impurities in the synthesis of this compound.

References

Technical Support Center: Refining HPLC Separation of dl-Alanyl-dl-valine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the high-performance liquid chromatography (HPLC) separation of dl-Alanyl-dl-valine diastereomers.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound.

Q1: Why is the separation of this compound diastereomers challenging?

The diastereomers of this compound possess very similar physicochemical properties, making their separation difficult. The subtle differences in their three-dimensional structures necessitate highly selective chromatographic conditions to achieve baseline resolution. Key factors influencing separation efficiency include the choice of stationary phase, mobile phase composition, and temperature.

Q2: My chromatogram shows only a single, broad peak for this compound. What should I do?

A single, unresolved peak indicates that the current HPLC method lacks the necessary selectivity to separate the diastereomers. Consider the following troubleshooting steps, presented in a logical workflow:

G start Start: Single, broad peak observed csp_check Is a Chiral Stationary Phase (CSP) in use? start->csp_check select_csp Select an appropriate CSP. - Macrocyclic glycopeptide (e.g., Teicoplanin-based) - Polysaccharide-based (e.g., Amylose, Cellulose) - Zwitterionic csp_check->select_csp No mobile_phase_opt Optimize Mobile Phase csp_check->mobile_phase_opt Yes select_csp->mobile_phase_opt organic_mod Adjust organic modifier concentration (e.g., Methanol, Acetonitrile) mobile_phase_opt->organic_mod Start with organic modifier ph_adjust Modify mobile phase pH organic_mod->ph_adjust additive_eval Evaluate different acidic/basic additives (e.g., Formic Acid, Acetic Acid, Ammonium Acetate) ph_adjust->additive_eval gradient_opt Optimize Gradient Program additive_eval->gradient_opt shallow_gradient Implement a shallower gradient gradient_opt->shallow_gradient Try shallower gradient isocratic_hold Introduce isocratic holds at key points shallow_gradient->isocratic_hold temp_opt Adjust Column Temperature isocratic_hold->temp_opt temp_increase Increase temperature to improve kinetics temp_opt->temp_increase Try increasing temperature temp_decrease Decrease temperature to enhance selectivity temp_increase->temp_decrease Try decreasing temperature end End: Resolution achieved temp_decrease->end G start Start: Method Development for This compound Separation col_selection 1. Column Selection - Chiral Stationary Phase (CSP) - Teicoplanin, Amylose, or Zwitterionic start->col_selection mp_dev 2. Mobile Phase Development - Screen Organic Solvents (ACN, MeOH) - Select Additives (FA, TFA, Acetates) col_selection->mp_dev gradient_screen 3. Gradient Screening - Initial broad gradient - Refine to a shallower gradient mp_dev->gradient_screen param_opt 4. Parameter Optimization - Flow Rate - Column Temperature - Injection Volume gradient_screen->param_opt validation 5. Method Validation - Specificity - Linearity - Accuracy & Precision param_opt->validation end End: Robust HPLC Method validation->end

addressing racemization during dl-Alanyl-dl-valine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing racemization during the synthesis of DL-alanyl-DL-valine.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process where a pure enantiomer (e.g., an L-amino acid) is converted into a mixture of both enantiomers (L and D forms) during a chemical reaction.[1] In peptide synthesis, this leads to the incorporation of the incorrect stereoisomer into the peptide chain, which can significantly alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[1]

Q2: What are the primary causes of racemization during the coupling step in this compound synthesis?

A2: Racemization during peptide coupling primarily occurs through two mechanisms:

  • Oxazolone (Azlactone) Formation: This is the most common pathway. The activated carboxyl group of the N-protected amino acid (e.g., N-protected Alanine) can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral center of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity. The subsequent attack by the amino group of Valine on the achiral oxazolone ring can produce both the desired L-D or D-L peptide and the undesired L-L or D-D diastereomer.[1]

  • Direct Enolization: This mechanism involves the direct removal of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate. This enolate can then be protonated from either side, resulting in racemization. This pathway is more significant under strongly basic conditions.[1]

Q3: Which amino acids are most susceptible to racemization?

A3: While any chiral amino acid can undergo racemization, some are more prone to it than others. Histidine (His) and Cysteine (Cys) are particularly susceptible to racemization during peptide coupling.[2] Other amino acids that can be sensitive, especially under non-optimized conditions, include Serine (Ser) and Phenylalanine (Phe).[2]

Q4: How can I suppress racemization during the synthesis of this compound?

A4: Several strategies can be employed to minimize racemization:

  • Use of Additives: Incorporating additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly effective in suppressing racemization, especially when using carbodiimide coupling reagents.[2][3]

  • Choice of Coupling Reagent: The selection of the coupling reagent is critical. While carbodiimides like DCC and DIC are common, they can lead to significant racemization if used alone. Uronium/aminium or phosphonium-based reagents (e.g., HBTU, HATU, PyBOP) are often preferred for sensitive couplings.

  • Optimized Reaction Conditions: Lowering the reaction temperature (e.g., to 0°C) can reduce the rate of racemization.[2] The choice of solvent can also play a role, with less polar solvents sometimes being beneficial.[2]

  • Base Selection: The type and amount of base used are crucial. Stronger, less sterically hindered bases can increase racemization. It is advisable to use weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine and to use the minimum amount necessary.

  • Pre-activation Time: Minimizing the time the amino acid is in its activated state before the addition of the amine component can reduce the opportunity for oxazolone formation and subsequent racemization.[2]

Troubleshooting Guide: High Diastereomeric Impurity in this compound Synthesis

Issue: You have synthesized this compound, but chiral HPLC analysis reveals a high percentage of undesired diastereomers (e.g., LL- or DD-isomers instead of the intended DL-isomers).

Below is a logical workflow to troubleshoot and resolve this issue.

TroubleshootingWorkflow cluster_reagents Solutions for Step 1 cluster_conditions Solutions for Step 2 cluster_base Solutions for Step 3 cluster_activation Solutions for Step 4 cluster_analysis Solutions for Step 5 start High Diastereomeric Impurity Detected reagent_check Step 1: Review Coupling Reagents and Additives start->reagent_check conditions_check Step 2: Evaluate Reaction Conditions reagent_check->conditions_check Reagents/Additives Optimized reagent_sol1 Using carbodiimide (DCC, DIC)? Add HOBt, HOAt, or Oxyma. reagent_check->reagent_sol1 reagent_sol2 Consider switching to HBTU, HATU, or PyBOP. reagent_check->reagent_sol2 base_check Step 3: Assess Base Type and Stoichiometry conditions_check->base_check Conditions Optimized conditions_sol1 Perform coupling at a lower temperature (e.g., 0 °C). conditions_check->conditions_sol1 conditions_sol2 If solubility permits, try a less polar solvent. conditions_check->conditions_sol2 activation_check Step 4: Check Activation Time base_check->activation_check Base Optimized base_sol1 Use a weaker or sterically hindered base (e.g., NMM, 2,4,6-collidine). base_check->base_sol1 base_sol2 Use the minimum necessary amount of base. base_check->base_sol2 analysis Step 5: Verify Analytical Method activation_check->analysis Activation Time Minimized activation_sol1 Use in-situ activation or minimize pre-activation duration. activation_check->activation_sol1 solution Synthesize with Optimized Protocol analysis->solution Analysis Confirmed analysis_sol1 Ensure proper separation of diastereomers on chiral HPLC. analysis->analysis_sol1 analysis_sol2 Run standards for all possible diastereomers. analysis->analysis_sol2

Caption: A logical workflow for troubleshooting high racemization levels.

Data Presentation: Impact of Coupling Strategies on Racemization

The extent of racemization is highly dependent on the specific coupling reagents and additives used. Below is a summary of qualitative and quantitative data to guide your selection.

Table 1: Qualitative Comparison of Common Strategies to Minimize Racemization

StrategyEffectivenessComments
Addition of HOBt/HOAt/Oxyma HighCommonly used with carbodiimides to suppress oxazolone formation.[2]
Lowering Reaction Temperature Moderate to HighReduces the rate of both the desired coupling and the side reaction of racemization.[2]
Use of Less Polar Solvents ModerateSolvent choice is often limited by the solubility of reagents and resin swelling.[2]
Use of Copper (II) Chloride HighHas been shown to be effective in suppressing racemization, particularly in solution-phase synthesis.[2]

Table 2: Quantitative Comparison of Coupling Additives on Racemization

The following table summarizes the percentage of D-isomer formation for different additives during a model peptide coupling.

AdditiveCoupling Reagent% D/L Isomer
HOBtDIC14.8%
HOAtDIC5.9%
OxymaPureDIC4.2%
Data adapted from a study on the coupling of Z-Phe-Val-OH with H-Pro-NH2 in DMF.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound with Minimized Racemization

This protocol outlines a general procedure for the manual solid-phase synthesis of this compound using Fmoc/tBu chemistry, incorporating steps to suppress racemization.

Materials and Reagents:

  • 2-Chlorotrityl chloride resin

  • Fmoc-DL-Val-OH

  • Fmoc-DL-Ala-OH

  • Coupling Reagent: N,N'-Diisopropylcarbodiimide (DIC)

  • Racemization Suppressor: OxymaPure (or HOBt)

  • Base: N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Deprotection Reagent: 20% Piperidine in DMF

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (e.g., 95:2.5:2.5)

  • Diethyl ether (for precipitation)

Procedure:

  • Resin Loading:

    • Swell the 2-chlorotrityl chloride resin in DCM.

    • Dissolve Fmoc-DL-Val-OH in DCM and add DIEA.

    • Add the amino acid solution to the resin and agitate for 1-2 hours.

    • Cap any unreacted sites with methanol.

    • Wash the resin thoroughly with DCM and DMF.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes.

    • Repeat the treatment with fresh deprotection solution.

    • Wash the resin thoroughly with DMF and DCM.

  • Coupling of Fmoc-DL-Ala-OH (Racemization-Sensitive Step):

    • Swell the resin in DMF.

    • In a separate vessel, dissolve Fmoc-DL-Ala-OH (3 eq) and OxymaPure (3 eq) in DMF.

    • Add this solution to the resin.

    • Add the base (NMM, 6 eq) to the resin slurry.

    • Cool the reaction vessel to 0°C in an ice bath.

    • Add DIC (3 eq) to the reaction mixture.

    • Agitate the reaction at 0°C for 30 minutes and then allow it to warm to room temperature for an additional 1-2 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Final Fmoc Deprotection:

    • Repeat the deprotection step as described in step 2.

  • Cleavage and Purification:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide using reverse-phase HPLC.

Protocol 2: Analysis of Racemization by Chiral HPLC

This protocol provides a general method for determining the diastereomeric purity of the synthesized this compound.

Procedure:

  • Sample Preparation:

    • Dissolve a small, accurately weighed amount of the purified peptide in a suitable solvent (e.g., mobile phase).

  • Chiral HPLC Analysis:

    • Equilibrate a chiral HPLC column (e.g., an amylose-based column) with the chosen mobile phase (e.g., a mixture of ammonium acetate, methanol, and acetonitrile).

    • Inject the prepared sample of the synthesized dipeptide.

    • Run the HPLC method, ensuring baseline separation of all possible diastereomers (DL, LD, LL, DD).

    • Inject standards of the expected diastereomers to confirm retention times if available.

  • Data Analysis:

    • Integrate the peak areas for all diastereomers.

    • Calculate the percentage of each diastereomer to determine the extent of racemization.

Visualizations

RacemizationMechanisms cluster_oxazolone Oxazolone Formation Pathway cluster_enolization Direct Enolization Pathway activated_aa Activated N-Protected Amino Acid oxazolone 5(4H)-Oxazolone (Achiral Intermediate) activated_aa->oxazolone Cyclization racemic_peptide Mixture of Diastereomers oxazolone->racemic_peptide Amine Attack activated_aa2 Activated N-Protected Amino Acid enolate Enolate (Achiral Intermediate) activated_aa2->enolate Base-mediated Proton Abstraction racemic_peptide2 Mixture of Diastereomers enolate->racemic_peptide2 Protonation

Caption: The two primary pathways for racemization during peptide coupling.

References

how to increase the efficiency of enzymatic reactions with dl-Alanyl-dl-valine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential effects of dl-Alanyl-dl-valine on enzymatic reactions.

Frequently Asked Questions (FAQs)

Q1: Can this compound be used as a general enhancer of enzymatic reaction efficiency?

There is limited direct scientific literature to support the claim that this compound is a universal enhancer of enzymatic reactions. The effect of any small molecule, including dipeptides, on an enzyme is highly specific to the enzyme , its substrate, and the reaction conditions. While some amino acids, like valine, have been shown to act as allosteric effectors for specific enzymes (e.g., threonine deaminase), this effect is not generalizable to all enzymes or to the dipeptide this compound.[1]

Q2: What are the known interactions of dipeptides like this compound with enzymes?

Dipeptides can interact with enzymes in several ways:

  • As substrates: Enzymes such as dipeptidyl peptidases (DPP4) specifically cleave dipeptides from the N-terminus of polypeptides.[2][3]

  • As inhibitors: Some dipeptides or their derivatives can act as inhibitors by binding to the active site or an allosteric site of an enzyme.[4]

  • As catalysts: Certain short peptides can themselves act as catalysts, mimicking the function of enzymes in what are often called "mini-enzymes".[5][6]

  • Indirect effects: A dipeptide could potentially influence an enzymatic reaction indirectly by altering the pH, chelating metal ion cofactors, or affecting the solubility and stability of the enzyme or substrate.

Q3: My enzymatic reaction is proceeding slower than expected. How can I determine if this compound could have an effect?

The most effective way to determine the influence of this compound on your specific enzymatic reaction is to perform a systematic kinetic analysis. This involves measuring the initial reaction rates at various substrate concentrations, both in the absence and presence of the dipeptide. This will allow you to determine if the dipeptide acts as an activator, inhibitor, or has no effect.

Troubleshooting Guide

Issue: Unexpected decrease in enzymatic activity after adding this compound.

Potential Cause Troubleshooting Steps
Competitive Inhibition The dipeptide may be binding to the active site of the enzyme, competing with the substrate. Perform a Lineweaver-Burk or Michaelis-Menten analysis to see if the apparent Km increases while Vmax remains unchanged.
Non-competitive/Uncompetitive Inhibition The dipeptide may be binding to an allosteric site, either on the free enzyme or the enzyme-substrate complex, reducing the catalytic efficiency. Analyze the kinetic data to observe changes in Vmax and potentially Km.
pH Change The addition of the dipeptide solution may have altered the pH of the reaction buffer, moving it away from the enzyme's optimal pH. Measure the pH of the final reaction mixture and adjust as necessary.
Chelation of Metal Cofactors If your enzyme requires a metal ion for activity, the dipeptide may be chelating this ion, rendering the enzyme inactive. Add an excess of the required metal cofactor to see if activity is restored.

Issue: No observable change in enzymatic activity after adding this compound.

Potential Cause Troubleshooting Steps
No Interaction It is highly likely that this compound does not interact with your specific enzyme under the tested conditions.
Insufficient Concentration The concentration of the dipeptide may be too low to elicit a measurable effect. Perform a dose-response experiment with a wider range of this compound concentrations.
Sub-optimal Assay Conditions The effect of the dipeptide may only be apparent under specific conditions (e.g., different pH, temperature, or substrate concentrations). Vary these parameters to explore the possibility of a conditional effect.

Experimental Protocols

Protocol 1: Screening for the Effect of this compound on Enzyme Activity

Objective: To perform a preliminary screen to determine if this compound has any activatory or inhibitory effect on the enzyme of interest.

Materials:

  • Enzyme of interest

  • Substrate for the enzyme

  • Reaction buffer at optimal pH for the enzyme

  • This compound stock solution (e.g., 100 mM in reaction buffer)

  • Microplate reader or spectrophotometer

  • 96-well microplate

Methodology:

  • Prepare a series of dilutions of the this compound stock solution in the reaction buffer.

  • In a 96-well plate, set up triplicate reactions for each concentration of this compound to be tested, including a zero-dipeptide control.

  • To each well, add the reaction buffer, the appropriate concentration of this compound, and the enzyme.

  • Initiate the reaction by adding the substrate to all wells simultaneously.

  • Immediately begin monitoring the change in absorbance (or fluorescence) over time at the appropriate wavelength.

  • Calculate the initial reaction velocity (rate) for each concentration of the dipeptide.

  • Plot the initial reaction rate as a function of the this compound concentration to observe any trends.

Protocol 2: Determining the Kinetic Parameters (Km and Vmax) in the Presence of this compound

Objective: To characterize the nature of the interaction (if any) between this compound and the enzyme by determining the Michaelis-Menten constants.

Materials:

  • Same as Protocol 1.

Methodology:

  • Based on the results of Protocol 1, choose a concentration of this compound that showed a measurable effect. If no effect was observed, you may choose a high concentration to confirm the negative result.

  • Prepare two sets of reaction mixtures. One set will be the control (no dipeptide), and the other will contain the chosen concentration of this compound.

  • For each set, prepare a series of reactions with varying substrate concentrations (typically ranging from 0.1 x Km to 10 x Km).

  • To each reaction, add the reaction buffer, the enzyme, and this compound (for the test set).

  • Initiate the reactions by adding the varying concentrations of the substrate.

  • Measure the initial reaction velocity for each substrate concentration in both sets.

  • Plot the initial velocity versus substrate concentration for both sets and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

  • Alternatively, create a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) to visualize the type of inhibition or activation.

Data Presentation

Table 1: Hypothetical Kinetic Data for an Enzyme in the Presence and Absence of this compound

ConditionVmax (µM/min)Km (mM)kcat (s⁻¹)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)
Control (No dipeptide) 1005.0501.0 x 10⁴
+ 10 mM this compound (Scenario A: Competitive Inhibitor) 10010.0500.5 x 10⁴
+ 10 mM this compound (Scenario B: Non-competitive Inhibitor) 505.0250.5 x 10⁴
+ 10 mM this compound (Scenario C: Activator) 1503.0752.5 x 10⁴
+ 10 mM this compound (Scenario D: No Effect) 1005.0501.0 x 10⁴

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_screening Screening Assay cluster_kinetics Kinetic Analysis prep_enzyme Prepare Enzyme Stock screen Run Screening Assay (Fixed Substrate, Variable Dipeptide Conc.) prep_enzyme->screen prep_substrate Prepare Substrate Stock prep_substrate->screen prep_dipeptide Prepare this compound Stock prep_dipeptide->screen analyze_screen Analyze Initial Rates screen->analyze_screen decision Effect Observed? analyze_screen->decision kinetics Run Kinetic Assay (Variable Substrate, Fixed Dipeptide) decision->kinetics Yes conclusion Characterize Interaction (Activator, Inhibitor, None) decision->conclusion No analyze_kinetics Determine Km and Vmax kinetics->analyze_kinetics analyze_kinetics->conclusion

Caption: Workflow for testing the effect of this compound on enzyme kinetics.

Allosteric_Activation cluster_enzyme Enzyme Enzyme (Low Affinity State) Enzyme_Active Enzyme (High Affinity State) Enzyme->Enzyme_Active Conformational Change Product Product Enzyme_Active->Product Catalysis Activator Allosteric Activator (e.g., this compound) Activator->Enzyme Binds to allosteric site Substrate Substrate Substrate->Enzyme_Active Binds to active site

Caption: A potential mechanism of allosteric activation by a small molecule.

References

Technical Support Center: Overcoming Matrix Effects in the Mass Spectrometry of dl-Alanyl-dl-valine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the mass spectrometric analysis of the dipeptide dl-Alanyl-dl-valine.

Troubleshooting Guides

Matrix effects, arising from co-eluting endogenous components in a sample, can significantly impact the accuracy and precision of mass spectrometry-based quantification by causing ion suppression or enhancement.[1][2] The following table outlines common issues encountered during the analysis of this compound, their potential causes, and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Poor signal intensity or high limit of quantification (LOQ) Ion suppression from matrix components (e.g., phospholipids, salts, proteins).[3]- Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). - For plasma/serum, use phospholipid removal plates or cartridges. - Optimize chromatographic separation to resolve this compound from interfering peaks. - Utilize a stable isotope-labeled internal standard (SIL-IS) to compensate for signal loss.[4]
Inconsistent and irreproducible results between samples Variable matrix effects across different sample lots or individuals.[5]- Employ a SIL-IS, which co-elutes with the analyte and experiences similar matrix effects, providing reliable normalization. - Perform matrix effect evaluation using post-column infusion or by comparing calibration curves in solvent and matrix. - Standardize sample collection and handling procedures to minimize variability.
Poor peak shape (e.g., tailing, fronting) - Co-eluting interferences. - Secondary interactions with the analytical column. - Inappropriate mobile phase composition.- Improve sample clean-up to remove interfering substances. - Use an ion-pairing agent (e.g., TFA, PFPA, HFBA) in the mobile phase to improve peak shape for polar analytes like dipeptides.[6] - Consider an alternative chromatographic mode like Hydrophilic Interaction Liquid Chromatography (HILIC) which is well-suited for polar compounds.
Signal enhancement leading to overestimation Co-eluting compounds that enhance the ionization efficiency of this compound.- Dilute the sample to reduce the concentration of the enhancing components. - Improve chromatographic separation. - A SIL-IS is the most effective way to correct for ion enhancement.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem for this compound analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting substances present in the sample matrix (e.g., plasma, urine, cell culture media).[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of this compound.[2] Being a small, polar dipeptide, this compound is susceptible to interference from more abundant endogenous molecules in biological samples.

Q2: What is the "gold standard" method for correcting matrix effects?

A2: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for mitigating matrix effects.[4] A SIL-IS, such as deuterated this compound, is chemically identical to the analyte but has a different mass. It is added to the sample at a known concentration before sample preparation. Because it has the same physicochemical properties as the analyte, it experiences the same extraction recovery and matrix effects. By measuring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved.

Q3: Which sample preparation technique is most effective for removing matrix interferences for dipeptide analysis in plasma?

A3: Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up complex biological samples like plasma before LC-MS/MS analysis of peptides.[7] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange retention mechanisms, can provide superior cleanup by removing a wider range of interferences compared to reversed-phase SPE alone. For small, polar peptides like this compound, weak cation-exchange SPE can also be very effective.

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Sample dilution can be a simple and effective strategy to reduce matrix effects, as it lowers the concentration of interfering components. However, this approach also dilutes the analyte of interest, which may compromise the sensitivity of the assay, especially if this compound is present at low concentrations. The feasibility of dilution depends on the required limit of quantification for your experiment.

Q5: How can I improve the chromatographic separation of this compound from matrix components?

A5: For reversed-phase chromatography, using ion-pairing agents like trifluoroacetic acid (TFA), pentafluoropropionic acid (PFPA), or heptafluorobutyric acid (HFBA) in the mobile phase can improve retention and peak shape for polar peptides.[6] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice for separating highly polar compounds like dipeptides, often providing better retention and resolution from nonpolar matrix components.

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of short peptides in human plasma, demonstrating the impact of different sample preparation methods on recovery and matrix effects. While this data is for representative short peptides, it provides a reasonable expectation for the analysis of this compound.

Analyte (Short Peptide)Sample Preparation MethodConcentration LevelRecovery (%)Matrix Effect (%)Reference
GoserelinSolid-Phase Extraction (SPE)1 ng/mL85-9585-90[8]
BuserelinSolid-Phase Extraction (SPE)1 ng/mL88-9887-92[8]
TriptorelinSolid-Phase Extraction (SPE)1 ng/mL90-10073-85[8]
OctreotideSolid-Phase Extraction (SPE)1 ng/mL85-9566-75[8]
GoserelinSolid-Phase Extraction (SPE)20 ng/mL87-9785-90[8]
BuserelinSolid-Phase Extraction (SPE)20 ng/mL90-10088-93[8]
TriptorelinSolid-Phase Extraction (SPE)20 ng/mL92-10279-88[8]
OctreotideSolid-Phase Extraction (SPE)20 ng/mL88-9880-89[8]

*Recovery was calculated as the ratio of the analyte peak area in pre-extraction spiked samples to post-extraction spiked samples.[8] *Matrix Effect was determined as the ratio of the peak area of the analyte in post-extraction spiked matrix to the peak area of the analyte in a neat solution.[8]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol is a general guideline and should be optimized for your specific application.

Materials:

  • Mixed-mode Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX)

  • Human plasma (with anticoagulant, e.g., EDTA)

  • This compound standard

  • Deuterated this compound (SIL-IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide

  • Water (LC-MS grade)

Procedure:

  • Sample Pre-treatment: To 100 µL of human plasma, add 10 µL of SIL-IS working solution. Vortex briefly. Add 200 µL of 4% phosphoric acid in water and vortex to mix. This step helps to precipitate proteins and disrupt protein binding.

  • SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the this compound and SIL-IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for this compound Analysis

This is a starting point for method development.

Liquid Chromatography (LC):

  • Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) is recommended for good retention of the polar dipeptide.

  • Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% B

    • 6-6.1 min: 50% to 95% B

    • 6.1-8 min: 95% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS/MS):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions (Hypothetical - to be optimized):

    • This compound: Precursor ion (Q1) -> Product ion (Q3)

    • Deuterated this compound (SIL-IS): Precursor ion (Q1) -> Product ion (Q3) (Collision energy and other MS parameters should be optimized by infusing a standard solution of this compound.)

Visualizations

Caption: Experimental workflow for the quantification of this compound in plasma.

troubleshooting_logic start Inaccurate or Imprecise Results? check_is Using a Stable Isotope-Labeled Internal Standard (SIL-IS)? start->check_is implement_is Implement SIL-IS check_is->implement_is No check_sample_prep Evaluate Sample Preparation check_is->check_sample_prep Yes end Accurate & Precise Results implement_is->end improve_sample_prep Implement more rigorous cleanup (e.g., Mixed-Mode SPE) check_sample_prep->improve_sample_prep Ineffective check_chromatography Evaluate Chromatography check_sample_prep->check_chromatography Effective improve_sample_prep->end optimize_chromatography Optimize separation (e.g., HILIC, ion-pairing agents) check_chromatography->optimize_chromatography Co-elution observed check_chromatography->end Good separation optimize_chromatography->end

Caption: Troubleshooting logic for addressing matrix effects in this compound analysis.

References

Validation & Comparative

A Comparative Analysis of dl-Alanyl-dl-valine and l-Alanyl-l-valine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide research and drug development, the stereochemistry of constituent amino acids is a critical determinant of a molecule's biological activity, stability, and therapeutic potential. This guide provides a comprehensive comparison of the racemic mixture dl-Alanyl-dl-valine and its stereochemically pure counterpart, l-Alanyl-l-valine. By examining their physicochemical properties, synthesis, and key performance metrics such as enzymatic stability, cell permeability, and receptor binding affinity, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their work.

Physicochemical Properties: A Tale of Two Isomers

At a fundamental level, this compound and l-Alanyl-l-valine share the same molecular formula and weight. However, the arrangement of their constituent amino acids in three-dimensional space gives rise to distinct properties. This compound is a racemic mixture, meaning it contains an equal amount of all four possible stereoisomers: l-Alanyl-l-valine, d-Alanyl-d-valine, l-Alanyl-d-valine, and d-Alanyl-l-valine. In contrast, l-Alanyl-l-valine consists solely of the L-enantiomers of both alanine and valine. This fundamental difference in stereochemistry has profound implications for their biological behavior.

PropertyThis compoundl-Alanyl-l-valine
Molecular Formula C₈H₁₆N₂O₃C₈H₁₆N₂O₃
Molecular Weight 188.22 g/mol [1][2]188.22 g/mol [2]
IUPAC Name 2-(2-aminopropanamido)-3-methylbutanoic acid[1](2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoic acid[2]
Stereochemistry Racemic mixture of four stereoisomersStereochemically pure (L,L configuration)
Predicted XLogP3 -3[1]-3
Predicted Boiling Point 401.8 ± 30.0 °C[3]Not available

Synthesis and Manufacturing Considerations

The synthesis of these two dipeptides employs different strategies, reflecting their stereochemical nature.

l-Alanyl-l-valine is typically synthesized using stereospecific methods to ensure the retention of the L-configuration of both amino acids. Solid-phase peptide synthesis (SPPS) is a common and efficient method.[4][5][6][7][8] In this process, the C-terminal amino acid (L-valine) is first anchored to a solid resin support. The N-terminal amino acid (L-alanine), with its amino group temporarily protected (e.g., with Fmoc), is then activated and coupled to the resin-bound valine. This cycle of deprotection and coupling is repeated to build the peptide chain. Finally, the dipeptide is cleaved from the resin and purified.

This compound , being a racemic mixture, can be synthesized from racemic starting materials (dl-alanine and dl-valine).[9] Standard chemical coupling methods without stereocontrol will yield a mixture of all four possible diastereomers.[6] Alternatively, individual stereoisomers can be synthesized and then mixed in equal proportions to create the racemic mixture.

Peptide_Synthesis_Workflow cluster_l_synthesis l-Alanyl-l-valine Synthesis (SPPS) cluster_dl_synthesis This compound Synthesis l_Start Fmoc-L-Valine l_Coupling1 Couple to Resin l_Start->l_Coupling1 l_Resin Resin Support l_Resin->l_Coupling1 l_Deprotection1 Fmoc Deprotection l_Coupling1->l_Deprotection1 l_Coupling2 Couple Alanine l_Deprotection1->l_Coupling2 l_Fmoc_Ala Fmoc-L-Alanine l_Fmoc_Ala->l_Coupling2 l_Cleavage Cleave from Resin l_Coupling2->l_Cleavage l_Purification Purification l_Cleavage->l_Purification l_Final l-Alanyl-l-valine l_Purification->l_Final dl_Start_Ala dl-Alanine dl_Coupling Chemical Coupling dl_Start_Ala->dl_Coupling dl_Start_Val dl-Valine dl_Start_Val->dl_Coupling dl_Mixture Mixture of Diastereomers dl_Coupling->dl_Mixture dl_Final This compound dl_Mixture->dl_Final

A simplified workflow for the synthesis of l-Alanyl-l-valine and this compound.

Comparative Performance Analysis

The seemingly subtle difference in stereochemistry leads to significant variations in the biological performance of these two dipeptides.

Enzymatic Stability

One of the most critical differences lies in their stability against enzymatic degradation. Proteases, the enzymes responsible for breaking down peptides and proteins, are highly stereospecific and primarily recognize and cleave peptide bonds between L-amino acids.

l-Alanyl-l-valine , being composed entirely of L-amino acids, is susceptible to degradation by various proteases found in biological systems. This can lead to a short in-vivo half-life, limiting its therapeutic efficacy.

This compound , as a mixture containing D-amino acid stereoisomers, exhibits significantly enhanced resistance to proteolysis.[10] The presence of D-amino acids disrupts the ability of proteases to bind and cleave the peptide bonds, leading to a longer biological half-life.[10][11]

ParameterThis compoundl-Alanyl-l-valine
Predicted Enzymatic Stability HighLow
Rationale Presence of D-isomers hinders protease recognition and cleavage.[10][11]Composed of naturally occurring L-amino acids, making it a substrate for proteases.

Experimental Protocol: In Vitro Peptide Stability Assay

A common method to assess enzymatic stability involves incubating the peptide with a specific protease or in a biological matrix like human plasma, followed by analysis of the intact peptide over time.

  • Incubation: The test peptides (this compound and l-Alanyl-l-valine) are incubated in a buffered solution containing a protease (e.g., trypsin, chymotrypsin) or in 80% human plasma at 37°C.[10]

  • Time Points: Aliquots are collected at various time intervals (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding a quenching solution, such as a strong acid (e.g., trifluoroacetic acid) or an organic solvent (e.g., acetonitrile).

  • Analysis: The amount of intact peptide remaining in each sample is quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The percentage of intact peptide is plotted against time to determine the degradation rate and calculate the peptide's half-life (t₁/₂).

Enzymatic_Stability_Principle cluster_l_peptide l-Alanyl-l-valine cluster_dl_peptide This compound Component l_peptide L-Peptide protease Protease l_peptide->protease Binds to Active Site cleavage Cleavage Products protease->cleavage d_peptide D-Peptide Component protease2 Protease d_peptide->protease2 Steric Hindrance (No Binding) no_cleavage Intact Peptide

Protease interaction with L- and D-amino acid containing peptides.
Cell Permeability

The ability of a peptide to cross cell membranes is crucial for its bioavailability and access to intracellular targets. The Caco-2 cell permeability assay is a widely accepted in-vitro model for predicting human intestinal absorption.[12][13][14][15]

While no direct comparative data for this compound and l-Alanyl-l-valine is readily available, studies on other peptides suggest that stereochemistry can influence permeability. For instance, some enantiomeric cyclic peptides have shown different Caco-2 permeability, suggesting the involvement of carrier-mediated transport mechanisms that can be stereoselective.[16]

ParameterThis compoundl-Alanyl-l-valine
Predicted Cell Permeability (Papp) Potentially different from l-Alanyl-l-valineMay be subject to stereoselective transport
Rationale The presence of different stereoisomers could lead to varied interactions with membrane transporters.As the natural stereoisomer, it may interact with specific amino acid and peptide transporters.

Experimental Protocol: Caco-2 Permeability Assay

This assay measures the rate of transport of a compound across a monolayer of Caco-2 cells, which differentiate to form a barrier mimicking the human intestinal epithelium.

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports in transwell plates and cultured for 21-28 days to form a confluent and differentiated monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment: The test compound (this compound or l-Alanyl-l-valine) is added to the apical (AP) side of the monolayer, and samples are taken from the basolateral (BL) side at various time points to measure AP to BL transport. The reverse experiment (BL to AP) can also be performed to assess efflux.

  • Sample Analysis: The concentration of the compound in the collected samples is determined by LC-MS/MS.[14]

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration of the compound.

Caco2_Assay_Workflow Start Seed Caco-2 cells on transwell insert Culture Culture for 21-28 days to form monolayer Start->Culture TEER Measure TEER to confirm monolayer integrity Culture->TEER Add_Compound Add test peptide to apical (AP) side TEER->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Sample Collect samples from basolateral (BL) side at time points Incubate->Sample Analyze Analyze samples by LC-MS/MS Sample->Analyze Calculate Calculate Papp value Analyze->Calculate

A generalized workflow for the Caco-2 cell permeability assay.
Receptor Binding Affinity

The stereochemistry of a peptide is paramount for its interaction with specific biological receptors. Receptors are chiral entities and typically exhibit a high degree of stereoselectivity.

l-Alanyl-l-valine , being composed of the naturally occurring L-amino acids, is more likely to be recognized by and bind to biological receptors that have evolved to interact with L-peptides.

This compound will present a mixture of stereoisomers to a receptor. While the l-Alanyl-l-valine component may bind, the other isomers (D-D, L-D, D-L) may have significantly lower or no affinity, or could even act as antagonists. This can result in a lower overall potency for the racemic mixture compared to the pure, active L-L isomer.

ParameterThis compoundl-Alanyl-l-valine
Predicted Receptor Binding Affinity Lower overall potencyHigher potential for specific binding
Rationale Only the L,L-isomer is likely to bind effectively to receptors evolved for L-peptides.The stereochemistry matches that of natural ligands for many receptors.

Experimental Protocol: Radioligand Binding Assay

This technique is used to determine the affinity of a ligand for a receptor.

  • Preparation of Receptor Source: A source of the target receptor is prepared, typically from cell membranes expressing the receptor of interest.

  • Radioligand: A radiolabeled ligand known to bind to the receptor is used.

  • Competition Assay: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound or l-Alanyl-l-valine).

  • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand, often by rapid filtration.

  • Quantification: The amount of radioactivity bound to the receptors is measured.

  • Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant), which reflects the affinity of the test compound for the receptor, can then be calculated.

Conclusion

The choice between this compound and l-Alanyl-l-valine is a critical decision in peptide-based research and drug development, with each compound offering a distinct set of advantages and disadvantages.

l-Alanyl-l-valine is the preferred choice when high receptor binding affinity and specific biological activity are the primary objectives. Its stereochemistry mimics that of natural peptides, making it more likely to be recognized by biological targets. However, its susceptibility to enzymatic degradation poses a significant challenge for in-vivo applications.

This compound , on the other hand, offers superior enzymatic stability due to the presence of D-amino acid isomers. This enhanced stability can translate to a longer half-life in biological systems, which is a desirable attribute for many therapeutic applications. However, this stability comes at the cost of potentially lower receptor binding affinity and a more complex pharmacological profile due to the presence of multiple stereoisomers.

Ultimately, the selection between these two dipeptides will depend on the specific application and the desired therapeutic outcome. For applications requiring high potency and specificity, l-Alanyl-l-valine may be the initial choice, with further modifications potentially needed to improve stability. For applications where longevity in a biological system is paramount, this compound or other D-amino acid-containing analogues present a compelling starting point. This guide provides the foundational knowledge and experimental frameworks to aid researchers in navigating these critical decisions.

References

A Comparative Guide to the Validation of dl-Alanyl-dl-valine Purity by NMR and Other Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for synthetic peptides like dl-Alanyl-dl-valine is paramount for ensuring reliable and reproducible results in research and drug development. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other widely used analytical techniques for purity assessment, supported by experimental protocols and data.

Comparison of Purity Assessment Methods

The choice of an analytical technique for purity validation depends on the specific requirements of the analysis, including the need for quantitative data, structural information, and the nature of potential impurities.

Parameter ¹H NMR Spectroscopy High-Performance Liquid Chromatography (HPLC) Mass Spectrometry (MS) Elemental Analysis (CHN)
Principle Measures the resonance of atomic nuclei in a magnetic field, providing structural and quantitative information.Separates molecules based on their physicochemical properties (e.g., hydrophobicity) as they pass through a column.Measures the mass-to-charge ratio of ionized molecules, enabling molecular weight determination and impurity identification.Determines the percentage of carbon, hydrogen, and nitrogen in a sample to calculate the net peptide content.
Information Provided - Structural confirmation- Quantitative purity assessment- Identification of structurally related impurities- Relative purity based on peak area- Detection of a wide range of impurities- Molecular weight confirmation- Identification of impurities by mass- Net peptide content (the proportion of peptide in the sample by weight)
Typical Purity Range >95% for quantitative analysis.[1]>95% is common for research-grade peptides.[2]Not a direct purity method, but used to identify impurities that affect purity.Provides a percentage of C, H, and N to infer peptide content.
Advantages - Non-destructive- Provides detailed structural information- Absolute quantification possible with an internal standard- High sensitivity and resolution- Well-established and widely available- High throughput- High sensitivity and specificity- Excellent for identifying unknown impurities- Accurate determination of net peptide content
Limitations - Lower sensitivity compared to HPLC and MS- Signal overlap can be an issue in complex mixtures- May not separate all impurities (e.g., diastereomers)- Relative quantification based on UV response can be inaccurate for impurities with different chromophores- Quantification can be challenging without standards- May not be suitable for all types of impurities- Does not provide information on the purity of the peptide itself, only the overall peptide content- Requires a significant amount of sample

Experimental Protocols

Validation of this compound Purity by ¹H NMR Spectroscopy

This protocol outlines the procedure for the quantitative determination of this compound purity using ¹H NMR spectroscopy.

1. Sample Preparation:

  • Accurately weigh 10-20 mg of the this compound sample.

  • Dissolve the sample in a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., D₂O).

  • Add a known amount of an internal standard with a distinct NMR signal that does not overlap with the analyte signals (e.g., maleic acid).

2. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.

  • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Optimize acquisition parameters, including pulse width, relaxation delay, and acquisition time, for accurate quantification.

3. Data Processing and Analysis:

  • Process the acquired FID (Free Induction Decay) with appropriate window functions.

  • Perform phase and baseline correction of the spectrum.

  • Integrate the characteristic signals of this compound and the internal standard. Based on the known chemical shifts of DL-Alanine and DL-Valine, the expected signals for this compound in D₂O are approximately:

    • Alanine moiety:

      • α-CH: ~4.1 ppm (quartet)

      • β-CH₃: ~1.5 ppm (doublet)

    • Valine moiety:

      • α-CH: ~3.9 ppm (doublet)

      • β-CH: ~2.2 ppm (multiplet)

      • γ-CH₃: ~1.0 ppm (two doublets)

  • Calculate the purity of this compound using the following formula:

    Purity (%) = [(Integral of Analyte Signal / Number of Protons) / (Integral of Standard Signal / Number of Protons)] x (Molar Mass of Analyte / Molar Mass of Standard) x (Mass of Standard / Mass of Analyte) x Purity of Standard x 100

4. Identification of Impurities:

  • Analyze the entire spectrum for any signals that do not correspond to this compound or the internal standard.

  • Potential impurities could include residual solvents, starting materials (alanine, valine), or side-products from the synthesis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis weigh_sample Weigh this compound add_solvent Dissolve in D₂O weigh_sample->add_solvent add_standard Add Internal Standard add_solvent->add_standard acquire_spectrum Acquire ¹H NMR Spectrum add_standard->acquire_spectrum process_spectrum Process Spectrum acquire_spectrum->process_spectrum integrate_signals Integrate Signals process_spectrum->integrate_signals identify_impurities Identify Impurities process_spectrum->identify_impurities calculate_purity Calculate Purity integrate_signals->calculate_purity final_result final_result calculate_purity->final_result Purity Report identify_impurities->final_result

NMR Experimental Workflow

Interrelation of Purity Assessment Methods

A comprehensive purity assessment often involves a combination of orthogonal techniques to provide a complete picture of the sample's composition.

logical_relationship cluster_purity Purity Assessment of this compound nmr NMR Spectroscopy (Structural Confirmation & Quantitative Purity) hplc HPLC (Relative Purity & Impurity Profile) nmr->hplc Complements ms Mass Spectrometry (Molecular Weight & Impurity ID) nmr->ms Orthogonal Confirmation hplc->ms Often Coupled (LC-MS) ea Elemental Analysis (Net Peptide Content) ea->nmr Provides Context for Purity ea->hplc Provides Context for Purity

Purity Assessment Synergy

References

A Comparative Guide to Reference Standards in Dipeptide Analysis: DL-Alanyl-DL-valine vs. Stable Isotope-Labeled Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of dipeptides is critical in various fields, including pharmaceutical development, metabolomics, and food science. The choice of a reference standard is a pivotal decision in the development of robust and reliable analytical methods. This guide provides an objective comparison between the use of a non-labeled external reference standard, dl-Alanyl-dl-valine, and the contemporary gold standard, a stable isotope-labeled (SIL) internal standard for the chromatographic analysis of alanyl-valine.

Introduction to Reference Standards in Chromatography

In chromatography, reference standards are highly purified compounds used to identify and quantify a substance of interest (analyte). The two primary methods of standardization are the external standard method and the internal standard method.

  • External Standard Method: A series of standard solutions of known concentrations are prepared and analyzed separately from the sample. A calibration curve is generated by plotting the instrument response against the concentration of the standard. The concentration of the analyte in the sample is then determined by comparing its response to the calibration curve.[1][2][3][4][5] this compound is typically used in this manner.

  • Internal Standard Method: A known amount of a compound, the internal standard (IS), is added to all samples, calibration standards, and blanks. The IS should be chemically similar to the analyte but distinguishable by the detector. The ratio of the analyte's response to the IS's response is plotted against the analyte's concentration to create the calibration curve. This method is highly effective at correcting for variations in sample preparation, injection volume, and instrument response.[6][7]

Comparison of this compound and a Stable Isotope-Labeled Internal Standard

This compound is a dipeptide that exists as a mixture of diastereomers (D-Ala-D-Val, L-Ala-L-Val, D-Ala-L-Val, and L-Ala-D-Val). While it can be used as an external reference standard, a stable isotope-labeled (SIL) alanyl-valine offers significant advantages as an internal standard, particularly for mass spectrometry-based methods.

A SIL alanyl-valine is chemically identical to the analyte but has one or more of its atoms replaced with a heavy isotope (e.g., ¹³C, ¹⁵N, or ²H). This results in a mass shift that allows the mass spectrometer to differentiate between the analyte and the internal standard, even if they co-elute chromatographically.[8][9][10]

Quantitative Performance Data Summary

The following table summarizes the expected performance characteristics when using this compound as an external standard versus a SIL-Alanyl-valine as an internal standard for the quantification of alanyl-valine by LC-MS.

Performance Parameter This compound (External Standard) Stable Isotope-Labeled Alanyl-valine (Internal Standard) Advantage
Linearity (R²) Typically ≥ 0.99[1]Typically ≥ 0.998[11]SIL Internal Standard
Accuracy (% Recovery) 85-115% (highly dependent on matrix effects and sample prep consistency)95-105% (compensates for matrix effects and procedural losses)[11]SIL Internal Standard
Precision (% RSD) < 15% (susceptible to injection volume and instrument variability)< 5% (corrects for injection and instrument variability)[11]SIL Internal Standard
Limit of Quantification (LOQ) Method-dependent, can be higher due to matrix interference.Generally lower due to improved signal-to-noise and reduced matrix effects.SIL Internal Standard
Correction for Variability NoneHigh (corrects for sample prep, injection volume, and instrument drift)[6][7]SIL Internal Standard
Cost LowerHigherThis compound

Experimental Protocols

Detailed methodologies for the analysis of alanyl-valine using both external and internal standard approaches are provided below. These protocols are intended as a starting point and may require optimization for specific applications and instrumentation.

Protocol 1: Quantification of Alanyl-Valine using this compound as an External Standard by HPLC-UV

This protocol is suitable for quantifying alanyl-valine in relatively simple matrices where high precision is not the primary requirement.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Trifluoroacetic acid (TFA).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% to 30% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 214 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in Mobile Phase A.

  • Calibration Standards: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in Mobile Phase A.

  • Sample Preparation: Dissolve the sample in Mobile Phase A to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of this compound against the concentration for the calibration standards.

  • Determine the concentration of alanyl-valine in the sample by interpolating its peak area from the calibration curve.

Protocol 2: Quantification of Alanyl-Valine using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

This protocol is recommended for applications requiring high accuracy and precision, especially in complex biological matrices.

1. Instrumentation and Materials:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Alanyl-valine analyte.

  • Stable Isotope-Labeled (SIL) Alanyl-valine (e.g., ¹³C₅, ¹⁵N-Valine labeled).

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (LC-MS grade).

2. LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% to 40% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Alanyl-valine: [M+H]⁺ → characteristic fragment ion.

    • SIL-Alanyl-valine: [M+H]⁺ (shifted) → characteristic fragment ion (shifted).

3. Standard and Sample Preparation:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve alanyl-valine in Mobile Phase A.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve SIL-Alanyl-valine in Mobile Phase A.

  • Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution with Mobile Phase A.

  • Calibration Standards: Prepare a series of dilutions of the analyte stock solution. To each dilution, add a fixed amount of the IS working solution.

  • Sample Preparation: To a known volume of the sample, add a fixed amount of the IS working solution. Perform any necessary sample cleanup (e.g., protein precipitation with acetonitrile).

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (Analyte Peak Area / IS Peak Area) against the concentration of the analyte for the calibration standards.

  • Calculate the peak area ratio for the sample and determine the concentration of alanyl-valine from the calibration curve.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the external and internal standard methods.

ExternalStandardWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Calibration Standards (Known Concentrations) C Inject Standards into Chromatography System A->C B Prepare Sample (Unknown Concentration) D Inject Sample into Chromatography System B->D E Generate Calibration Curve (Response vs. Concentration) C->E F Determine Sample Concentration from Calibration Curve D->F E->F

Caption: Workflow for External Standard Calibration.

InternalStandardWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Calibration Standards C Add Fixed Amount of Internal Standard to All A->C B Prepare Sample B->C D Inject Standards and Sample into Chromatography System C->D E Generate Calibration Curve (Response Ratio vs. Concentration) D->E F Determine Sample Concentration from Calibration Curve D->F E->F

Caption: Workflow for Internal Standard Calibration.

Conclusion and Recommendations

The choice between this compound as an external standard and a stable isotope-labeled alanyl-valine as an internal standard depends on the specific requirements of the analytical method.

  • This compound (External Standard): This is a cost-effective option suitable for less complex sample matrices and when the highest level of precision and accuracy is not mandatory. It is important to note that as a mixture of diastereomers, chromatographic separation of these may be necessary depending on the analytical goal.

  • Stable Isotope-Labeled Alanyl-valine (Internal Standard): For quantitative analysis in complex matrices, such as biological fluids, and for regulated environments where high accuracy and precision are paramount, the use of a SIL internal standard is strongly recommended. The ability to correct for various sources of error throughout the analytical process makes it the superior choice for robust and reliable quantification.[6][7]

For drug development professionals and researchers aiming for the highest quality data, investing in a stable isotope-labeled internal standard will yield more reliable and defensible results.

References

Comparative Analysis of dl-Alanyl-dl-valine and Other Dipeptides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of dipeptides with optimal physicochemical and biological properties is a critical step in various applications, from drug delivery to cell culture media development. This guide provides a comprehensive comparative analysis of dl-Alanyl-dl-valine against other notable dipeptides: Glycylglycine, L-Alanyl-L-Glutamine, and Cyclo(his-pro). The following sections detail their performance based on experimental data, offering insights into their relative strengths and weaknesses.

Physicochemical Properties: A Head-to-Head Comparison

The stability, solubility, and melting point of a dipeptide are fundamental parameters that dictate its suitability for various formulations and experimental conditions. The following table summarizes the available quantitative data for this compound and the selected comparator dipeptides.

DipeptideMolecular Weight ( g/mol )Melting Point (°C)Water SolubilityStability Profile
This compound 188.22[1]No specific data availablePredicted LogS: -1.7 to -2.5No specific data available
Glycylglycine 132.12215 - 264[2]166 mg/mL (21°C)[2]Moderately stable in solution
L-Alanyl-L-Glutamine 217.22215[3]586 g/L (room temp)[4]Highly stable in aqueous solution, maximum stability at pH ~6.0[4]
Cyclo(his-pro) 234.25162 - 164Soluble in water and DMSOGenerally stable at physiological pH (~7.4), but susceptible to hydrolysis in acidic conditions[5]

Biological Activity: A Comparative Overview

The biological performance of dipeptides is paramount for their application in drug development and other biomedical research. This section compares the available data on membrane permeability, receptor binding, cytotoxicity, and in vivo efficacy.

Membrane Permeability

The ability of a dipeptide to cross biological membranes is crucial for its oral bioavailability and intracellular delivery. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.

  • This compound: No specific experimental data on Caco-2 permeability for this compound was found in the reviewed literature.

  • Glycylglycine: As a small, hydrophilic dipeptide, Glycylglycine is expected to have low passive permeability across Caco-2 monolayers.

  • L-Alanyl-L-Glutamine: This dipeptide is known to be a substrate for peptide transporters, which can facilitate its uptake across intestinal cells. Studies have shown that L-Alanyl-L-Glutamine can preserve paracellular permeability in Caco-2 cells under stress conditions.[6][7]

  • Cyclo(his-pro): This cyclic dipeptide has been shown to cross the blood-brain barrier, suggesting good membrane permeability.[4][8]

Receptor Binding

The interaction of dipeptides with specific receptors can mediate their biological effects.

  • This compound: No specific receptor binding studies for this compound were identified.

  • Glycylglycine: Glycine itself is a neurotransmitter that binds to glycine receptors in the central nervous system.[9][10][11] While Glycylglycine is the simplest dipeptide of glycine, its direct interaction with these receptors is less characterized.

  • L-Alanyl-L-Glutamine: The primary biological role of L-Alanyl-L-Glutamine is to serve as a stable source of L-glutamine, which is a crucial nutrient for cells. Its direct receptor-mediated effects are not its primary mechanism of action.

  • Cyclo(his-pro): Specific binding sites for Cyclo(his-pro) have been identified in rat liver membranes with an apparent dissociation constant (Kd) of 7 x 10⁻⁸ M.[2] It is also known to interact with various targets in the central nervous system.[12]

Cytotoxicity

Assessing the potential toxicity of dipeptides is essential for their safe application.

  • This compound: No specific cytotoxicity data for this compound was found.

  • Glycylglycine: Generally considered to have low toxicity.[13] However, one study showed that Glycylglycine at high concentrations can inhibit the growth of astrocyte U87 cells.[14]

  • L-Alanyl-L-Glutamine: Safety studies in rats have shown that L-Alanyl-L-Glutamine is not acutely toxic and has a high No-Observed-Adverse-Effect Level (NOAEL).[3]

  • Cyclo(his-pro): Studies have shown that Cyclo(his-pro) can protect against streptozotocin-induced cytotoxicity in rat insulinoma cells.[15][16] However, some reports suggest that Cyclo(his-pro) isolated from microbial sources may have cytotoxic effects.[5]

In Vivo Efficacy

Preclinical in vivo studies provide valuable insights into the potential therapeutic effects of dipeptides.

  • This compound: No specific in vivo efficacy studies for this compound were identified.

  • Glycylglycine: Its in vivo applications are more related to its buffering capacity and use in formulations rather than direct therapeutic efficacy as a standalone agent.

  • L-Alanyl-L-Glutamine: In vivo studies in rats have demonstrated that intravenously supplied L-Alanyl-L-Glutamine is rapidly hydrolyzed and the liberated glutamine is utilized for energy production and protein synthesis.[17] It has also been shown to improve time to exhaustion during high-intensity exercise in humans.[18][19] Clinical studies have investigated its use in preventing oxaliplatin-induced neurotoxicity in colorectal cancer patients.[20]

  • Cyclo(his-pro): In vivo studies in mice have shown its efficacy in attenuating the progression of non-alcoholic fatty liver disease (NAFLD).[21] It has also demonstrated anti-inflammatory effects in a mouse ear edema model.[4]

Experimental Protocols

This section provides an overview of the methodologies used to obtain the comparative data presented.

Physicochemical Property Determination

G cluster_physicochemical Physicochemical Property Analysis cluster_mp_protocol Melting Point Protocol cluster_sol_protocol Solubility Protocol cluster_stab_protocol HPLC Stability Protocol melting_point Melting Point Determination solubility Solubility Assay stability Stability Assessment (HPLC) mp_step1 Sample packing in capillary tube mp_step2 Heating in melting point apparatus mp_step1->mp_step2 mp_step3 Observation of melting range mp_step2->mp_step3 sol_step1 Addition of solute to solvent sol_step2 Equilibration (e.g., shaking) sol_step1->sol_step2 sol_step3 Quantification of dissolved solute (e.g., UV-Vis) sol_step2->sol_step3 stab_step1 Incubation of dipeptide solution at set pH/temp stab_step2 Sampling at time intervals stab_step1->stab_step2 stab_step3 RP-HPLC analysis (e.g., C18 column) stab_step2->stab_step3 stab_step4 Quantification of remaining dipeptide stab_step3->stab_step4 G cluster_biological Biological Activity Analysis cluster_perm_protocol Caco-2 Permeability Protocol cluster_rb_protocol Receptor Binding Protocol cluster_cyto_protocol MTT Cytotoxicity Protocol permeability Caco-2 Permeability Assay receptor_binding Receptor Binding Assay cytotoxicity Cytotoxicity (MTT) Assay perm_step1 Caco-2 cell culture on Transwell inserts perm_step2 Addition of dipeptide to apical or basolateral side perm_step1->perm_step2 perm_step3 Incubation and sampling from receiver compartment perm_step2->perm_step3 perm_step4 Quantification of transported dipeptide (LC-MS) perm_step3->perm_step4 rb_step1 Preparation of cell membranes expressing the receptor rb_step2 Incubation with radiolabeled ligand and unlabeled dipeptide rb_step1->rb_step2 rb_step3 Separation of bound and free ligand rb_step2->rb_step3 rb_step4 Quantification of bound radioactivity rb_step3->rb_step4 cyto_step1 Seeding of cells in a 96-well plate cyto_step2 Treatment with varying concentrations of dipeptide cyto_step1->cyto_step2 cyto_step3 Addition of MTT reagent and incubation cyto_step2->cyto_step3 cyto_step4 Solubilization of formazan and absorbance reading cyto_step3->cyto_step4

References

biological activity of dl-Alanyl-dl-valine versus its enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of dl-Alanyl-dl-valine and its Enantiomers

For researchers, scientists, and drug development professionals, understanding the nuanced effects of stereochemistry on biological activity is paramount. This guide provides a comprehensive comparison of the racemic mixture this compound and its constituent enantiomers: l-alanyl-l-valine, d-alanyl-d-valine, l-alanyl-d-valine, and d-alanyl-l-valine. Chirality can dramatically alter a dipeptide's interaction with biological systems, influencing its efficacy, stability, and sensory properties.

Introduction to Stereoisomers of Alanyl-valine

This compound is a racemic mixture of four stereoisomers. The chirality of the individual alanine and valine residues dictates the overall three-dimensional structure of the dipeptide, which in turn governs its biological function. In nature, proteins are primarily composed of l-amino acids, making peptides with l-enantiomers readily recognized by biological systems. Conversely, peptides containing d-amino acids often exhibit increased resistance to enzymatic degradation.

Data Presentation: A Comparative Analysis

While direct quantitative data comparing the biological activities of all four alanyl-valine stereoisomers is not extensively available in the public domain, we can infer expected differences based on studies of similar dipeptides and the known principles of stereochemistry in pharmacology. The following tables present illustrative data to highlight these expected variations in antimicrobial activity, taste receptor activation, and enzymatic stability.

Table 1: Comparative Antimicrobial Activity (Illustrative)

The antimicrobial potential of dipeptides can be influenced by their stereochemistry, affecting their interaction with bacterial cell walls and enzymes. D-amino acid-containing peptides, for instance, may be less susceptible to bacterial proteases.

Dipeptide StereoisomerTarget MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL) - Illustrative
l-Alanyl-l-valineEscherichia coli>128
Staphylococcus aureus64
d-Alanyl-d-valineEscherichia coli64
Staphylococcus aureus32
l-Alanyl-d-valineEscherichia coli128
Staphylococcus aureus64
d-Alanyl-l-valineEscherichia coli128
Staphylococcus aureus64

Table 2: Comparative Taste Receptor Activation (Illustrative)

The taste of peptides is highly dependent on their stereochemistry. Generally, l-amino acids and peptides can be bitter, while d-amino acids and some d-containing peptides can be sweet. The human sweet taste is primarily mediated by the T1R2/T1R3 G protein-coupled receptor, while bitter taste is mediated by a family of T2R receptors.

Dipeptide StereoisomerTaste ProfileReceptor TargetEC50 (mM) - Illustrative
l-Alanyl-l-valineBitterT2Rs5.2
d-Alanyl-d-valineSweetT1R2/T1R32.8
l-Alanyl-d-valineSlightly SweetT1R2/T1R310.5
d-Alanyl-l-valineSlightly BitterT2Rs12.1

Table 3: Comparative Enzymatic Stability in Human Serum (Illustrative)

Peptides composed of l-amino acids are generally more susceptible to degradation by proteases found in serum. The inclusion of d-amino acids can significantly enhance peptide stability and, consequently, their in vivo half-life.

Dipeptide StereoisomerHalf-life (t½) in Human Serum (hours) - Illustrative
l-Alanyl-l-valine0.5
d-Alanyl-d-valine> 24
l-Alanyl-d-valine8
d-Alanyl-l-valine6

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of the biological activities of dipeptide stereoisomers.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to assess antimicrobial activity.

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium (e.g., E. coli, S. aureus) is inoculated into a suitable broth medium and incubated to reach the mid-logarithmic growth phase. The culture is then diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of Dipeptide Solutions: Stock solutions of each alanyl-valine stereoisomer are prepared in a suitable solvent. Serial two-fold dilutions are then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculation and Incubation: Each well containing the diluted dipeptide is inoculated with the bacterial suspension. The plate also includes a positive control (bacteria without dipeptide) and a negative control (broth only). The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the dipeptide that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.[1][2][3]

Protocol 2: Taste Receptor Activation Assay

This protocol describes a cell-based assay to measure the activation of sweet and bitter taste receptors.

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293T) cells are cultured and transiently transfected with plasmids encoding the human sweet taste receptor subunits (T1R2 and T1R3) or a specific bitter taste receptor (e.g., T2R1), along with a G-protein chimera (Gα16-gust45) that couples to the calcium signaling pathway.

  • Calcium Imaging: Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Stimulation: The cells are exposed to varying concentrations of each alanyl-valine stereoisomer. Changes in intracellular calcium levels are monitored using a fluorescence plate reader or microscope.

  • Data Analysis: The fluorescence intensity is measured, and the dose-response curves are plotted to determine the half-maximal effective concentration (EC50) for each stereoisomer.

Protocol 3: Peptide Stability Assay in Human Serum

This protocol details a method to determine the enzymatic stability of the dipeptides.

  • Incubation: Each alanyl-valine stereoisomer is incubated in human serum at a final concentration of 1 mM at 37°C with gentle shaking.

  • Time Points and Quenching: Aliquots are taken at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours). The enzymatic reaction is stopped by adding trichloroacetic acid (TCA) to precipitate the serum proteins.[4]

  • Sample Preparation and Analysis: The samples are centrifuged, and the supernatant containing the remaining dipeptide is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC).[4][5]

  • Half-life Determination: The peak area of the intact dipeptide at each time point is quantified. The percentage of the remaining dipeptide is plotted against time, and the half-life (t½) is calculated from the degradation curve.[4]

Visualizations

Signaling Pathway for Sweet and Bitter Taste

The perception of sweet and bitter tastes is initiated by the binding of ligands to specific G protein-coupled receptors on the surface of taste receptor cells.

Taste_Signaling_Pathway cluster_sweet Sweet Taste cluster_bitter Bitter Taste Sweet Ligand\n(e.g., d-Alanyl-d-valine) Sweet Ligand (e.g., d-Alanyl-d-valine) T1R2/T1R3 Receptor T1R2/T1R3 Receptor Sweet Ligand\n(e.g., d-Alanyl-d-valine)->T1R2/T1R3 Receptor Binds to G-protein (Gustducin) G-protein (Gustducin) T1R2/T1R3 Receptor->G-protein (Gustducin) Activates PLCβ2 PLCβ2 G-protein (Gustducin)->PLCβ2 Activates IP3 IP3 PLCβ2->IP3 Generates Ca2+ Influx Ca2+ Influx IP3->Ca2+ Influx Triggers TRPM5 TRPM5 Neurotransmitter Release (Sweet) Neurotransmitter Release (Sweet) TRPM5->Neurotransmitter Release (Sweet) Leads to Ca2+ Influx->TRPM5 Opens Bitter Ligand\n(e.g., l-Alanyl-l-valine) Bitter Ligand (e.g., l-Alanyl-l-valine) T2R Receptor T2R Receptor Bitter Ligand\n(e.g., l-Alanyl-l-valine)->T2R Receptor Binds to G-protein (Gustducin) G-protein (Gustducin) T2R Receptor->G-protein (Gustducin) Activates PLCβ2 PLCβ2 G-protein (Gustducin) ->PLCβ2 Activates IP3 IP3 PLCβ2 ->IP3 Generates Ca2+ Influx Ca2+ Influx IP3 ->Ca2+ Influx Triggers TRPM5 TRPM5 Neurotransmitter Release (Bitter) Neurotransmitter Release (Bitter) TRPM5 ->Neurotransmitter Release (Bitter) Leads to Ca2+ Influx ->TRPM5 Opens MIC_Workflow A Prepare Bacterial Inoculum (5 x 10^5 CFU/mL) C Inoculate Wells with Bacterial Suspension A->C B Serial Dilution of Dipeptide Stereoisomers in 96-well plate B->C D Incubate at 37°C for 18-24 hours C->D E Observe and Record Bacterial Growth D->E F Determine MIC (Lowest concentration with no visible growth) E->F Serum_Stability_Workflow A Incubate Dipeptide Stereoisomers in Human Serum at 37°C B Collect Aliquots at Specific Time Intervals A->B C Quench Enzymatic Activity with TCA B->C D Centrifuge to Remove Precipitated Proteins C->D E Analyze Supernatant using RP-HPLC D->E F Quantify Remaining Dipeptide and Calculate Half-life E->F

References

A Comparative Guide to Confirming the Identity of Synthesized dl-Alanyl-dl-valine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate confirmation of a synthesized peptide's identity is a critical step in drug development and various scientific research endeavors. This guide provides an objective comparison of key analytical techniques for the characterization of synthesized dl-Alanyl-dl-valine, a dipeptide composed of alanine and valine. We present supporting experimental data and detailed protocols for Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Amino Acid Analysis (AAA) to aid researchers in selecting the most appropriate methods for their needs.

Overview of Analytical Techniques

A multi-faceted approach is often the most robust strategy for unequivocally confirming the identity of a synthesized peptide. The primary techniques employed are Mass Spectrometry (MS) for molecular weight determination and fragmentation analysis, Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation, and Amino Acid Analysis (AAA) for verifying the constituent amino acid composition and ratio.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of a peptide and can provide sequence information through fragmentation analysis.[1] For this compound (C8H16N2O3), the expected monoisotopic mass is approximately 188.1161 Da.

Comparison of Ionization Techniques

Ionization TechniquePrincipleAdvantages for Dipeptide AnalysisDisadvantages for Dipeptide Analysis
Electrospray Ionization (ESI) Soft ionization technique that produces charged droplets from a solution, yielding multiply charged ions.[2]High sensitivity, suitable for coupling with liquid chromatography (LC-MS), provides accurate molecular weight determination.Can produce complex spectra with multiple charge states, though dipeptides typically show a dominant singly charged ion.
Matrix-Assisted Laser Desorption/Ionization (MALDI) Soft ionization where the analyte is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization.[1]High throughput, tolerant of some salts and buffers, typically produces singly charged ions ([M+H]+), simplifying spectral interpretation.May have lower resolution than ESI, and sample preparation can be crucial for good results.

Expected Fragmentation Pattern

Upon fragmentation (MS/MS), peptides typically break at the peptide bonds, generating b- and y-ions. For this compound, the primary fragmentation would involve the cleavage of the amide bond between the alanine and valine residues.

Fragment IonSequenceExpected m/z
b1 Ala~72.04
y1 Val~118.09

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Dissolve the synthesized this compound in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid, to a final concentration of approximately 1-10 µM.

  • Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization source.

  • Infusion: Introduce the sample solution directly into the mass spectrometer via a syringe pump at a flow rate of 5-10 µL/min.

  • MS Scan: Acquire the full scan mass spectrum in positive ion mode over a mass range of m/z 50-500. The expected molecular ion will be [M+H]+ at approximately m/z 189.1234.

  • Tandem MS (MS/MS): Select the precursor ion (m/z 189.12) for fragmentation using collision-induced dissociation (CID). Acquire the product ion spectrum to observe the characteristic b- and y-ions.

ESI_MS_Workflow cluster_sample_prep Sample Preparation cluster_instrumentation Mass Spectrometry cluster_analysis Data Analysis A Dissolve Peptide B Infuse into ESI Source A->B C Full MS Scan (Detect [M+H]+) B->C D Select Precursor Ion C->D G Confirm Molecular Weight C->G E Fragment (MS/MS) D->E F Detect Fragment Ions E->F H Analyze Fragmentation Pattern F->H

ESI-MS workflow for peptide identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, allowing for the confirmation of the peptide's structure, including the connectivity of the amino acid residues. Both 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments are valuable.

Expected ¹H and ¹³C NMR Chemical Shifts

The chemical shifts of the protons and carbons in this compound will be influenced by the peptide bond formation. The following table provides an approximation of the expected chemical shifts based on the data for the individual amino acids.

Atomdl-Alanine (approx. ppm)dl-Valine (approx. ppm)This compound (expected approx. ppm)
Ala α-CH 3.78-~4.1-4.3
Ala β-CH₃ 1.48-~1.4-1.5
Val α-CH -3.61~4.0-4.2
Val β-CH -2.26~2.1-2.3
Val γ-CH₃ -1.00, 0.95~0.9-1.0
Ala α-C ~52.5-~51-53
Ala β-C ~19.1-~18-20
Val α-C -~63.1~61-63
Val β-C -~31.8~30-32
Val γ-C -~19.4, ~20.7~18-21
C=O (amide) --~173-176
C=O (acid) ~179.0~177.1~175-178

Experimental Protocol: 1D and 2D NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized dipeptide in 0.5 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆).

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. This will provide information on the number of different types of protons and their integrations.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to identify the number of different carbon environments.

  • COSY (Correlation Spectroscopy): Perform a 2D COSY experiment to identify proton-proton couplings within the same amino acid residue (e.g., between the α-CH and β-CH₃ of alanine).

  • HSQC (Heteronuclear Single Quantum Coherence): Run a 2D HSQC experiment to correlate directly bonded protons and carbons, confirming the assignments made from the 1D spectra.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_analysis Spectral Analysis A Dissolve Peptide in Deuterated Solvent B 1D ¹H NMR A->B C 1D ¹³C NMR A->C D 2D COSY A->D E 2D HSQC A->E F Assign Resonances B->F C->F G Confirm Connectivity D->G E->G H Verify Structure F->H G->H

NMR workflow for peptide structure confirmation.

Amino Acid Analysis (AAA)

Amino Acid Analysis is a quantitative technique used to determine the amino acid composition of a peptide. The peptide is first hydrolyzed into its constituent amino acids, which are then separated, identified, and quantified, typically by High-Performance Liquid Chromatography (HPLC). For this compound, the expected result is an equimolar ratio (1:1) of alanine and valine.

Comparison of Derivatization Methods for HPLC

Derivatization ReagentDetection MethodAdvantagesDisadvantages
Phenylisothiocyanate (PITC) UV (254 nm)Stable derivatives, good reproducibility.Derivatization can be time-consuming.
o-Phthalaldehyde (OPA) FluorescenceHigh sensitivity, rapid reaction.Does not react with secondary amines (proline), unstable derivatives.
9-fluorenylmethyl chloroformate (FMOC-Cl) FluorescenceHigh sensitivity, stable derivatives.Excess reagent must be removed before analysis.

Experimental Protocol: Amino Acid Analysis via HPLC

  • Hydrolysis: Place a known amount of the synthesized peptide (e.g., 100 nmol) in a hydrolysis tube. Add 6 M HCl and heat at 110°C for 24 hours under vacuum to hydrolyze the peptide bond.

  • Derivatization: After hydrolysis, evaporate the acid. Reconstitute the amino acid mixture in a suitable buffer and derivatize using a chosen reagent (e.g., PITC).

  • HPLC Separation: Inject the derivatized sample onto a reverse-phase HPLC column (e.g., a C18 column). Use a gradient of an appropriate mobile phase (e.g., acetonitrile and an aqueous buffer) to separate the derivatized amino acids.

  • Detection and Quantification: Detect the eluting amino acids using a UV or fluorescence detector. Compare the retention times and peak areas to those of a standard mixture of amino acids to identify and quantify the alanine and valine content. The expected outcome is a 1:1 molar ratio.

AAA_Workflow A Peptide Hydrolysis (6M HCl, 110°C, 24h) B Amino Acid Derivatization (e.g., PITC) A->B C HPLC Separation (Reverse-Phase) B->C D Detection (UV or Fluorescence) C->D E Quantification D->E F Confirm 1:1 Ratio of Ala:Val E->F

Amino Acid Analysis workflow for composition verification.

Conclusion

Confirming the identity of a synthesized peptide such as this compound is best achieved through the complementary use of Mass Spectrometry, NMR Spectroscopy, and Amino Acid Analysis. Mass spectrometry provides a rapid and accurate determination of the molecular weight. NMR spectroscopy offers an in-depth structural confirmation. Finally, Amino Acid Analysis verifies the fundamental composition of the peptide. By employing these techniques and following the detailed protocols provided, researchers can have high confidence in the identity and purity of their synthesized peptides, ensuring the reliability of their subsequent research and development activities.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for dl-Alanyl-dl-valine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of dipeptides like dl-Alanyl-dl-valine is critical for ensuring product quality, stability, and pharmacokinetic analysis. Cross-validation of analytical methods is a fundamental requirement to ensure the reliability and comparability of data, particularly when methods are transferred between laboratories or when different analytical techniques are employed. This guide provides an objective comparison of two widely used analytical techniques for the analysis of this compound: Chiral High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

The selection of an appropriate analytical method hinges on various factors, including the required sensitivity, selectivity, sample matrix complexity, and throughput needs. As this compound is a racemic mixture containing stereoisomers, the ability to achieve chiral separation is a key consideration.

Key Performance Comparison

While a direct, publicly available cross-validation study for this compound is not available, this comparison is based on established performance characteristics of HPLC-UV and UPLC-MS/MS for similar dipeptides and amino acids. The following table summarizes the key quantitative validation parameters for each method, adhering to the International Council for Harmonisation (ICH) guidelines.[1][2]

Validation ParameterChiral HPLC-UVUPLC-MS/MS
Linearity (R²) ≥ 0.998≥ 0.999
Range 1 - 200 µg/mL0.1 - 1000 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (% RSD)
- Repeatability≤ 2.0%≤ 1.5%
- Intermediate Precision≤ 3.0%≤ 2.5%
Limit of Detection (LOD) ~0.5 µg/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~1.0 µg/mL~0.1 ng/mL
Analysis Run Time 20 - 30 minutes5 - 10 minutes
Specificity/Selectivity Good, baseline separation of stereoisomers.Excellent, high selectivity from MRM transitions.
Robustness Tolerant to minor variations in mobile phase composition (±2%) and column temperature (±2°C).Sensitive to variations in mobile phase and MS parameters.

Experimental Protocols

Detailed methodologies for both Chiral HPLC-UV and UPLC-MS/MS are provided below. These protocols are representative and may require optimization for specific sample matrices and instrumentation.

Method A: Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the chiral separation and quantification of this compound stereoisomers.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV detector.

Materials and Reagents:

  • This compound reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid (analytical grade)

  • Chiral stationary phase column (e.g., Astec CHIROBIOTIC® T or similar)

Chromatographic Conditions:

  • Mobile Phase: A mixture of water and methanol with 0.1% formic acid (e.g., 70:30 v/v). The exact ratio may need optimization for optimal separation.[3]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve an accurately weighed amount of the this compound sample in the mobile phase to achieve a concentration within the validated range (e.g., 100 µg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Method B: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is designed for the highly sensitive and selective quantification of this compound, particularly in complex biological matrices.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Materials and Reagents:

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., this compound-d4)

  • UPLC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Chiral UPLC column (e.g., sub-2 µm particle size)

UPLC Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for this compound and its internal standard.

Sample Preparation (for biological matrices like plasma):

  • To 100 µL of the plasma sample, add 300 µL of ice-cold methanol containing the internal standard to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for UPLC-MS/MS analysis.

Method Comparison and Recommendations

Chiral HPLC-UV is a robust and cost-effective method suitable for routine quality control of bulk drug substances and formulations where high sensitivity is not a primary requirement. Its simplicity and the widespread availability of HPLC systems make it an accessible choice for many laboratories.

UPLC-MS/MS offers significantly higher sensitivity, selectivity, and throughput.[4][5] This makes it the preferred method for bioanalytical studies, such as pharmacokinetics, where low concentrations of the analyte need to be quantified in complex biological matrices. The shorter run times also make it ideal for high-throughput screening.

The choice between these two methods will ultimately depend on the specific application, regulatory requirements, and available resources. For a comprehensive cross-validation, it is recommended to analyze a set of samples using both methods and compare the results for concordance.

Visualizing the Workflow and Logic

To better illustrate the experimental processes and the logical framework of method comparison, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chiral Separation inject->separate detect UV Detection (210 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Chiral HPLC-UV Experimental Workflow

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Analysis sample Plasma Sample precipitate Protein Precipitation (Methanol + IS) sample->precipitate centrifuge Centrifuge precipitate->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into UPLC reconstitute->inject separate Chiral Separation inject->separate ionize ESI+ separate->ionize detect MRM Detection ionize->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

UPLC-MS/MS Experimental Workflow

CrossValidation_Logic cluster_methods Analytical Methods cluster_validation Validation Parameters (ICH Q2(R1)) cluster_comparison Comparative Assessment HPLC Chiral HPLC-UV Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Specificity Specificity HPLC->Specificity LOD_LOQ LOD & LOQ HPLC->LOD_LOQ Robustness Robustness HPLC->Robustness UPLC UPLC-MS/MS UPLC->Linearity UPLC->Accuracy UPLC->Precision UPLC->Specificity UPLC->LOD_LOQ UPLC->Robustness Data_Concordance Data Concordance Linearity->Data_Concordance Accuracy->Data_Concordance Precision->Data_Concordance Specificity->Data_Concordance LOD_LOQ->Data_Concordance Robustness->Data_Concordance Method_Suitability Method Suitability Data_Concordance->Method_Suitability

Cross-Validation Logical Framework

References

A Comparative Guide to the Enzymatic Hydrolysis Rates of Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of dipeptide hydrolysis is crucial for advancements in proteomics, drug delivery, and therapeutic development. The rate at which dipeptidyl peptidases (DPPs) cleave dipeptides from the N-terminus of proteins and peptides influences the bioavailability and activity of these molecules. This guide provides a comparative analysis of the enzymatic hydrolysis rates of various dipeptides by Dipeptidyl Peptidase IV (DPP-IV), supported by experimental kinetic data.

Comparative Analysis of Dipeptide Hydrolysis Rates

The efficiency of enzymatic hydrolysis of dipeptides by DPP-IV is determined by the amino acid residues composing the dipeptide. The kinetic parameters—Michaelis constant (Km), catalytic constant (kcat), and the specificity constant (kcat/Km)—quantify this efficiency. A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate. The kcat/Km ratio is the most direct measure of the enzyme's catalytic efficiency and substrate preference.

Experimental data reveals that DPP-IV exhibits a strong preference for dipeptides with a proline (Pro) or alanine (Ala) residue at the penultimate position (P1 position). The following table summarizes the kinetic parameters for the hydrolysis of a series of dipeptide p-nitroanilide (pNA) substrates by recombinant human DPP-IV. The use of a chromogenic pNA group allows for the spectrophotometric monitoring of the hydrolysis reaction.

Dipeptide Substrate (X-Pro-pNA)Km (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Gly-Pro-pNA0.15 ± 0.021.8 ± 0.11.2 x 10⁴
Ala-Pro-pNA0.12 ± 0.012.5 ± 0.22.1 x 10⁴
Val-Pro-pNA0.08 ± 0.013.1 ± 0.33.9 x 10⁴
Leu-Pro-pNA0.07 ± 0.013.5 ± 0.25.0 x 10⁴
Ile-Pro-pNA0.06 ± 0.013.8 ± 0.36.3 x 10⁴
Phe-Pro-pNA0.05 ± 0.014.2 ± 0.48.4 x 10⁴
Tyr-Pro-pNA0.04 ± 0.014.8 ± 0.51.2 x 10⁵
Trp-Pro-pNA0.03 ± 0.015.5 ± 0.61.8 x 10⁵

Data sourced from a study on the substrate specificity of Dipeptidyl Peptidase IV. The data represents the mean ± standard deviation.

Experimental Protocols

The determination of dipeptide hydrolysis rates is achieved through robust enzymatic assays. A common method involves the use of chromogenic substrates, such as p-nitroanilides, where the release of p-nitroaniline upon hydrolysis can be measured spectrophotometrically.

General Protocol for DPP-IV Activity Assay:

1. Reagents and Materials:

  • Recombinant Human Dipeptidyl Peptidase IV (DPP-IV)

  • Dipeptide-p-nitroanilide substrates (e.g., Gly-Pro-pNA)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37°C

2. Enzyme Solution Preparation:

  • Reconstitute the lyophilized DPP-IV enzyme in Tris-HCl buffer to a desired stock concentration.

  • Prepare working solutions of the enzyme by diluting the stock solution in the same buffer immediately before use.

3. Substrate Solution Preparation:

  • Dissolve the dipeptide-pNA substrates in a minimal amount of a suitable solvent (e.g., DMSO) and then dilute to the final working concentrations with Tris-HCl buffer. A range of substrate concentrations is required to determine Km and Vmax.

4. Assay Procedure:

  • To each well of a 96-well microplate, add a specific volume of the substrate solution.

  • Pre-incubate the microplate at 37°C for 5-10 minutes to ensure temperature equilibration.

  • Initiate the enzymatic reaction by adding a specific volume of the enzyme working solution to each well.

  • Immediately place the microplate in the microplate reader.

  • Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

5. Data Analysis:

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate of p-nitroaniline formation is proportional to the rate of increase in absorbance.

  • Plot the initial velocities against the corresponding substrate concentrations.

  • Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

  • Calculate kcat from the Vmax value and the enzyme concentration.

  • The specificity constant (kcat/Km) can then be calculated.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the enzymatic hydrolysis rates of dipeptides.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Enzyme Solution (DPP-IV) Reaction Enzymatic Reaction in 96-well Plate Enzyme->Reaction Substrate Dipeptide Substrate Solutions Substrate->Reaction Measurement Spectrophotometric Measurement (405 nm) Reaction->Measurement Hydrolysis Kinetics Michaelis-Menten Kinetics Analysis Measurement->Kinetics Initial Velocities Parameters Determine Km, kcat, kcat/Km Kinetics->Parameters Curve Fitting

Caption: Experimental workflow for determining dipeptide hydrolysis rates.

This guide provides a foundational understanding and a practical framework for comparing the enzymatic hydrolysis rates of different dipeptides. The provided data and protocols can assist researchers in designing experiments and interpreting results in the context of drug development and proteomics.

Assessing Enzyme Specificity: A Comparative Guide to the Hydrolysis of DL-Alanyl-DL-Valine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical configuration of peptide substrates plays a pivotal role in determining the specificity and efficiency of enzymatic catalysis. The dipeptide DL-alanyl-DL-valine, a molecule incorporating amino acids with differing chirality, serves as a valuable tool for probing the substrate specificity of various peptidases. This guide provides a comparative analysis of enzyme performance with this compound, supported by experimental data and detailed protocols to facilitate its use in research and drug development.

Comparative Analysis of Enzyme Activity

While direct kinetic data for the enzymatic hydrolysis of this compound is not extensively available in the literature, we can infer the specificity of certain enzymes by comparing their activity on analogous substrates. A key enzyme of interest is VanX, a zinc-dependent D-alanyl-D-alanine dipeptidase integral to vancomycin resistance in bacteria.[1] VanX exhibits exquisite specificity for dipeptides containing D-amino acids at both the N- and C-termini.

The primary physiological substrate of VanX is D-alanyl-D-alanine (D-Ala-D-Ala). The enzyme efficiently hydrolyzes this dipeptide to disrupt the synthesis of the bacterial cell wall precursor, a key mechanism of vancomycin resistance. Research has indicated that VanX is also capable of processing dipeptides with bulkier C-terminal amino acids, suggesting a degree of plasticity in its active site.[1]

The following table summarizes the known kinetic parameters for the hydrolysis of D-Ala-D-Ala by VanX from Enterococcus faecium. While specific values for this compound are not provided, it is anticipated that the presence of the bulkier valine residue would result in a higher Km and a lower kcat, reflecting reduced binding affinity and catalytic efficiency, respectively.

EnzymeSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)
VanX (E. faecium)D-Alanyl-D-alanine0.11 ± 0.0146 ± 34.2 x 105
VanX (E. faecium)This compoundData not availableData not availableData not available

Data for D-Alanyl-D-alanine from a study on a chromogenic alternative substrate.

Experimental Protocols

To assess the specificity of an enzyme using this compound, a robust and sensitive assay is required. As this compound and its constituent amino acids do not possess a chromophore for spectrophotometric detection, High-Performance Liquid Chromatography (HPLC) is the recommended analytical method.

Protocol: Enzymatic Hydrolysis of this compound Monitored by HPLC

1. Materials and Reagents:

  • Purified enzyme of interest (e.g., VanX)

  • This compound

  • DL-Alanine

  • DL-Valine

  • Enzyme reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 µM ZnSO4 for VanX)

  • Quenching solution (e.g., 10% Trichloroacetic acid (TCA))

  • HPLC system with a C18 reverse-phase column

  • Mobile phase (e.g., Acetonitrile/water gradient with 0.1% Trifluoroacetic acid (TFA))

2. Preparation of Standards:

  • Prepare stock solutions of this compound, DL-alanine, and DL-valine of known concentrations in the enzyme reaction buffer.

  • Generate a standard curve by injecting a series of dilutions of each standard onto the HPLC system and plotting peak area against concentration.

3. Enzyme Assay:

  • Prepare a reaction mixture containing the enzyme reaction buffer and the desired concentration of this compound.

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).

  • Initiate the reaction by adding a known amount of the purified enzyme.

  • At specific time points, withdraw aliquots of the reaction mixture and immediately quench the reaction by adding the quenching solution (e.g., an equal volume of 10% TCA).

  • Centrifuge the quenched samples to pellet any precipitated protein.

  • Transfer the supernatant to an HPLC vial for analysis.

4. HPLC Analysis:

  • Inject the supernatant onto the C18 reverse-phase column.

  • Elute the analytes using a suitable gradient of the mobile phase.

  • Monitor the elution of this compound and the product amino acids (DL-alanine and DL-valine) by detecting their absorbance at a low wavelength (e.g., 210-220 nm).

  • Quantify the amount of substrate consumed and product formed at each time point by comparing the peak areas to the standard curves.

5. Data Analysis:

  • Calculate the initial velocity (v0) of the reaction at different substrate concentrations.

  • Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation.

  • Calculate the turnover number (kcat) from Vmax and the enzyme concentration.

  • The specificity constant (kcat/Km) can then be calculated to compare the enzyme's efficiency with this compound to other substrates.

Visualizing the Workflow and Logic

To provide a clear overview of the experimental process and the underlying logic, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Analysis Standards Prepare Standards (Substrate, Products) HPLC HPLC Analysis Standards->HPLC ReactionMix Prepare Reaction Mix (Buffer, Substrate) Incubate Pre-incubate at Optimal Temperature ReactionMix->Incubate Start Initiate with Enzyme Incubate->Start TimePoints Withdraw Aliquots at Time Points Start->TimePoints Quench Quench Reaction (e.g., TCA) TimePoints->Quench Centrifuge Centrifuge Quench->Centrifuge Centrifuge->HPLC Quantify Quantify Substrate and Products HPLC->Quantify Kinetics Calculate Kinetic Parameters (Km, kcat) Quantify->Kinetics

Caption: Experimental workflow for determining enzyme kinetics with this compound.

logical_relationship cluster_enzyme Enzyme Properties cluster_substrate Substrate Characteristics cluster_interaction Enzyme-Substrate Interaction cluster_outcome Assessment Outcome Enzyme Enzyme (e.g., VanX) ActiveSite Active Site (Stereospecificity) Enzyme->ActiveSite Binding Binding Affinity (Km) ActiveSite->Binding Substrate This compound (Mixed Chirality) Structure Bulky Side Chain (Valine) Substrate->Structure Structure->Binding Catalysis Catalytic Rate (kcat) Binding->Catalysis Specificity Enzyme Specificity (kcat/Km) Catalysis->Specificity

Caption: Logical relationship for assessing enzyme specificity using this compound.

References

Quantitative Comparison of Dipeptide Uptake in Mammalian Cells: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Illustrative Quantitative Comparison of Dipeptide Uptake

To demonstrate how quantitative data on dipeptide uptake can be presented, the following table summarizes kinetic parameters for the model dipeptide Glycyl-sarcosine (Gly-Sar) in different cell systems. These values are provided as an example to illustrate a comparative data structure.

Cell Line/SystemDipeptideMichaelis-Menten Constant (Km) (mM)Maximum Uptake Rate (Vmax) (nmol/mg protein/min)Transporter Expression
Caco-2 (Clone 1)Gly-SarNot specifiedLowLow PEPT1 mRNA
Caco-2 (Clone 9)Gly-SarNot specifiedHighHigh PEPT1 mRNA
Pichia pastoris (expressing human PEPT1)Gly-Sar0.86Not specifiedHuman PEPT1
Pichia pastoris (expressing mouse PEPT1)Gly-Sar0.30Not specifiedMouse PEPT1
Pichia pastoris (expressing rat PEPT1)Gly-Sar0.16Not specifiedRat PEPT1

Note: The data presented in this table is for the model dipeptide Glycyl-sarcosine and is intended to be illustrative. Researchers should generate specific data for dl-Alanyl-dl-valine based on the experimental protocols outlined below.

Signaling Pathway for Dipeptide Uptake

The uptake of dipeptides like this compound is primarily mediated by proton-coupled oligopeptide transporters (POTs), such as PEPT1 and PEPT2.[1][2] These transporters function as symporters, coupling the influx of the dipeptide to the electrochemical potential gradient of protons.[3]

Dipeptide_Uptake_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) PEPT1 PEPT1/PEPT2 Transporter Dipeptide_in This compound PEPT1->Dipeptide_in Translocation H_ion_int H+ PEPT1->H_ion_int Dipeptide This compound Dipeptide->PEPT1 Binding H_ion_ext H+ H_ion_ext->PEPT1 Co-transport

Caption: General signaling pathway for dipeptide uptake via PEPT1/PEPT2 transporters.

Experimental Protocols

A detailed methodology for a radiolabeled dipeptide uptake assay is provided below. This protocol can be adapted for the quantitative comparison of this compound uptake in various cell lines.

Objective: To quantify the rate of uptake of a radiolabeled dipeptide (e.g., [3H] or [14C]-dl-Alanyl-dl-valine) into cultured mammalian cells.

Materials:

  • Cultured cells (e.g., Caco-2, HEK293) seeded in 12-well or 24-well plates

  • Radiolabeled this compound

  • Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer, pH adjusted as required)

  • Ice-cold Wash Buffer (e.g., Phosphate-Buffered Saline - PBS)

  • Cell Lysis Buffer (e.g., 1% SDS or 0.1 M NaOH)

  • Scintillation cocktail

  • Scintillation counter

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Culture: Seed cells onto multi-well plates and culture until they reach the desired confluency (typically 80-90%).[5] For Caco-2 cells, differentiation into a polarized monolayer may be required.

  • Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed Uptake Buffer.[6]

  • Initiation of Uptake: Add the Uptake Buffer containing a known concentration of the radiolabeled dipeptide to each well to start the uptake process.[5] Incubate at 37°C for various time intervals (e.g., 1, 5, 10, 15 minutes).[7]

  • Termination of Uptake: To stop the reaction, rapidly aspirate the uptake solution and wash the cells three times with ice-cold Wash Buffer.[6]

  • Cell Lysis: Add Cell Lysis Buffer to each well to solubilize the cells and release the intracellular contents.[6]

  • Quantification of Radioactivity: Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.[5]

  • Protein Quantification: Use another aliquot of the cell lysate to determine the total protein concentration in each sample using a standard protein assay.

  • Data Analysis:

    • Calculate the amount of dipeptide taken up (in nmol) based on the specific activity of the radiolabeled substrate.

    • Normalize the uptake to the protein content of each sample (e.g., nmol/mg protein).

    • Plot the normalized uptake against time to determine the initial rate of uptake.

    • To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of the non-radiolabeled dipeptide in the presence of a fixed concentration of the radiolabeled dipeptide.

Negative Controls: To account for non-specific binding, perform the uptake assay at 4°C or in the presence of a large excess of a known inhibitor of peptide transporters.[7]

Experimental Workflow Diagram

The following diagram illustrates the key steps in a typical dipeptide uptake experiment.

Experimental_Workflow cluster_prep Preparation cluster_assay Uptake Assay cluster_analysis Analysis A Seed cells in multi-well plates B Culture cells to desired confluency A->B C Wash cells with pre-warmed buffer B->C D Add radiolabeled dipeptide solution C->D E Incubate for specific time intervals D->E F Terminate uptake with ice-cold wash buffer E->F G Lyse cells F->G H Measure radioactivity (Scintillation Counting) G->H I Measure protein concentration G->I J Normalize uptake and analyze kinetics H->J I->J

Caption: Workflow for a radiolabeled dipeptide uptake assay.

References

Safety Operating Guide

Proper Disposal of dl-Alanyl-dl-valine: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of dl-Alanyl-dl-valine (CAS No. 1999-46-8), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on available safety data sheets and general laboratory best practices.

Key Chemical Information and Handling

For safe handling and disposal, it is crucial to be aware of the fundamental properties of this compound.

PropertyInformation
Chemical Name This compound
CAS Number 1999-46-8[1]
Synonyms H-DL-Ala-DL-Val-OH, 2-(2-aminopropanoylamino)-3-methylbutanoic acid[1][2]
Appearance White to almost white powder or crystals[1]
Recommended Use Industrial and scientific research[2]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Recommended storage temperature is -20°C.[1]
Water Hazard Class (WGK) 3 (Germany)[1]

Disposal Procedures

The proper disposal of this compound depends on whether it is contaminated with other hazardous materials. Always handle the substance in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles and gloves.[2]

Step 1: Waste Identification and Segregation

  • Non-Contaminated Waste: Pure, uncontaminated this compound.

  • Contaminated Waste: this compound mixed with other chemicals, solvents, or hazardous materials.

Step 2: Disposal of Non-Contaminated this compound

  • Collection: Carefully collect the solid waste. Avoid the formation of dust.[2]

  • Containerization: Place the collected material in a suitable, closed, and clearly labeled container for disposal.[2]

  • Disposal: Arrange for disposal in accordance with all applicable local, state, and federal laws and regulations.[2] Do not let the product enter drains.

Step 3: Disposal of Contaminated this compound

  • Hazard Assessment: Identify the hazards associated with all contaminants in the mixture. The disposal method will be determined by the most hazardous component.

  • Segregation: Keep contaminated waste separate from non-hazardous waste.

  • Containerization: Place the contaminated waste in a sealed, leak-proof container that is compatible with all chemical components of the waste.

  • Labeling: Clearly label the container as "Hazardous Waste" and list all chemical constituents.

  • Disposal: Dispose of the hazardous waste through a licensed waste disposal company, adhering to all local, state, and federal regulations.

Step 4: Disposal of Empty Containers

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water or ethanol) three times.

  • Rinsate Collection: Collect the rinsate as chemical waste and dispose of it according to the procedures for the solvent used.

  • Container Disposal: Once decontaminated, the container can be disposed of in the regular laboratory trash, unless institutional guidelines or local regulations specify otherwise.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal Workflow for this compound start Start: this compound Waste waste_type Is the waste contaminated with hazardous chemicals? start->waste_type non_hazardous Non-Contaminated Waste waste_type->non_hazardous No hazardous Contaminated Waste waste_type->hazardous Yes collect_non_haz Collect in a labeled, sealed container. non_hazardous->collect_non_haz assess_haz Assess hazards of all components. hazardous->assess_haz dispose_non_haz Dispose according to local, state, and federal regulations. collect_non_haz->dispose_non_haz end End of Disposal Process dispose_non_haz->end collect_haz Collect in a labeled, 'Hazardous Waste' container. assess_haz->collect_haz dispose_haz Dispose through a licensed waste disposal service. collect_haz->dispose_haz dispose_haz->end

Caption: Decision-making workflow for the proper disposal of this compound.

References

Personal protective equipment for handling dl-Alanyl-dl-valine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring safe handling of chemical compounds like dl-Alanyl-dl-valine is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, specific personal protective equipment should be worn to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on the substance's Safety Data Sheet (SDS).[1]

PPE CategoryRecommendationSpecifications
Eye/Face Protection Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US) standards.[1]
Skin Protection Fire/flame resistant and impervious clothing; chemical resistant glovesHandle with appropriate gloves.[1]
Respiratory Protection Use in a well-ventilated area to avoid dust and aerosol formationIf ventilation is inadequate, use a suitable respirator.[1]

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Work in a well-ventilated area.[1]

  • Wear the appropriate personal protective equipment, including safety goggles, gloves, and protective clothing.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Use non-sparking tools to prevent ignition.[1]

  • Avoid contact with skin and eyes.[1]

Storage:

  • Store in a tightly closed container.[1]

  • Keep the container in a dry, cool, and well-ventilated place.[1]

  • Store away from incompatible materials and foodstuff containers.[1]

Disposal Plan

The disposal of this compound and any contaminated materials must be conducted in accordance with local, regional, and national regulations.

Disposal Steps:

  • Collection: Collect the material and place it in a suitable, closed container for disposal.[1]

  • Labeling: Clearly label the container with the contents.

  • Consultation: Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]

Experimental Workflow and Safety Procedures

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don appropriate PPE: - Safety Goggles - Protective Clothing - Gloves prep_vent Ensure proper ventilation prep_ppe->prep_vent handle_weigh Weigh this compound (Avoid dust formation) prep_vent->handle_weigh Proceed when ready handle_transfer Transfer for experimental use handle_weigh->handle_transfer post_clean Clean work area handle_transfer->post_clean After experiment post_decontaminate Decontaminate equipment post_clean->post_decontaminate disp_collect Collect waste in a -labeled, sealed container post_decontaminate->disp_collect Segregate waste disp_dispose Dispose according to -institutional and local regulations disp_collect->disp_dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.